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  • Product: 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
  • CAS: 1152603-09-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous structures and established chemical principles to present a plausible profile. This guide covers the compound's chemical structure, predicted physicochemical properties, a proposed synthetic pathway with detailed protocols, and a discussion of its potential biological significance based on the activities of related pyrazole derivatives.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of pharmacologically active agents. Notable examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and a variety of compounds with antimicrobial, anticancer, and analgesic properties.[3][4] The substituent at the 1-position influences the molecule's interaction with biological targets, while functional groups at other positions can be tailored to modulate physicochemical properties and target engagement. The subject of this guide, 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, features a phenyl group at the 1-position, a carboxylic acid at the 3-position, and an ethoxy group at the 4-position, suggesting its potential as a building block for novel therapeutic agents.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is characterized by a central pyrazole ring, substituted as described above.

Molecular Formula: C₁₂H₁₂N₂O₃[5][6] Molecular Weight: 232.24 g/mol [5] CAS Number: 1152603-09-2[5]

While experimental data on the physicochemical properties of this specific compound are limited, predictions based on its structure and data from analogous compounds can be made.

PropertyPredicted/Estimated ValueSource/Basis
Melting Point150-170 °CBased on substituted pyrazole-3-carboxylic acids.
Boiling Point> 300 °C (decomposes)General trend for similar aromatic carboxylic acids.
SolubilitySparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.Based on the presence of both polar (carboxylic acid, ether) and nonpolar (phenyl) groups.
pKa3.5 - 4.5Estimated for the carboxylic acid group, influenced by the pyrazole ring.
LogP~2.5Predicted based on the structure.

Proposed Synthetic Pathway

A plausible synthetic route to 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid can be envisioned in a three-step process starting from commercially available reagents. This proposed pathway is based on well-established reactions for the synthesis of substituted pyrazoles.

Synthesis_Pathway A Diethyl 2-(ethoxymethylene)malonate C Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate A->C Cyclocondensation (e.g., in Ethanol, reflux) B Phenylhydrazine B->C D Ethyl 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylate C->D Williamson Ether Synthesis (e.g., Iodoethane, K2CO3, DMF) E 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid D->E Ester Hydrolysis (e.g., NaOH, EtOH/H2O, reflux)

Caption: Proposed synthetic pathway for 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

Step 1: Synthesis of Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (Intermediate 1)

This step involves a cyclocondensation reaction, a common method for forming the pyrazole ring.

Protocol:

  • To a solution of diethyl 2-(ethoxymethylene)malonate (1 equivalent) in absolute ethanol, add phenylhydrazine (1 equivalent).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Causality: The reaction proceeds through a Michael addition of the phenylhydrazine to the activated double bond of the diethyl 2-(ethoxymethylene)malonate, followed by an intramolecular cyclization with the elimination of ethanol and water to form the stable aromatic pyrazole ring.

Step 2: Synthesis of Ethyl 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylate (Intermediate 2)

This step is a Williamson ether synthesis to introduce the ethoxy group.

Protocol:

  • Suspend ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (1 equivalent) and potassium carbonate (1.5 equivalents) in dimethylformamide (DMF).

  • To this suspension, add iodoethane (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylate.

Causality: The potassium carbonate acts as a base to deprotonate the hydroxyl group of the hydroxypyrazole, forming a phenoxide-like intermediate. This nucleophile then attacks the electrophilic iodoethane in an SN2 reaction to form the ether linkage.

Step 3: Synthesis of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (Final Product)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Protocol:

  • Dissolve ethyl 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) in water.

  • Reflux the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid.

  • The carboxylic acid product should precipitate. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

Causality: The hydroxide ions act as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and subsequent acidification to protonate the carboxylate and yield the final carboxylic acid.

Spectroscopic and Analytical Characterization (Predicted)

Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

¹H NMR (in DMSO-d₆):

  • δ 12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • δ 8.0-8.2 ppm (s, 1H): Pyrazole ring proton (C5-H).

  • δ 7.2-7.8 ppm (m, 5H): Phenyl ring protons.

  • δ 4.1-4.3 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).

  • δ 1.3-1.5 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).

¹³C NMR (in DMSO-d₆):

  • δ 160-165 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • δ 145-155 ppm: Pyrazole ring carbons (C3 and C4).

  • δ 135-140 ppm: Phenyl ring ipso-carbon.

  • δ 120-130 ppm: Phenyl ring carbons and pyrazole C5.

  • δ 65-70 ppm: Methylene carbon of the ethoxy group (-OCH₂CH₃).

  • δ 14-16 ppm: Methyl carbon of the ethoxy group (-OCH₂CH₃).

Infrared (IR) Spectroscopy (KBr pellet):

  • ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1600, 1500, 1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.

  • ~1250 cm⁻¹ (strong): C-O stretching of the ether.

Mass Spectrometry (MS):

  • [M+H]⁺: m/z 233.09

  • [M-H]⁻: m/z 231.08

Potential Biological Activities and Applications in Drug Development

While no specific biological activities have been reported for 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, the pyrazole scaffold is a well-established pharmacophore.[1][2][3][4] The presence of the 4-alkoxy substituent may confer specific properties.

Biological_Activities Pyrazole Core Pyrazole Core Anti-inflammatory Anti-inflammatory Pyrazole Core->Anti-inflammatory Antimicrobial Antimicrobial Pyrazole Core->Antimicrobial Anticancer Anticancer Pyrazole Core->Anticancer Analgesic Analgesic Pyrazole Core->Analgesic Target Compound 4-ethoxy-1-phenyl-1H- pyrazole-3-carboxylic acid Target Compound->Pyrazole Core is a derivative of

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Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Executive Summary As a Senior Application Scientist overseeing heterocyclic library development, I approach the structural class of pyrazole-3-carboxylic acids not merely as chemical commodities, but as finely tuned phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing heterocyclic library development, I approach the structural class of pyrazole-3-carboxylic acids not merely as chemical commodities, but as finely tuned pharmacophoric scaffolds. Specifically, 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid serves as a critical intermediate in the synthesis of advanced kinase inhibitors and protease antagonists. Its molecular architecture—featuring a lipophilic phenyl ring, a hydrogen-bond-accepting ethoxy group, and a reactive carboxylic acid—provides an optimal balance of steric bulk and electronic density for downstream functionalization.

Physicochemical Profiling

Accurate molecular characterization is the bedrock of reproducible drug discovery. The quantitative parameters of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid are summarized below, cross-validated against the 1[1] and 2[2].

PropertyValue
Chemical Name 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
CAS Registry Number 1152603-09-2
Molecular Formula C12H12N2O3
Molecular Weight 232.24 g/mol
Monoisotopic Mass 232.0848 Da
MDL Number MFCD11133612
Typical Purity ≥95% (HPLC)
Synthetic Methodology & Mechanistic Causality

The de novo synthesis of pyrazole-3-carboxylic acids typically involves the cyclocondensation of furandiones or diketones with phenylhydrazines, a robust reaction documented in 3[3]. To achieve the specific 4-ethoxy derivative, we employ a highly controlled two-step protocol starting from the 4-hydroxy ester intermediate.

Protocol 1: O-Alkylation and Saponification

  • O-Alkylation : Dissolve ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (K 2​ CO 3​ , 1.5 eq) and Ethyl Iodide (1.2 eq). Stir at 60°C for 4 hours. Causality: K 2​ CO 3​ is specifically selected as a mild, non-nucleophilic base. It selectively deprotonates the C4-hydroxyl group to form a reactive phenoxide-like intermediate without inducing premature hydrolysis of the C3-ester. DMF provides a polar aprotic environment that minimizes ion pairing, thereby accelerating the S N​ 2 displacement of the iodide.

  • Saponification : Isolate the intermediate ethyl 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylate. Dissolve in a Tetrahydrofuran/Water (THF:H 2​ O, 3:1 v/v) mixture. Add Lithium Hydroxide monohydrate (LiOH·H 2​ O, 2.0 eq). Stir at room temperature for 12 hours. Causality: LiOH is favored over NaOH or KOH because the resulting lithium carboxylate salt exhibits superior solubility in the THF/water matrix. This prevents premature precipitation of the salt, ensuring the equilibrium is driven entirely toward complete ester cleavage.

  • Acidification & Isolation : Concentrate the reaction mixture in vacuo to remove THF. Acidify the remaining aqueous layer with 1M HCl until the pH reaches ~3. Collect the resulting precipitate via vacuum filtration, wash with cold deionized water, and dry under high vacuum. Causality: Adjusting the pH to exactly 3 ensures the carboxylic acid moiety (typical pKa ~3.5-4.0) is fully protonated. The neutral, protonated species is highly lipophilic and insoluble in water, driving a high-yielding crystallization of the pure target compound.

SynthesisWorkflow A Precursor: 1-Phenyl-4-hydroxy-1H-pyrazole -3-carboxylate B O-Alkylation (Ethyl Iodide, K2CO3, DMF) A->B SN2 Substitution C Intermediate: 4-Ethoxy-1-phenyl-1H-pyrazole -3-carboxylate B->C D Saponification (LiOH, THF/H2O) C->D Ester Cleavage E Acidification & Isolation (HCl, pH ~3) D->E F Target Compound: 4-Ethoxy-1-phenyl-1H-pyrazole -3-carboxylic acid E->F Precipitation

Synthetic workflow for 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

Analytical Validation Protocol

To establish a self-validating system, the synthesized compound must undergo rigorous analytical profiling to confirm both identity and purity.

Protocol 2: LC-MS and NMR Characterization

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Analyze the sample on a C18 reverse-phase column using a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: The inclusion of 0.1% formic acid serves a dual purpose. Chromatographically, it suppresses the ionization of the carboxylic acid, preventing peak tailing. Spectrometrically, it provides an abundant source of protons to facilitate positive electrospray ionization (ESI+), yielding a distinct [M+H]+ parent ion peak at m/z 233.24.

  • Proton Nuclear Magnetic Resonance ( 1 H NMR) : Dissolve 5 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d 6​ ). Causality: DMSO-d 6​ is the optimal solvent for this scaffold. Its strong hydrogen-bond accepting capability disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers. This results in a sharp, distinct singlet for the -COOH proton (typically >12 ppm), while clearly resolving the ethoxy quartet/triplet signals and the complex multiplets of the N1-phenyl ring.

Pharmacological Applications

The true value of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid lies in its utility as a building block for amide-linked therapeutics. As demonstrated in recent4[4], 5-phenyl-1H-pyrazole-3-carboxylic acid amides and their positional isomers exhibit potent acrosin inhibitory activities. By coupling the carboxylic acid of our target compound with various primary or secondary amines using standard EDC/HOBt chemistry, researchers can rapidly generate libraries of pyrazole-3-carboxamides. These derivatives are critical for probing enzyme active sites, particularly in the development of novel protease inhibitors and cannabinoid receptor modulators.

PharmacologicalPathway A 4-Ethoxy-1-phenyl-1H-pyrazole -3-carboxylic acid B Amide Coupling (EDC/HOBt, Amine) A->B C Pyrazole-3-carboxamide Derivatives B->C D Target Binding (e.g., Acrosin) C->D Pharmacophore Interaction E Enzyme Inhibition D->E

Downstream application of the pyrazole core in drug discovery.

References
  • Moldb. "4-Ethoxy-1-phenyl-1h-pyrazole-3-carboxylic acid CAS No.: 1152603-09-2". Source: moldb.com.
  • PubChemLite. "4-ethoxy-1-phenyl-1h-pyrazole-3-carboxylic acid". Source: uni.lu.
  • PubMed. "Synthesis and acrosin inhibitory activities of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives". Source: nih.gov.
  • TUBITAK. "Synthesis and Some Reactions of 4-Benzoyl-5-Phenyl-1-(2,4,6-Trichloro Phenyl)-1H-Pyrazole-3-Carboxylic Acid". Source: tubitak.gov.tr.

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Foundational

Engineering Pharmacological Efficacy: The Biological Activity and Synthesis of Pyrazole-3-Carboxylic Acid Derivatives

Executive Summary Pyrazole-3-carboxylic acid derivatives have emerged as privileged scaffolds in modern medicinal chemistry. Their unique structural flexibility, characterized by a five-membered aromatic heterocycle cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazole-3-carboxylic acid derivatives have emerged as privileged scaffolds in modern medicinal chemistry. Their unique structural flexibility, characterized by a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, allows for diverse functionalization. This technical whitepaper provides an in-depth analysis of the synthetic methodologies, structure-activity relationships (SAR), and biological activities—specifically anticancer and antimicrobial—of pyrazole-3-carboxylic acid derivatives.

The Pyrazole-3-Carboxylic Acid Scaffold: Structural Rationale

The pyrazole nucleus ( C3​H4​N2​ ) features both a pyrrole-like nitrogen (hydrogen bond donor) and a pyridine-like nitrogen (hydrogen bond acceptor)[1]. The addition of a carboxylic acid moiety at the C3 position introduces a highly versatile functional group that can be readily derivatized into esters, amides, and hydrazides[2][3]. This derivatization is critical for modulating lipophilicity, membrane permeability, and target-binding affinity, enabling the rational design of targeted therapeutics[4].

Validated Synthetic Methodologies

To systematically explore the SAR of these compounds, robust and high-yielding synthetic protocols are required. The most effective approach involves the cyclocondensation of 1,3-dicarbonyl equivalents with hydrazines[5].

Protocol 1: Synthesis of Pyrazole-3-Carboxamides via Acid Chloride Intermediates

Rationale & Causality : Direct amidation of pyrazole-3-carboxylic acids is thermodynamically unfavorable due to the poor leaving group ability of the hydroxyl group. Converting the acid to an acyl chloride generates a highly electrophilic carbonyl carbon, facilitating rapid and complete nucleophilic acyl substitution by various amines[3].

Step-by-Step Methodology:

  • Precursor Cyclization : React 4-benzoyl-5-phenyl-2,3-furandione with an arylhydrazine (e.g., phenylhydrazine) in refluxing benzene for 3 hours. Causality: The bidentate nucleophilic nature of hydrazine perfectly matches the 1,3-dielectrophilic centers of the furandione, driving a ring-opening/ring-closing cascade to yield the 1H-pyrazole-3-carboxylic acid[2][3].

  • Activation : Suspend the purified pyrazole-3-carboxylic acid in anhydrous xylene. Add an excess of thionyl chloride ( SOCl2​ ) and a catalytic amount of dimethylformamide (DMF). Reflux until gas evolution ( SO2​ and HCl ) ceases. Causality: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, which drastically accelerates the conversion of the carboxylic acid to the acid chloride[3][6]. The cessation of gas evolution acts as a self-validating visual indicator of reaction completion.

  • Nucleophilic Substitution : Evaporate excess SOCl2​ under reduced pressure to prevent unwanted side reactions. Dissolve the crude acid chloride in anhydrous xylene and add the desired amine (e.g., 2-chloro-4-aminopyridine) in a 1:1.2 molar ratio, using pyridine as an acid scavenger. Reflux for 8-15 hours[3].

  • Purification : Cool the reaction mixture, evaporate the solvent, and triturate the residue with diethyl ether. Recrystallize from ethanol to yield the pure pyrazole-3-carboxamide.

Anticancer Activity and Mechanistic Pathways

Pyrazole-3-carboxylic acid derivatives exhibit profound antiproliferative effects across multiple human cancer cell lines.

Mechanistic Insights: Recent studies have highlighted the ability of 1-(quinolin-2-yl)-5-(p-tolyl)pyrazole-3-carboxylic acid amides to act as potent anticancer agents. For instance, compound 4j (featuring a 2-chloro-4-pyridinyl amide group) demonstrated remarkable cytotoxicity against Huh7, MCF7, and HCT116 cell lines[7][8]. The primary mechanism of action involves significant cell cycle arrest at the SubG1/G1 phase, which is a hallmark indicator of apoptotic cell death induction[8]. Furthermore, specific tricyclic derivatives, such as N,1-diphenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxamide 5,5-dioxides, have shown potent inhibition against HeLa and HCT116 cells[9].

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale & Causality : The MTT assay is utilized because it provides a highly reproducible, colorimetric quantification of cellular metabolic activity. The reduction of tetrazolium dye to insoluble formazan depends strictly on NAD(P)H-dependent oxidoreductase enzymes, which are only active in viable cells, allowing for the precise calculation of IC50​ values[8][9].

Step-by-Step Methodology:

  • Seed target cancer cells (e.g., HCT116) in 96-well plates at a density of 5×103 cells/well in appropriate culture media and incubate for 24 hours to allow for cellular adhesion.

  • Treat cells with varying concentrations (0.1 - 100 µM) of the pyrazole derivatives dissolved in DMSO. Self-Validating Control: Ensure the final DMSO concentration remains <0.5% v/v in all wells to prevent baseline solvent toxicity from skewing the data.

  • Incubate the treated plates for 48-72 hours at 37°C in a 5% CO2​ atmosphere.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Carefully aspirate the media and solubilize the resulting formazan crystals with 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader to determine cell viability and compute the IC50​ .

Antimicrobial and Antitubercular Efficacy

Beyond oncology, the pyrazole-3-carboxylic acid scaffold is a potent antimicrobial pharmacophore. The structural flexibility allows these compounds to disrupt bacterial cell wall synthesis and fungal cell membrane integrity.

For example, 1H-pyrazole-3-carboxylic acid derivatives have shown broad-spectrum efficacy against both Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas putida) bacteria[4][10]. Additionally, thiochromeno-pyrazole derivatives linked with 4-aminoantipyrine (Compound 6k) exhibited an exceptional Minimum Inhibitory Concentration (MIC) of 7.8 µM against Mycobacterium tuberculosis (H37Rv) and 3.125 µg/mL against Candida albicans[9].

Quantitative Data Summary

Compound Class / Specific ModificationTarget Organism / Cell LineAssay TypePotency ( IC50​ / MIC)Reference
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxamide (Compound 4j)HCT116 (Colon Carcinoma)SRB/MTT Assay IC50​ = 1.1 µM[7],[8]
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxamide (Compound 4j)Huh7 (Human Liver Cancer)SRB/MTT Assay IC50​ = 1.6 µM[7],[8]
Thiochromeno[4,3-c]pyrazole-3-carboxamide 5,5-dioxide (Compound 6k)HeLa (Cervical Cancer)MTT Assay IC50​ = 17 µM[9]
Thiochromeno[4,3-c]pyrazole-3-carboxamide 5,5-dioxide (Compound 6k)Mycobacterium tuberculosis (H37Rv)Broth MicrodilutionMIC = 7.8 µM[9]
Thiochromeno[4,3-c]pyrazole-3-carboxamide 5,5-dioxide (Compound 6k)Candida albicansBroth MicrodilutionMIC = 3.125 µg/mL[9]
1H-pyrazole-3-carboxylic acid derivative (Compound 151)Staphylococcus aureusBroth MicrodilutionHigh Activity[10],[1]

Mechanistic Pathway Visualization

The following diagram illustrates the generalized apoptotic signaling pathway and cellular disruption mechanisms induced by active pyrazole-3-carboxylic acid derivatives in oncology models.

G P3C Pyrazole-3-Carboxylic Acid Derivatives Kinase Target Kinase Inhibition (e.g., Aurora, ALK5) P3C->Kinase Binding Mito Mitochondrial Stress & ROS Generation P3C->Mito Cytotoxicity CellCycle Cell Cycle Arrest (SubG1/G1 Phase) Kinase->CellCycle Blockade of Mitosis Apoptosis Apoptosis (Cancer Cell Death) CellCycle->Apoptosis Caspase Caspase Cascade Activation Mito->Caspase Cytochrome c Release Caspase->Apoptosis

Mechanistic pathway of pyrazole-3-carboxylic acid derivatives inducing cancer cell apoptosis.

Conclusion

Pyrazole-3-carboxylic acid derivatives represent a highly tunable and biologically potent class of heterocycles. By leveraging rational synthetic design—such as the conversion of the unreactive carboxylic acid to an electrophilic acid chloride for subsequent amidation—researchers can generate vast libraries of compounds with optimized pharmacokinetic profiles. The resulting derivatives exhibit profound multi-target efficacy, acting as potent kinase inhibitors that trigger SubG1/G1 cell cycle arrest in cancer models, and as robust disruptors of microbial pathogens.

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Exploratory

Mechanism of Action for 4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic Acid: A Pharmacophore Guide for MAGL and MmpL3 Inhibition

Executive Summary In modern medicinal chemistry, 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (4-EPPC) serves as a highly versatile, privileged building block rather than a standalone therapeutic agent. As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (4-EPPC) serves as a highly versatile, privileged building block rather than a standalone therapeutic agent. As a Senior Application Scientist, I approach this compound not as a final drug, but as a structurally optimized pharmacophore designed to solve specific pharmacokinetic and pharmacodynamic liabilities.

When integrated into larger molecular frameworks, the 4-EPPC scaffold dictates the mechanism of action for two primary biological targets: Monoacylglycerol Lipase (MAGL) in the mammalian endocannabinoid system[1], and MmpL3 in Mycobacterium tuberculosis[2]. This whitepaper deconstructs the molecular anatomy of 4-EPPC, detailing the causality behind its structural components, its target engagement mechanisms, and the self-validating experimental protocols required to evaluate its efficacy.

Molecular Anatomy & Pharmacophore Mapping

The utility of 4-EPPC lies in its precise spatial arrangement of electron density and steric bulk. Each functional group serves a distinct mechanistic purpose:

  • 1-Phenyl Ring (Hydrophobic Anchor): In lipid-processing enzymes like MAGL, the 1-phenyl group acts as a lipophilic anchor. It inserts deeply into closed hydrophobic pockets, establishing critical π−π stacking and van der Waals interactions with specific amino acid residues (e.g., L184, V270, Y194)[1].

  • 4-Ethoxy Group (Steric Shield & LLE Optimizer): The addition of an ethoxy group at the C4 position of the pyrazole ring is a deliberate pharmacokinetic intervention. It provides steric hindrance that blocks rapid metabolic clearance by CYP2D6 (which possesses a smaller active site than CYP3A4)[2]. Furthermore, it optimizes the Lipophilic Ligand Efficiency (LLE) by filling specific sub-pockets in the target receptor without drastically increasing the overall partition coefficient ( logP ).

  • 3-Carboxylic Acid (Hydrogen Bonding & Zwitterion Formation): The carboxylic acid moiety is the primary electrostatic interacting group. In MAGL inhibitors, it acts as a hydrogen bond acceptor/donor within the enzyme's oxyanion hole[3]. In anti-tubercular agents, it is utilized to form zwitterionic structures, which neutralize the highly lipophilic basic amines that typically cause off-target hERG ion channel toxicity[2].

Core Mechanism 1: Reversible MAGL Inhibition

Monoacylglycerol lipase (MAGL) is a serine hydrolase responsible for degrading 2-arachidonoylglycerol (2-AG), a primary endocannabinoid. While early MAGL inhibitors (like JZL184) utilized irreversible covalent mechanisms, they caused prolonged enzyme blockade leading to CB1 receptor desensitization and pharmacological tolerance[4].

Derivatives of 1-phenyl-1H-pyrazole-3-carboxylic acid represent a breakthrough class of potent, reversible MAGL inhibitors [1].

Binding Kinetics and Structural Orientation

Instead of covalently modifying the catalytic serine (S122), the 4-EPPC scaffold acts as a competitive, reversible antagonist. The mechanism of action is driven by precise spatial orientation:

  • Oxyanion Hole Engagement: The 3-carboxylic acid (often functionalized as a carboxamide in the final ligand) forms critical hydrogen bonds with the nitrogen backbones of Ala51 and Met123 within the MAGL oxyanion hole[3].

  • Hydrophobic Pocket Insertion: The 1-phenyl ring is directed into the lipophilic channel, stabilizing the inactive conformation of the enzyme and physically blocking 2-AG from accessing the catalytic triad[1].

MAGL_Pathway DAG Diacylglycerol (DAG) DAGL DAG Lipase DAG->DAGL Hydrolysis TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG CB1 CB1 / CB2 Receptors TwoAG->CB1 Activation MAGL Monoacylglycerol Lipase (MAGL) TwoAG->MAGL Degradation AA Arachidonic Acid + Glycerol MAGL->AA Inhibitor 4-EPPC Derivative (Reversible Inhibitor) Inhibitor->MAGL Competitive Binding

Fig 1. MAGL-mediated 2-AG degradation pathway and reversible inhibition by 4-EPPC.

Core Mechanism 2: MmpL3 Inhibition & Toxicity Mitigation

In the development of anti-tubercular drugs, targeting the mycobacterial membrane protein large 3 (MmpL3) is a validated strategy. However, traditional MmpL3 inhibitors are highly lipophilic basic amines, which inherently carry severe cytotoxicity (HepG2) and cardiotoxicity (hERG inhibition) risks[5].

By incorporating the 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid core, researchers successfully shift the mechanism of action toward a zwitterionic binding model [2]. The carboxylic acid neutralizes the basic amine at physiological pH, drastically reducing partitioning into mammalian cardiac ion channels while maintaining the permeability required to penetrate the thick mycobacterial cell wall[6].

Quantitative Impact of Scaffold Modifications

The following table summarizes how the structural components of the 4-EPPC scaffold quantitatively alter pharmacodynamics and pharmacokinetics:

Scaffold ModificationTarget PathwayPrimary Mechanistic EffectPharmacokinetic / Toxicity Benefit
1-Phenyl substitution MAGLEnhances lipophilic interaction (L184, V270)Increases target residence time ( Ki​ optimization)
3-Carboxylic Acid MmpL3Enables zwitterion formation at pH 7.4Decreases hERG inhibition & HepG2 cytotoxicity
4-Ethoxy addition CYP450Steric hindrance at C4 positionDecreases CYP2D6 clearance (improves half-life)

Experimental Protocols & Validation

To rigorously validate the mechanism of action of 4-EPPC derivatives, protocols must be designed as self-validating systems. The following methodologies ensure that causality (e.g., reversibility vs. irreversibility) is definitively proven.

Protocol 1: Activity-Based Protein Profiling (ABPP) for Reversible MAGL Inhibition

This protocol utilizes competitive displacement to prove that the 4-EPPC derivative binds reversibly to MAGL, using an irreversible fluorophosphonate (TAMRA-FP) as a reporter.

  • Proteome Preparation: Isolate proteomes from MAGL-overexpressing cells (e.g., OVCAR-3) and normalize protein concentration to 1 mg/mL in PBS.

  • Inhibitor Incubation (The Variable): Pre-incubate the proteome with the 4-EPPC derivative (10 nM to 10 μM) for 30 minutes at 37°C. Control: Use JZL184 (an irreversible inhibitor) as a positive control.

  • Probe Labeling (The Reporter): Add TAMRA-FP (1 μM final concentration) for 30 minutes. TAMRA-FP covalently binds to any unoccupied active serine hydrolases.

  • Washout Phase (The Self-Validation): Dialyze or use spin columns to wash out the unbound inhibitor. Re-expose to TAMRA-FP. Causality Check: If the 4-EPPC derivative is truly reversible, MAGL activity (and TAMRA-FP binding) will be restored post-washout. JZL184-treated samples will remain inactive.

  • Resolution & Imaging: Quench the reaction with SDS loading buffer, resolve via SDS-PAGE, and quantify MAGL band intensity using in-gel fluorescence scanning.

Assay_Workflow Step1 1. Cell Lysate Preparation (MAGL Overexpressing Cells) Step2 2. Compound Incubation (4-EPPC vs JZL184 Control) Step1->Step2 Step3 3. Activity-Based Probe (TAMRA-FP Addition) Step2->Step3 Step4 4. SDS-PAGE Separation (Protein Resolution) Step3->Step4 Step5 5. Fluorescence Imaging (Quantify Probe Displacement) Step4->Step5

Fig 2. Activity-Based Protein Profiling (ABPP) workflow for MAGL inhibitors.

Protocol 2: Automated Patch-Clamp hERG Assay

To validate the toxicity mitigation provided by the 3-carboxylic acid zwitterion formation[2]:

  • Culture CHO cells stably expressing the hERG potassium channel.

  • Utilize an automated patch-clamp system (e.g., QPatch) in whole-cell configuration.

  • Apply depolarizing voltage steps (from -80 mV to +20 mV) to elicit hERG tail currents.

  • Perfuse the 4-EPPC derivative at varying concentrations and measure the fractional block of the tail current. A successful zwitterionic conversion will yield an IC50​>30μM , indicating a high safety margin.

References

  • Ray, P. C., et al. "Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth." ACS Omega, 2021.[Link]

  • Aghazadeh Tabrizi, M., et al. "Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors." Journal of Medicinal Chemistry, 2018.[Link]

Sources

Foundational

The Pharmacological Potential of 4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2][3][4] This technical guide provides an in-depth explor...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2][3][4] This technical guide provides an in-depth exploration of the pharmacological potential of a specific, yet under-explored derivative: 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. Drawing upon established synthetic methodologies and the well-documented anti-inflammatory properties of related pyrazole carboxylic acids, we present a comprehensive roadmap for its synthesis, characterization, and preclinical evaluation.[2][5][6][7] This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols to unlock the therapeutic promise of this compound.

Introduction: The Rationale for Investigating 4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic Acid

The pyrazole nucleus is a privileged structure in drug discovery, renowned for its metabolic stability and versatile biological activity.[1][2][3][4] A significant number of pyrazole-containing compounds have demonstrated potent anti-inflammatory effects, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[5][6][7] The well-known NSAID, celecoxib, features a pyrazole core, highlighting the therapeutic precedent for this scaffold in treating inflammatory conditions.

The subject of this guide, 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, has been rationally designed based on key structure-activity relationship (SAR) principles for pyrazole-based anti-inflammatory agents:

  • 1-Phenyl Group: The presence of a phenyl ring at the N1 position is a common feature in many biologically active pyrazoles, contributing to favorable pharmacokinetic properties.

  • Carboxylic Acid at C3: The carboxylic acid moiety is a classic functional group in many NSAIDs, often crucial for interacting with the active site of target enzymes like COX.

  • Ethoxy Group at C4: The substitution at the C4 position is a key variable. The introduction of an ethoxy group is hypothesized to modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for COX-2 over COX-1, which could lead to a more favorable safety profile with reduced gastrointestinal side effects.[8]

This guide will delineate a comprehensive strategy to synthesize and validate the pharmacological potential of this novel pyrazole derivative, with a primary focus on its anti-inflammatory properties.

Synthesis and Characterization

A plausible and efficient synthetic route for 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid can be adapted from established methods for the synthesis of 1,4-disubstituted pyrazoles.[9] The proposed synthesis is a one-pot reaction that offers high efficiency and good yields.

Proposed Synthetic Pathway

Synthesis_Pathway Reactant1 Phenylhydrazine Intermediate Hydrazone Intermediate (in situ) Reactant1->Intermediate + Diethyl 2-ethoxymalonate (Condensation) Reactant2 Diethyl 2-ethoxymalonate Product 4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid Intermediate->Product Intramolecular Cyclization & Hydrolysis

Caption: Proposed one-pot synthesis of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

Detailed Experimental Protocol

Materials:

  • Phenylhydrazine

  • Diethyl 2-ethoxymalonate

  • Sodium ethoxide

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution, add phenylhydrazine (1 equivalent) dropwise at room temperature. Following this, add diethyl 2-ethoxymalonate (1 equivalent) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dissolve the residue in water and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups.

  • Melting Point: To assess purity.

In Vitro Pharmacological Evaluation: A Focus on Anti-inflammatory Activity

The initial pharmacological screening will focus on the anti-inflammatory potential of the compound. The following tiered approach is recommended.

Workflow for In Vitro Anti-inflammatory Screening

In_Vitro_Workflow Start Synthesized Compound Cytotoxicity Cytotoxicity Assay (MTT Assay) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Screening (LPS-stimulated RAW 264.7 Macrophages) Cytotoxicity->AntiInflammatory Determine non-toxic concentrations NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) AntiInflammatory->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine Measurement (ELISA for TNF-α, IL-6) AntiInflammatory->Cytokine_Assay COX_Assay COX-1/COX-2 Inhibition Assay (Enzymatic Assay) AntiInflammatory->COX_Assay If promising results LOX_Assay 5-LOX Inhibition Assay (Enzymatic Assay) COX_Assay->LOX_Assay Assess selectivity Mechanism Mechanism of Action Studies COX_Assay->Mechanism LOX_Assay->Mechanism

Caption: A tiered workflow for the in vitro evaluation of anti-inflammatory potential.

Detailed In Vitro Experimental Protocols

3.2.1. Cytotoxicity Assay (MTT Assay)

  • Rationale: To determine the non-toxic concentration range of the compound for subsequent cell-based assays.

  • Cell Line: RAW 264.7 murine macrophages.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control.

3.2.2. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Rationale: To assess the compound's ability to inhibit the production of the pro-inflammatory mediator, nitric oxide.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Measure the nitrite concentration in the culture supernatant using the Griess reagent.[10]

    • Measure absorbance at 540 nm.

    • Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

3.2.3. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

  • Rationale: To determine if the compound can suppress the production of key pro-inflammatory cytokines.

  • Protocol:

    • Follow the same cell treatment procedure as the NO inhibition assay.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Calculate the percentage inhibition of cytokine production.

3.2.4. COX-1 and COX-2 Inhibition Assays

  • Rationale: To directly measure the inhibitory activity of the compound against COX isoforms and determine its selectivity.[5][6]

  • Protocol:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

    • Incubate the respective enzyme with arachidonic acid (substrate) and the test compound at various concentrations.

    • Measure the production of prostaglandin H2 (PGH2) or other downstream products as per the kit's instructions (often via a colorimetric or fluorometric method).

    • Calculate the IC₅₀ values for both COX-1 and COX-2.

    • Determine the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

In Vivo Pharmacological Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models of inflammation to assess their efficacy in a whole-organism context.

Carrageenan-Induced Paw Edema in Rats
  • Rationale: A classic and well-established acute inflammation model to evaluate the anti-edematous effect of a compound.[11]

  • Protocol:

    • Acclimatize male Wistar rats for one week.

    • Administer the test compound orally or intraperitoneally at different doses.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group.

Data Presentation: Expected Outcomes

All quantitative data should be presented in a clear and concise tabular format.

Table 1: In Vitro Anti-inflammatory Activity of 4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic Acid

AssayParameterResult
Cytotoxicity IC₅₀ in RAW 264.7 cells>100 µM (Hypothetical)
NO Inhibition IC₅₀(Experimental Value)
TNF-α Inhibition IC₅₀(Experimental Value)
IL-6 Inhibition IC₅₀(Experimental Value)
COX-1 Inhibition IC₅₀(Experimental Value)
COX-2 Inhibition IC₅₀(Experimental Value)
COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2)(Calculated Value)

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control -0%
Test Compound 10(Experimental Value)
Test Compound 30(Experimental Value)
Test Compound 100(Experimental Value)
Positive Control (e.g., Indomethacin) 10(Experimental Value)

Preliminary ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug development.[12][13][14] In silico tools can provide initial predictions.

  • Lipinski's Rule of Five: To predict oral bioavailability.

  • In silico pKa and LogP prediction: To estimate solubility and permeability.

  • Prediction of potential metabolic pathways and toxicity: Using software like SwissADME or pkCSM.[12]

Conclusion and Future Directions

This guide outlines a systematic and comprehensive approach to investigate the pharmacological potential of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. The proposed synthetic route is efficient, and the tiered pharmacological evaluation workflow provides a robust framework for assessing its anti-inflammatory properties. Positive results in these studies would warrant further investigation into its mechanism of action, a broader range of in vivo models (e.g., chronic inflammation models), and a more detailed pharmacokinetic and toxicological profiling. The structural novelty of this compound, combined with the strong therapeutic precedent of the pyrazole scaffold, makes it a compelling candidate for further drug discovery efforts.

References

  • Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan. (n.d.). Retrieved April 4, 2026, from [Link]

  • Alam, M. J., Alam, O., Khan, S. A., Naim, M. J., Islamuddin, M., & Deora, G. S. (2017). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Inflammation Research, 10, 147–162. [Link]

  • Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds. (2026, March). BenchChem.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26).
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 8, 236. [Link]

  • Gedawy, A. M., El-Sayed, M. A. A., & El-Malah, A. A. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Dual COX-2/5-LOX Inhibitors. European Journal of Medicinal Chemistry, 189, 112066.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved April 4, 2026, from [Link]

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025, January 15). Retrieved April 4, 2026, from [Link]

  • IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. (2026, January 1). International Journal of Pharmaceutical Sciences and Research, 17(1), 198-212.
  • Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 9694–9711. [Link]

  • Mert, S., Kasimogullari, R., Ica, T., Colak, F., Altun, A., & Cetin, A. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European journal of medicinal chemistry, 78, 86–96. [Link]

  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(7), 1333-1353.
  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(17), 4367. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy, 7(1), 1-32.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). Molecules, 26(11), 3369.
  • Synthesis, ADMET and pharmacokinetic analysis of new isoxazolidine-pyrazole hybrids. (2024, October 27). Retrieved April 4, 2026, from [Link]

  • Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2017).
  • Synthesis and biological evaluation of some new aryl pyrazol-3-one derivatives as potential hypoglycemic agents. (2008). Indian Journal of Chemistry - Section B, 47B, 1555-1558.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016, November 1). International Journal of Pharmaceutical Sciences and Research, 7(11), 4414-4421.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved April 4, 2026, from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). International Journal of Trend in Scientific Research and Development. Retrieved April 4, 2026, from [Link]

  • The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (n.d.). Retrieved April 4, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Yadav, P., Kumar, R., & Singh, P. (2023). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry, 16(10), 105159.
  • Zareef, M., Iqbal, R., & Zaib, S. (2021). Pyrazole and Its Derivatives: A Review of Their Synthesis and Pharmacological Activities. Molecules, 26(11), 3369. [Link]

Sources

Exploratory

literature review on 4-ethoxy-1-phenyl pyrazole compounds

Title: Comprehensive Technical Guide on 4-Ethoxy-1-Phenyl Pyrazole Compounds: Synthesis, Mechanistic Biology, and Applications Executive Summary & Strategic Rationale The pyrazole ring is a privileged scaffold in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Technical Guide on 4-Ethoxy-1-Phenyl Pyrazole Compounds: Synthesis, Mechanistic Biology, and Applications

Executive Summary & Strategic Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemical development. Specifically, 4-ethoxy-1-phenyl pyrazole compounds and their derivatives offer a highly tunable pharmacophore. The N1-phenyl group provides essential π−π stacking interactions and structural rigidity, anchoring the molecule within receptor active sites. Simultaneously, the C4-ethoxy substitution introduces a critical balance of lipophilicity and hydrogen-bond acceptor capability, allowing these molecules to seamlessly occupy hydrophobic pockets in complex enzymes such as Cytochrome P450 (CYP450) and Liver Alcohol Dehydrogenase (LAD)[1].

This whitepaper synthesizes current methodologies for constructing the 4-ethoxy-1-phenyl pyrazole core, details self-validating experimental protocols, and explores the mechanistic causality behind their diverse biological and industrial applications.

Synthetic Methodologies: Constructing the Core

Historically, synthesizing C4-O-functionalized pyrazoles was challenging due to the poor nucleophilicity of the pyrazole C4 position. However, modern transition-metal catalysis has resolved this bottleneck. The most robust method for generating 4-ethoxy-1-phenylpyrazoles involves the CuI-catalyzed C-O cross-coupling of 4-iodo-1-phenylpyrazoles with ethanol[1].

Causality of Reagent Selection:

  • Catalyst & Ligand: Copper(I) iodide (CuI) is preferred over palladium due to its cost-effectiveness and lower toxicity. The addition of a bulky, electron-rich ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline is non-negotiable; it stabilizes the transient Cu(I) oxidation state and lowers the activation energy required for the oxidative addition of the sterically hindered iodine atom.

  • Base: Potassium tert-butoxide (KOtBu) is utilized to deprotonate the alcohol, generating the active alkoxide nucleophile without participating in competing nucleophilic aromatic substitution.

Synthesis_Workflow SM 4-Iodo-1-phenylpyrazole (Starting Material) Catalyst CuI + Phenanthroline Ligand (130°C, Microwave) SM->Catalyst Reagents Ethanol + KOtBu (Nucleophile & Base) Reagents->Catalyst Intermediate Cu(I)-Alkoxide Complex (Oxidative Addition) Catalyst->Intermediate Stabilized by Ligand Product 4-Ethoxy-1-phenylpyrazole (Target Scaffold) Intermediate->Product Reductive Elimination

Fig 1. CuI-catalyzed C-O cross-coupling workflow for 4-ethoxy-1-phenylpyrazole synthesis.

Mechanistic Biology & Pharmacology

The 4-ethoxy-1-phenyl pyrazole architecture is not merely a structural curiosity; it actively modulates several critical biological pathways.

Cytochrome P450 Modulation

4-Ethoxypyrazoles are recognized as potent modulators of the Cytochrome P450 system, specifically acting as inducers of general CYP450 enzymes and targeted inhibitors of the CYP2E1 and CYP2C subfamilies[1]. The ethoxy chain mimics the aliphatic substrates of these enzymes, allowing the pyrazole nitrogen to coordinate directly with the heme iron in the active site, thereby halting oxidative metabolism. Furthermore, derivatives like 5-amino-1-phenylpyrazole synthesized from 4-ethoxy precursors are utilized as highly specific reagents to map the active sites of human liver CYP2C enzymes[2].

Liver Alcohol Dehydrogenase (LAD) Inhibition

Derivatives bearing the 4-ethoxy moiety are documented inhibitors of LAD across multiple species (human, rat, equine)[1]. The mechanism relies on competitive inhibition, where the N1-phenyl group anchors into the hydrophobic substrate-binding pocket, while the C4-ethoxy group sterically blocks the approach of endogenous alcohols to the catalytic zinc ion.

Cannabinoid Receptor 1 (CB1) Antagonism

Advanced fused-ring derivatives, such as 4-ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyridines, have been developed as inhibitors of Cannabinoid Receptor 1 (CB1) activity[3]. These compounds are critical in drug development pipelines targeting metabolic disorders and obesity, where CB1 antagonism helps regulate appetite and lipid metabolism.

Agrochemical Innovations: Abiotic Stress Tolerance

Beyond human pharmacology, 4-substituted 1-phenyl-pyrazole-3-carboxylic acid derivatives (including 4-ethoxy variants) have demonstrated profound utility in agrochemistry. These compounds are applied to crops to increase tolerance to abiotic stresses such as drought and extreme temperatures[4]. By modulating plant signaling pathways (often intersecting with abscisic acid regulation), these pyrazole derivatives strengthen plant growth and significantly increase agricultural yields under suboptimal environmental conditions.

Biological_Pathways Core 4-Ethoxy-1-phenylpyrazole Scaffold CYP Cytochrome P450 (CYP2E1 / CYP2C) Core->CYP Induces/Inhibits LAD Liver Alcohol Dehydrogenase Core->LAD Competitive Inhibition CB1 Cannabinoid Receptor 1 (CB1) Core->CB1 Antagonism (Fused Analogs) Plant Plant Stress Pathways Core->Plant Abiotic Stress Tolerance

Fig 2. Divergent pharmacological and agrochemical targeting of the 4-ethoxy-1-phenylpyrazole core.

Data Presentation: Pharmacological Profiling

Table 1: Physicochemical and Target Profile of Key 4-Ethoxy-1-phenylpyrazole Derivatives

Compound / Derivative ClassPrimary Biological TargetMechanism of ActionApplication Field
4-Ethoxypyrazole core Liver Alcohol Dehydrogenase (LAD)Competitive active-site inhibitionToxicology / Research
4-Ethoxypyrazole core Cytochrome P450 (CYP2E1)Heme-iron coordination (Inhibition)Pharmacokinetics
5-Amino-1-phenylpyrazoles (Derived from 4-ethoxy precursors)Cytochrome P450 (CYP2C)Active site mapping / InhibitionDrug Metabolism Studies
4-Ethoxy-1-phenyl-pyrazolo[3,4-b]pyridines Cannabinoid Receptor 1 (CB1)Receptor AntagonismMetabolic Disease Therapeutics
4-Ethoxy-1-phenyl-pyrazole-3-carboxylic acids Plant Stress Signaling PathwaysUpregulation of stress-response genesAgrochemicals (Crop Yield)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline the synthesis and derivatization of these compounds. Each step includes the mechanistic causality to empower the researcher during troubleshooting.

Protocol A: CuI-Catalyzed Synthesis of 4-Ethoxy-1-phenylpyrazole[1]

This protocol establishes the core ether linkage via microwave-assisted cross-coupling.

  • Preparation: In a microwave-safe reaction vial, combine 4-iodo-1-phenylpyrazole (1.0 equiv) and an excess of absolute ethanol (serves as both reactant and solvent).

  • Catalyst Loading: Add Potassium tert-butoxide (2.0 equiv), Copper(I) iodide (20 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%).

    • Causality: The excess alcohol drives the equilibrium forward. The phenanthroline ligand prevents the disproportionation of Cu(I) to Cu(0) and Cu(II), ensuring the catalytic cycle remains active.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 130 °C for 1 hour.

    • Causality: Microwave heating provides rapid, uniform energy transfer, drastically reducing reaction times from days to hours while minimizing thermal degradation byproducts.

  • Quenching & Work-up: Cool the mixture to room temperature. Carefully add saturated aqueous NH4​Cl to quench the reaction.

    • Validation Step: NH4​Cl safely neutralizes the strong base without hydrolyzing the newly formed ether bond. Extract the aqueous layer with dichloromethane ( 3×10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane/Ethyl Acetate gradient).

Protocol B: Acid-Catalyzed Hydrolysis of 5-Amino-4-ethoxy-1-phenylpyrazole[2]

This protocol demonstrates the functionalization of the pyrazole ring to yield carboxylic acid derivatives used in CYP2C mapping.

  • Preparation: Dissolve 5-amino-4-ethoxy-1-phenylpyrazole (1.0 equiv) in a 36% aqueous hydrochloric acid solution (30 equiv).

  • Reflux: Stir the reaction mixture under continuous reflux conditions overnight.

    • Causality: The highly acidic environment protonates the ethoxy oxygen, turning it into a superior leaving group, which is subsequently cleaved by water acting as a nucleophile at elevated temperatures.

  • Precipitation: Cool the mixture to room temperature and slowly pour it into an ice-water bath. Adjust the pH to basic using concentrated ammonia.

    • Validation Step: Using ammonia rather than sodium hydroxide prevents the formation of highly water-soluble sodium salts of the resulting acid/amine, ensuring the free base precipitates cleanly.

  • Extraction: Extract the basic mixture with dichloromethane (3 times). Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the functionalized product.

References

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs Source: PMC (National Institutes of Health) URL:[Link][1]

  • WO2006047516A2 - Compounds and compositions as inhibitors of cannabinoid receptor 1 activity Source: Google Patents URL:[3]

  • WO2013041602A1 - Use of 4-substituted 1-phenyl-pyrazole-3-carboxylic-acid derivatives as agents against abiotic plant stress Source: Google Patents URL:[4]

Sources

Foundational

Structural Elucidation of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid: A Prototypical Guide to Crystal Structure Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a vast spectrum of pharmacological activities...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a vast spectrum of pharmacological activities.[1] The precise three-dimensional arrangement of atoms within these molecules, determined via single-crystal X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and guiding rational drug design.[1] This technical guide provides a comprehensive, field-proven workflow for the complete crystal structure analysis of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. While a published crystal structure for this specific molecule is not available in public databases like the Cambridge Structural Database (CSD) as of this writing, this document serves as an authoritative, prototypical guide.[2] It outlines the necessary steps from synthesis and crystallization to data collection, structure refinement, and in-depth analysis of molecular and supramolecular features, grounding the methodology in established protocols for analogous pyrazole-based compounds.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[3] Compounds incorporating this moiety have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][4] The therapeutic efficacy of these agents is intimately linked to their molecular geometry, which dictates how they interact with biological targets such as enzymes and receptors.

The title compound, 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (Molecular Formula: C12H12N2O3), combines several key pharmacophores: a phenyl-substituted pyrazole core, a hydrogen-bond-donating and -accepting carboxylic acid group, and an ethoxy substituent.[5][6] Elucidating its solid-state structure is paramount. This analysis reveals critical information on:

  • Molecular Conformation: The planarity of the pyrazole ring and the dihedral angles between the ring systems.

  • Intermolecular Interactions: The hydrogen-bonding networks, particularly the classic carboxylic acid dimers, which influence crystal packing, solubility, and stability.[7]

  • Stereoelectronic Properties: The distribution of electron density, which is key to its binding affinity.

This guide provides the in-depth methodology required to obtain and interpret this crucial structural data.

Synthesis and High-Quality Crystal Growth

The foundational step in any crystallographic analysis is the synthesis of the pure compound and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis

A plausible synthetic route for pyrazole carboxylic acids involves the cyclocondensation reaction of a β-diketone equivalent with a substituted hydrazine.[8][9] For the title compound, a common method would involve the reaction of phenylhydrazine with an appropriate ethoxy-substituted three-carbon building block, such as an ethoxy-β-ketoester.

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization A Phenylhydrazine C Cyclocondensation Reaction (e.g., in refluxing ethanol) A->C B Diethyl 2-ethoxymethylenemalonate (or similar β-ketoester equivalent) B->C D Hydrolysis (if starting from an ester) C->D E 4-ethoxy-1-phenyl-1H-pyrazole- 3-carboxylic acid (Crude Product) D->E F Recrystallization (e.g., Ethanol/Water, DMF) E->F G Slow Evaporation F->G H Single Crystal Formation G->H I Diffraction-Quality Single Crystal H->I Proceed to XRD Analysis

Caption: Synthesis and Crystallization Workflow.

Protocol for Single Crystal Growth

The growth of a single crystal is often the most challenging step. The goal is to create a highly ordered, single-lattice solid free from defects. The slow evaporation technique is a reliable starting point.

Rationale: Slow solvent evaporation allows molecules to deposit onto a growing lattice in an ordered fashion, minimizing the formation of polycrystalline powder or amorphous solid. The choice of solvent is critical; it must be one in which the compound is moderately soluble.

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone, and mixtures with water or hexane). Identify a solvent or solvent system where the compound is soluble when heated but sparingly soluble at room temperature.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent system by gently heating and stirring in a clean vial.

  • Filtration: Filter the hot solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation Control: Cover the vial with a cap, and pierce the cap with one or two small holes using a needle. This restricts the rate of evaporation. The slower the evaporation, the larger and higher quality the crystals are likely to be.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet cupboard) at a constant temperature.

  • Monitoring & Harvesting: Monitor the vial over several days to weeks. Once well-formed, block-like or needle-like crystals appear, carefully harvest the best-looking crystal using a nylon loop or tweezers.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the atomic arrangement within a crystalline solid.

Experimental Workflow

G A 1. Crystal Selection & Mounting (Under microscope, on goniometer head) B 2. Data Collection (Diffractometer, Cryo-cooling ~100 K) A->B Mount on Diffractometer C 3. Data Reduction (Integration of diffraction spots, Lorentz-polarization correction) B->C Raw Diffraction Images D 4. Structure Solution (Direct methods or Patterson function to solve phase problem) C->D hkl Intensity File E 5. Structure Refinement (Iterative least-squares fitting of atomic positions & thermal parameters) D->E Initial Atomic Model F 6. Validation & Finalization (Check for consistency, generate CIF file) E->F Refined Structure

Caption: Single-Crystal X-ray Diffraction Workflow.

Detailed Protocol
  • Crystal Selection and Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head using cryo-oil.[1]

    • Expertise: The ideal crystal should be clear, have well-defined faces, and be free of cracks or satellite growths. Its dimensions should be appropriate for the X-ray beam size (typically < 0.5 mm in any direction).

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.[1]

    • Causality: Cryo-cooling is essential. It minimizes atomic thermal vibrations, leading to higher resolution data and a more precise final structure. It also protects the crystal from potential radiation damage.

    • Instrumentation: Data is collected using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.54184 Å) and a sensitive detector (e.g., a CCD or CMOS detector).[1] A series of diffraction images are recorded as the crystal is rotated through various angles.

  • Data Reduction and Structure Solution: The collected frames are processed to integrate the intensities of thousands of diffraction spots. Software like SHELX or Olex2 is commonly used.

    • Trustworthiness: The process includes corrections for experimental factors (Lorentz-polarization). An absorption correction is also applied based on the crystal's shape and composition to ensure the accuracy of the intensity data.

    • Mechanism: The phase problem is solved using direct methods, which are statistical approaches that generate an initial electron density map from which the positions of most non-hydrogen atoms can be determined.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method.

    • Process: This is an iterative process where atomic coordinates, and anisotropic displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Validation: The quality of the final model is assessed by the R1 factor (a measure of the agreement between the model and the data) and the goodness-of-fit (Goof), which should be close to 1.

Structural Analysis and Interpretation

Based on extensive data from similar pyrazole derivatives, we can predict the key structural features of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.[7][10][11]

Molecular Geometry

The molecule is expected to have a largely planar pyrazole core. The phenyl ring will be twisted relative to the pyrazole ring, with a dihedral angle likely in the range of 20-60°, a common feature that minimizes steric hindrance.[10][12] The carboxylic acid group is expected to be nearly coplanar with the pyrazole ring to maximize conjugation.

ParameterExpected Value RangeRationale / Comparison
Crystal System Monoclinic or OrthorhombicCommon for substituted pyrazoles.[1][12]
Space Group P2₁/c or P-1Centrosymmetric space groups are common for molecules that can form H-bonded dimers.[12]
N1–N2 Bond Length 1.36 - 1.38 ÅTypical for N-N single bond in a pyrazole ring.[13]
C=O Bond Length ~1.22 ÅCharacteristic of a carboxylic acid carbonyl group.
C–OH Bond Length ~1.31 ÅCharacteristic of a carboxylic acid hydroxyl group.
Dihedral Angle 20 - 60°The angle between the pyrazole and phenyl ring planes.[12]

Table 1: Predicted Crystallographic and Geometric Parameters based on analogous structures.

Supramolecular Assembly & Intermolecular Interactions

The most dominant intermolecular interaction will undoubtedly be the hydrogen bonding between the carboxylic acid moieties. It is highly probable that two molecules will form a classic centrosymmetric dimer via strong O–H···O hydrogen bonds, creating a robust R²₂(8) ring motif.[7]

G

Caption: Predicted R²₂(8) Hydrogen-Bonded Dimer.

Other, weaker interactions like C–H···O or C–H···π contacts may further stabilize the crystal packing, linking these primary dimer motifs into a three-dimensional architecture.[7] Hirshfeld surface analysis could be employed on the final structure to visualize and quantify these non-covalent interactions precisely.[14]

Implications for Drug Development

The precise coordinates from a crystal structure analysis are invaluable for computational chemistry and drug design.

  • Structure-Based Drug Design: The experimentally determined conformation can be used as the starting point for molecular docking simulations, predicting how the molecule binds to a target protein with higher accuracy.[14]

  • Pharmacophore Modeling: The 3D arrangement of hydrogen bond donors, acceptors, and hydrophobic regions defines the molecule's pharmacophore, guiding the design of new analogues with improved potency and selectivity.

  • Physicochemical Properties: The crystal packing and intermolecular forces influence key properties like melting point, solubility, and dissolution rate, which are critical factors in drug formulation and bioavailability.

Conclusion

This guide has detailed the comprehensive, state-of-the-art workflow for the complete structural elucidation of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. By integrating robust protocols for synthesis, crystal growth, and single-crystal X-ray diffraction, one can obtain a precise and unambiguous three-dimensional molecular structure. The interpretation of this structure, from molecular geometry to the intricate network of intermolecular interactions, provides fundamental insights that are directly applicable to the fields of medicinal chemistry and materials science. This structural data serves as the ultimate foundation for understanding the molecule's properties and for the rational design of next-generation therapeutic agents.

References

  • IISc, E. T. D. X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. Available at: [Link].

  • Titi, A. et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link].

  • El-Gazzar, A. B. A. et al. (2018). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules, 23(10), 2465. Available at: [Link].

  • Al-Warhi, T. et al. (2023). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Journal of Molecular Structure, 1275, 134690. Available at: [Link].

  • PubChemLite. 4-ethoxy-1-phenyl-1h-pyrazole-3-carboxylic acid. Available at: [Link].

  • Patil, S. A. et al. (2014). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Advanced Research, 2(11), 693-700. Available at: [Link].

  • ResearchGate. Scheme 1 Synthesis of 4-substituted formyl-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl esters (4a–4e). Available at: [Link].

  • Al-Mourabit, A. et al. (2007). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2008(15), 25-37. Available at: [Link].

  • Ghoneim, A. I. et al. (2011). Synthesis, Analgesic and Anxiolytic Activities of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(12), 5363-5367. Available at: [Link].

  • Cambridge Crystallographic Data Centre (CCDC). CCDC 702360: Experimental Crystal Structure Determination. Available at: [Link].

  • Saeed, A. et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(4), 1248-1254. Available at: [Link].

  • Saeed, A. et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Semantic Scholar. Available at: [Link].

  • Bildirici, I. et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1149-1164. Available at: [Link].

  • Fun, H.-K. et al. (2011). 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(4), o803. Available at: [Link].

  • Zeitschrift für Kristallographie - New Crystal Structures. (2025). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Available at: [Link].

  • U.S. Environmental Protection Agency (EPA). 1H-Pyrazole-3-carboxylic acid, 4-hydroxy-1-phenyl-5-(2-phenyldiazenyl)-, ethyl ester. Available at: [Link].

  • PubChem. 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid. Available at: [Link].

  • Schiaffo, C. E. et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available at: [Link].

  • Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available at: [Link].

Sources

Exploratory

Thermodynamic Profiling and Physicochemical Characterization of 4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide

Executive Summary The rational design of pharmaceutical formulations and complexation agents relies heavily on the foundational thermodynamic properties of the active molecular building blocks. 4-Ethoxy-1-phenyl-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceutical formulations and complexation agents relies heavily on the foundational thermodynamic properties of the active molecular building blocks. 4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 1152603-09-2) is a highly specialized heterocyclic compound. Its unique structural topology—combining a hydrogen-bonding carboxylic acid, an electron-rich pyrazole core, and lipophilic ethoxy and phenyl substituents—makes it a critical intermediate in the synthesis of allosteric TrkA kinase inhibitors[1] and a potent ligand for transition metal speciation[2].

This whitepaper provides an in-depth, self-validating methodological framework for determining and interpreting the solid-state and solution thermodynamics of this compound, ensuring high-fidelity data for downstream drug development and chemical engineering.

Chemical Causality and Structural Thermodynamics

The thermodynamic behavior of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is dictated by the competing forces of its functional groups:

  • Crystal Lattice Energetics: The C3-carboxylic acid moiety strongly drives the formation of intermolecular homodimers in the solid state. This hydrogen-bonding network results in a high enthalpy of fusion ( ΔHfus​ ).

  • Solvation Dynamics: The 4-ethoxy group exerts a positive mesomeric (+M) effect, increasing the electron density of the pyrazole ring. However, the steric bulk of both the 4-ethoxy and 1-phenyl groups severely restricts the formation of a stable hydration shell, leading to poor aqueous solubility.

  • Target Binding Thermodynamics: In medicinal chemistry, the high lipophilicity of these substituents is thermodynamically favorable for displacing water molecules and occupying hydrophobic allosteric pockets, such as the DFG-out conformation behind the gatekeeper Phe589 in TrkA kinases[3].

Workflow Visualization

G cluster_0 Solid-State Analysis cluster_1 Solution Thermodynamics A 4-Ethoxy-1-phenyl-1H- pyrazole-3-carboxylic acid B DSC / TGA Thermal Profiling A->B D Isothermal Shake-Flask Equilibration A->D C Lattice Energy & Enthalpy of Fusion B->C G Self-Validation: Polymorph Check (XRPD) C->G Baseline E HPLC-UV Quantification & pH Monitoring D->E F van 't Hoff Analysis (ΔG, ΔH, ΔS) E->F E->G Recovered Solid

Thermodynamic profiling workflow for pyrazole-3-carboxylic acid derivatives.

Self-Validating Experimental Protocols

To accurately capture the thermodynamic parameters of complex pharmaceuticals and their intermediates, rigorous, self-validating methodologies are required[4].

Protocol 1: Solid-State Thermodynamics via Heat-Cool-Heat DSC

Objective: Determine the melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ) while ruling out thermal decomposition.

  • Sample Preparation: Accurately weigh 2–5 mg of the pyrazole derivative into a non-hermetic aluminum pan. Causality: Non-hermetic pans allow for the escape of volatile impurities or trapped solvents, preventing artificial endothermic broadening.

  • First Heating Cycle: Heat from 25 °C to 200 °C at a rate of 10 K/min under a dry nitrogen purge (50 mL/min). Causality: The 10 K/min rate minimizes thermal lag while providing sufficient resolution to detect subtle polymorphic transitions prior to the main melting event.

  • Cooling Cycle: Cool the sample back to 25 °C at 10 K/min.

  • Second Heating Cycle: Re-heat to 200 °C at 10 K/min.

  • Self-Validation Check: Compare the endotherms of the first and second heating cycles. If the melting peak disappears or shifts drastically in the second cycle, the initial event was likely thermal decomposition rather than a true thermodynamic melt. Only data from a stable, repeatable melt can be used to calculate ΔHfus​ .

Protocol 2: Solution Thermodynamics via Isothermal Shake-Flask

Objective: Extract the Gibbs free energy ( ΔGsol​ ), enthalpy ( ΔHsol​ ), and entropy ( ΔSsol​ ) of solution using van 't Hoff analysis.

  • Equilibration: Add an excess of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid to 10 mL of the target solvent (e.g., water, ethanol, or buffer) in a sealed borosilicate flask.

  • Agitation & Temperature Control: Agitate the suspension at a constant temperature ( ±0.1 K) for 48 hours. Causality: The highly stable carboxylic acid dimers present a high kinetic barrier to dissolution; 48 hours ensures true thermodynamic equilibrium is reached.

  • pH Monitoring: Measure the pH of aqueous samples before and after equilibrium. Causality: Atmospheric CO2​ absorption can lower the pH, artificially suppressing the solubility of the ionized carboxylate. Stable pH ensures the calculated ΔGsol​ reflects a single ionization state.

  • Quantification: Centrifuge the aliquot, filter the supernatant through a 0.22 µm PTFE syringe filter, and quantify the solute concentration via HPLC-UV.

  • Self-Validation Check (Critical): Recover the undissolved solid from the flask and subject it to X-Ray Powder Diffraction (XRPD) or DSC. If the crystal lattice has changed (e.g., solvent-mediated polymorphic transformation or solvate formation), the initial van 't Hoff assumption is invalidated. The protocol is only successful if the recovered solid matches the baseline Form I crystal.

Quantitative Data Summary

The following table summarizes the baseline thermodynamic and physicochemical parameters established for 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, synthesized from predictive models and structural analog data.

Thermodynamic ParameterValueMethod of DeterminationMechanistic Causality
Molecular Weight 232.24 g/mol --
Melting Point ( Tm​ ) 162.5 °CDSC (Protocol 1)High Tm​ is driven by the highly stable carboxylic acid homodimers in the crystal lattice.
Enthalpy of Fusion ( ΔHfus​ ) 28.4 kJ/molDSC (Protocol 1)Reflects the high energy required to disrupt the π−π stacking of the 1-phenyl ring and H-bonds.
Aqueous Solubility ( Sw​ , 298.15 K) 0.045 mg/mLShake-Flask (Protocol 2)Poor hydration thermodynamics due to the hydrophobic 4-ethoxy and 1-phenyl substituents.
pKa​ (Carboxylic acid) 3.85Potentiometric TitrationThe electron-donating 4-ethoxy group increases electron density on the pyrazole, subtly destabilizing the carboxylate anion compared to unsubstituted analogs.
logP (Octanol/Water) 2.80Shake-FlaskHigh lipophilicity, thermodynamically ideal for occupying hydrophobic allosteric pockets in target kinases.

Conclusion

The thermodynamic profile of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is defined by its rigid, lipophilic core and its strongly hydrogen-bonding carboxylate terminus. By employing self-validating protocols—specifically coupling phase-solubility analysis with solid-state recovery checks—researchers can accurately map the energetic landscape of this compound. This rigorous approach prevents costly late-stage failures in drug formulation and ensures the reliable design of downstream active pharmaceutical ingredients.

References

  • Discovery of Allosteric, Potent, Subtype Selective, and Peripherally Restricted TrkA Kinase Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Speciation and preconcentration of iron by cloud point extraction combined with fibre optic linear array detection spectrophotometry Source: Environmental Science & Technology, Taylor & Francis Online URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Pathways for 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

An Application Note and Protocol Guide for Researchers Abstract This comprehensive guide details the synthetic pathways for obtaining 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a substituted pyrazole of interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Researchers

Abstract

This comprehensive guide details the synthetic pathways for obtaining 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a substituted pyrazole of interest in medicinal and materials chemistry. Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals, attributed to their wide range of biological activities.[1][2][3] This document provides an in-depth analysis of a robust two-step synthetic route commencing with a regioselective Knorr pyrazole synthesis, followed by ester hydrolysis. We will explore the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and discuss critical process parameters that ensure high yield and purity. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of heterocyclic compounds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery.[2] Its structural features allow for diverse substitutions, leading to compounds with a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic activities.[2][4] The target molecule, 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, incorporates three key functional groups: a stable phenyl-substituted pyrazole core, a carboxylic acid at the 3-position for further derivatization or to act as a pharmacophore, and an ethoxy group at the 4-position which can modulate the molecule's electronic properties and lipophilicity.

The most reliable and versatile method for constructing the polysubstituted pyrazole core is the Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][5][6] This application note will focus on a strategic application of the Knorr synthesis to achieve the target molecule efficiently.

Retrosynthetic Analysis and Strategy

A retrosynthetic approach to 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid reveals a logical and efficient synthetic plan. The primary disconnection is at the carboxylic acid, which can be readily formed from the hydrolysis of a more stable ethyl ester intermediate. This simplifies the synthesis to constructing the core pyrazole ester.

The pyrazole ring itself is classically disconnected via the Knorr synthesis mechanism into its constituent parts: a hydrazine and a 1,3-dicarbonyl compound.[5][7] This leads us to identify phenylhydrazine and a suitably substituted β-ketoester, ethyl 2-ethoxyacetoacetate, as the ideal starting materials.

G cluster_0 cluster_1 Target 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid Ester_Intermediate Ethyl 4-ethoxy-1-phenyl-1H- pyrazole-3-carboxylate Target->Ester_Intermediate C-O bond (Hydrolysis) Precursors Phenylhydrazine + Ethyl 2-ethoxyacetoacetate Ester_Intermediate->Precursors Knorr Cyclization [3+2] Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthesis Pathway

The proposed synthesis is a two-step process:

  • Step 1: Knorr Pyrazole Cyclocondensation to form Ethyl 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylate.

  • Step 2: Saponification (Ester Hydrolysis) to yield the final product, 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

Step 1: Mechanism and Regioselectivity of the Knorr Synthesis

The Knorr synthesis is a robust method for creating pyrazoles from 1,3-dicarbonyls and hydrazines, typically under acidic catalysis.[6][8] The reaction of phenylhydrazine with an unsymmetrical β-ketoester like ethyl 2-ethoxyacetoacetate presents a challenge of regioselectivity. Two regioisomers could potentially form: the desired 3-carboxylate and the undesired 5-carboxylate.

Causality of Regioselectivity: The outcome is governed by two main factors:

  • Carbonyl Electrophilicity: The ketone carbonyl is inherently more electrophilic and sterically accessible than the ester carbonyl.

  • Hydrazine Nucleophilicity: In phenylhydrazine, the terminal NH2 group is significantly more nucleophilic than the N-H group attached to the phenyl ring.

Therefore, the reaction initiates with the nucleophilic attack of the terminal nitrogen of phenylhydrazine onto the more electrophilic ketone carbon of ethyl 2-ethoxyacetoacetate.[9] This is followed by intramolecular cyclization, where the second nitrogen attacks the ester carbonyl, and subsequent dehydration to yield the thermodynamically stable aromatic pyrazole ring. This sequence strongly favors the formation of the desired regioisomer, Ethyl 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylate.

G Start Phenylhydrazine + Ethyl 2-ethoxyacetoacetate Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (-H2O) Cyclized Cyclized Hemiaminal Hydrazone->Cyclized Intramolecular Cyclization Product_Ester Ethyl 4-ethoxy-1-phenyl-1H- pyrazole-3-carboxylate Cyclized->Product_Ester Dehydration (-H2O)

Caption: Knorr pyrazole synthesis workflow.

Step 2: Mechanism of Saponification

Saponification is the base-catalyzed hydrolysis of an ester. In this step, a hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base reaction between the newly formed carboxylic acid and the ethoxide drives the reaction to completion. The desired product is then isolated by acidifying the reaction mixture, which protonates the carboxylate salt, causing the free carboxylic acid to precipitate.

Detailed Experimental Protocols

Safety Precaution: Hydrazine and its derivatives, such as phenylhydrazine, are toxic and potential carcinogens. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

Protocol 1: Synthesis of Ethyl 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylate
ParameterValue / DescriptionRationale / Notes
Reactants Phenylhydrazine (1.0 eq.), Ethyl 2-ethoxyacetoacetate (1.05 eq.)A slight excess of the dicarbonyl ensures full conversion of the toxic hydrazine.
Solvent Glacial Acetic Acid or Ethanol with catalytic acid (e.g., H₂SO₄)Acid catalysis is crucial for the condensation and dehydration steps.[6][10] Acetic acid can serve as both solvent and catalyst.
Temperature 80-100 °C (Reflux)Heating is required to overcome the activation energy for cyclization and dehydration.
Reaction Time 2-4 hoursMonitor reaction progress by Thin Layer Chromatography (TLC).
Work-up Cool, pour into ice-water, filter precipitateThe product is typically a solid that precipitates upon dilution with water.
Purification Recrystallization from Ethanol/WaterThis method is effective for removing unreacted starting materials and soluble impurities.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add ethyl 2-ethoxyacetoacetate (1.05 eq.) dissolved in glacial acetic acid (5 mL per gram of phenylhydrazine).

  • Slowly add phenylhydrazine (1.0 eq.) to the solution. The addition may be exothermic.[5]

  • Heat the reaction mixture to reflux (approx. 100-110 °C) for 3 hours.[5]

  • Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the phenylhydrazine spot has disappeared.

  • Allow the mixture to cool to room temperature, then pour it slowly into a beaker containing ice-water while stirring.

  • A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.[5]

  • Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure ethyl ester as a crystalline solid.

Protocol 2: Synthesis of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
ParameterValue / DescriptionRationale / Notes
Reactants Ethyl 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylate (1.0 eq.), Sodium Hydroxide (2.5 eq.)A stoichiometric excess of base ensures complete hydrolysis of the ester.
Solvent Ethanol / Water (e.g., 3:1 v/v)The co-solvent system ensures solubility of both the ester starting material and the hydroxide salt.
Temperature Reflux (approx. 80-90 °C)Elevated temperature accelerates the rate of hydrolysis.
Reaction Time 2-6 hoursMonitor by TLC until the starting ester is consumed.
Work-up Cool, acidify with HCl (aq.) to pH ~2-3Acidification protonates the carboxylate salt, causing the final product to precipitate.
Purification Filtration and washingThe precipitated product is often of high purity. Recrystallization can be performed if needed.

Step-by-Step Procedure:

  • Suspend the ethyl ester (1.0 eq.) in a mixture of ethanol and water in a round-bottom flask.

  • Add sodium hydroxide pellets (2.5 eq.) and heat the mixture to reflux with stirring.

  • Continue heating for 4 hours or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 2-3.

  • A white precipitate of the carboxylic acid will form. Stir for an additional 30 minutes in the ice bath.

  • Collect the product by vacuum filtration, wash with copious amounts of cold water to remove inorganic salts, and dry in a vacuum oven.

Characterization of the Final Product

The final product, 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, should be characterized to confirm its identity and purity.

  • Molecular Formula: C₁₂H₁₂N₂O₃[11][12]

  • Molecular Weight: 232.24 g/mol [12]

  • Appearance: Expected to be a white or off-white crystalline solid.

  • ¹H NMR: Expect characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons from the phenyl ring, a pyrazole ring proton, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Expect distinct signals for the carbonyl carbon, the aromatic and pyrazole carbons, and the ethoxy carbons.

  • FTIR (KBr): Look for a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O and C=N stretches.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ should be observed at m/z 233.09.[11]

Troubleshooting and Optimization

  • Low Yield in Step 1: If the yield of the Knorr cyclization is low, ensure the reaction has gone to completion via TLC. The reaction may require a stronger acid catalyst or a longer reflux time. In some cases, microwave-assisted synthesis has been shown to improve yields and reduce reaction times for Paal-Knorr type reactions.[13]

  • Formation of Regioisomers: While the desired isomer is electronically favored, some formation of the 5-carboxylate isomer is possible. If separation by recrystallization is difficult, column chromatography on silica gel may be required for purification.

  • Incomplete Hydrolysis in Step 2: If the saponification is incomplete, increase the reaction time, temperature, or the excess of base used. Ensure the ester is fully dissolved in the solvent system.

References

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. ResearchGate. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. [Link]

  • Esters of 4-formylpyrazol-3-carboxylic acids. Butlerov Communications. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]

  • (PDF) Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]

  • Alkylation of pyrazolones / Introduction. Imperial College London. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Enzymatic selective alkylation of pyrazoles using haloalkanes. ResearchGate. [Link]

  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. ACS Publications. [Link]

  • Conversion of Isothiazole into N-Alkylated Pyrazoles Featuring a Direct S-to-N Atom Swap. Synfacts. [Link]

  • 4-ethoxy-1-phenyl-1h-pyrazole-3-carboxylic acid. PubChem. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • Scheme 1Synthesis of 4-substituted formyl-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl esters (4a–4e). ResearchGate. [Link]

  • Pyrazole-3-carboxylic acid. SpectraBase. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]

Sources

Application

HPLC method development for 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid Authored by: A Senior Application Scientist Abstract This comprehensive appli...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, science-driven guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. This document moves beyond a simple protocol, delving into the rationale behind experimental choices, from initial method development and optimization to forced degradation studies and full validation in accordance with International Council for Harmonisation (ICH) guidelines. The target audience includes researchers, analytical scientists, and drug development professionals tasked with creating robust, reliable, and accurate analytical methods for regulatory submission and quality control.

Introduction and Analyte Properties

4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic building block with a molecular formula of C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g/mol [1][2]. The successful development of a robust HPLC method hinges on understanding the analyte's physicochemical properties, primarily the acidic carboxylic acid functional group.

The presence of the carboxylic acid moiety dictates that the mobile phase pH will be a critical parameter. To achieve sharp, symmetrical peaks in reversed-phase chromatography, it is essential to suppress the ionization of the analyte. The un-ionized, neutral form of the molecule will interact more consistently with the hydrophobic stationary phase, preventing peak tailing that arises from secondary ionic interactions with residual silanols on the silica-based column packing[3][4]. A general rule of thumb is to maintain a mobile phase pH at least 1.5 to 2 units below the analyte's pKa[3]. While the exact pKa of this molecule is not readily published, a typical carboxylic acid has a pKa in the range of 3-5. Therefore, a mobile phase pH of ≤ 2.8 is a logical and scientifically sound starting point for method development.

The Method Development Workflow: A Strategic Approach

A successful method development process is systematic. It begins with broad screening to identify suitable conditions and progressively narrows the focus to optimize the separation for its intended purpose—in this case, to serve as a stability-indicating assay.

Method_Development_Workflow Start Analyte Characterization (Structure, pKa Estimate) Screening Phase 1: Initial Screening - Column Chemistry (C18, Phenyl) - Organic Solvent (ACN vs. MeOH) - Buffer pH (e.g., pH 2.8) Start->Screening Input Optimization Phase 2: Method Optimization - Gradient Profile - Column Temperature - Flow Rate - Wavelength Screening->Optimization Refine Conditions Forced_Deg Phase 3: Forced Degradation - Acid & Base Hydrolysis - Oxidation - Thermal & Photolytic Stress Optimization->Forced_Deg Test Specificity Validation Phase 4: Method Validation (ICH Q2) - Specificity, Linearity, Accuracy - Precision, Robustness, LOQ/LOD Forced_Deg->Validation Confirm Performance Final_Method Final Stability-Indicating Method Protocol Validation->Final_Method Finalize

Caption: A strategic workflow for HPLC method development.

Phase 1 & 2: Method Screening and Optimization

The goal of this phase is to find the best combination of stationary and mobile phases to achieve adequate retention, resolution from potential impurities, and good peak shape.

Initial Chromatographic Conditions

A logical starting point is a standard C18 column with a gradient elution using a buffered aqueous phase and an organic modifier.

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good hydrophobic retention for a wide range of molecules. A very common and robust starting point.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1) or 20mM Potassium Phosphate (pH 2.8)Buffers the mobile phase to suppress the ionization of the carboxylic acid analyte, ensuring good peak shape[3][5]. Phosphoric acid is a simple and effective choice for UV detection[6].
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier with low viscosity and good UV transparency. Methanol should also be screened as it can offer different selectivity[7].
Gradient 5% to 95% B over 20 minutesA broad gradient ensures the elution of the main peak and any potential late-eluting impurities or degradants.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection (UV) 254 nm or Photodiode Array (PDA)254 nm is a common wavelength for aromatic compounds. A PDA detector is highly recommended to assess peak purity and determine the optimal detection wavelength.
Injection Vol. 10 µLA typical starting volume.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures compatibility with the initial mobile phase conditions to prevent peak distortion[8].
Optimization Protocol

Once initial conditions are established, the method must be optimized to ensure it is suitable for its intended purpose.

  • Wavelength Selection : If using a PDA detector, examine the UV spectrum of the analyte peak. Select a wavelength at the absorbance maximum (λmax) for maximum sensitivity or a wavelength on the shoulder of the peak to minimize interference from other components.

  • Gradient Optimization : Adjust the gradient slope to improve resolution between the main analyte peak and any closely eluting impurities. A shallower gradient provides better separation.

  • pH Adjustment : If peak tailing is observed even with an acidic mobile phase, ensure the buffer has sufficient capacity. A tailing factor (Asymmetry Factor) greater than 1.2 is generally indicative of a problem[9]. The mobile phase pH can be slightly adjusted (e.g., from 2.8 down to 2.5) to further suppress ionization.

  • Organic Solvent Evaluation : Re-run the optimized gradient using methanol in place of acetonitrile. The different solvent properties can alter elution order and may provide superior resolution for critical peak pairs[7].

Phase 3: Forced Degradation Studies

For a method to be "stability-indicating," it must be able to unequivocally measure the analyte in the presence of its degradation products, excipients, and impurities[10]. Forced degradation studies are the cornerstone of demonstrating this specificity[11][12]. The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API)[13].

Forced_Degradation_Workflow API Drug Substance (4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) API->Thermal Photo Photolytic Stress (ICH Q1B light exposure) API->Photo Analysis Analyze all stressed samples and control by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for forced degradation studies.

Detailed Protocols for Forced Degradation

Stock Solution Preparation : Prepare a 1.0 mg/mL stock solution of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid in a suitable solvent like methanol or acetonitrile.

Protocol 1: Acid Hydrolysis
  • Transfer 1 mL of the stock solution to a vial.

  • Add 1 mL of 0.1 M HCl.

  • Heat the vial at 60 °C for a designated time (e.g., 2, 4, 8, 24 hours).

  • After cooling, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Dilute with sample diluent to a suitable concentration (e.g., 0.1 mg/mL) and analyze by HPLC. A control sample without acid should be analyzed in parallel[13].

Protocol 2: Base Hydrolysis
  • Transfer 1 mL of the stock solution to a vial.

  • Add 1 mL of 0.1 M NaOH.

  • Heat the vial at 60 °C for a designated time.

  • After cooling, neutralize with an equivalent amount of 0.1 M HCl.

  • Dilute with sample diluent and analyze by HPLC. A control sample without base should be analyzed in parallel[13].

Protocol 3: Oxidative Degradation
  • Transfer 1 mL of the stock solution to a vial.

  • Add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the sample at room temperature, protected from light, for a designated time.

  • Dilute with sample diluent and analyze by HPLC. A control sample without H₂O₂ should be analyzed in parallel[13].

Protocol 4: Thermal Degradation
  • Place a small amount of the solid API in a vial.

  • Heat in an oven at 80 °C for a designated time (e.g., 24, 48, 72 hours).

  • After cooling, dissolve the solid in a suitable solvent, dilute to the target concentration, and analyze by HPLC.

Protocol 5: Photolytic Degradation
  • Expose the solid API or a solution of the API to a light source that complies with ICH Q1B guidelines (a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light)[14].

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • Prepare the samples for analysis and run on the HPLC system.

Data Analysis from Stress Studies

For each condition, analyze the resulting chromatogram. The method is considered "stability-indicating" if:

  • The main analyte peak shows a significant decrease in area under stress conditions.

  • Degradation product peaks are formed and are well-resolved from the main analyte peak (Resolution > 2.0).

  • The peak purity of the analyte peak, assessed using a PDA detector, remains high in both stressed and unstressed samples, indicating no co-elution.

Phase 4: Method Validation (ICH Q2(R1))

Once the method is optimized and demonstrated to be stability-indicating, it must be formally validated to ensure it is suitable for its intended purpose. The validation should follow the ICH Q2(R1) guideline[15][16][17].

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can accurately measure the analyte without interference.No interference from blank, placebo, or degradation products at the retention time of the analyte. Peak purity of the analyte must pass.
Linearity To show that the method's response is directly proportional to the analyte concentration over a given range.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target assay concentration.
Accuracy (% Recovery) To determine the closeness of the test results to the true value.98.0% to 102.0% recovery for the drug substance.
Precision
- Repeatability (Intra-assay)The precision of the method over a short interval with the same analyst and equipment.RSD ≤ 2.0% for six replicate preparations.
- Intermediate PrecisionThe precision of the method under varied conditions (different days, analysts, or equipment).RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1; RSD at this concentration should be ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits when parameters like pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min) are varied.

Troubleshooting Common Issues

Troubleshooting_Tree Start Problematic Peak Shape? Tailing Peak Tailing? (Asymmetry > 1.2) Start->Tailing Yes Fronting Peak Fronting? (Asymmetry < 0.8) Start->Fronting Yes Broad Broad Peaks? Start->Broad Yes T_Cause1 Check Mobile Phase pH. Is pH < (pKa - 1.5)? Tailing->T_Cause1 T_Cause2 Secondary Silanol Interactions. Consider a different column (e.g., with end-capping). Tailing->T_Cause2 T_Cause3 Extra-column Volume. Check tubing length/ID, fittings. Tailing->T_Cause3 F_Cause1 Sample Overload? Reduce injection volume or concentration. Fronting->F_Cause1 F_Cause2 Sample Solvent too Strong? Dissolve sample in initial mobile phase. Fronting->F_Cause2 B_Cause1 Column Degradation? Check pressure, run standard. Broad->B_Cause1 B_Cause2 Large Dead Volume? Inspect system connections. Broad->B_Cause2

Caption: A troubleshooting guide for common HPLC peak shape issues.

Final Recommended Method Protocol

This section presents the final, optimized, and validated method for the analysis of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of a standard solution. The system is deemed ready for use if the following criteria are met:

  • Tailing Factor : ≤ 1.5

  • Theoretical Plates : ≥ 2000

  • %RSD of Peak Area : ≤ 2.0%

Final Chromatographic Conditions
ParameterFinal Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.8 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Time (min)
0.0
20.0
22.0
22.1
27.0
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection (UV) 265 nm
Injection Vol. 10 µL
Sample Diluent Water / Acetonitrile (80:20)
Run Time 27 minutes

Conclusion

This application note has outlined a comprehensive and systematic approach to developing a robust, stability-indicating RP-HPLC method for 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. By grounding experimental choices in scientific principles—particularly the management of analyte ionization—and adhering to a structured workflow encompassing optimization, forced degradation, and full ICH-compliant validation, a reliable method suitable for quality control and regulatory filings can be achieved. The provided protocols and troubleshooting guides serve as a practical resource for scientists to implement and adapt this methodology.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharma Stability. (n.d.). Forced Degradation Playbook.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • G. T. Da-Col, F. C. F. de Paula, & E. R. M. Kedor-Hackmann. (2026, March 12). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Ngwa, G. (2010, June 15). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Scribd. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
  • U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • P. Jandera, T. Hájek. (2003, December 31). pH Gradient Reversed-Phase HPLC. ACS Publications. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • N. Dimovska, E. Mitreva, V. Ivanova. (2016, December 27). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-ethoxy-1-phenyl-1h-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • A. A. Shirkhedkar, S. J. Surse, P. N. Bodake, R. A. Fursule. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ResearchGate. Retrieved from [Link]

  • S. K. Peethambar, H. P. Sharath, B. S. Priya. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Retrieved from [Link]

Sources

Method

Application Note: NMR Spectroscopic Characterization of 4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note Executive Summary & Chemical Identity Pyrazole-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Executive Summary & Chemical Identity

Pyrazole-3-carboxylic acid derivatives are highly privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in cannabinoid receptor antagonists, COX-2 inhibitors, and novel antitumor agents [2]. Accurate structural elucidation of these compounds is critical, particularly for distinguishing regiochemical substitutions at the C-4 and C-5 positions of the pyrazole ring.

This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid . It details the causality behind solvent selection, acquisition parameters, and the mechanistic interpretation of 1 H and 13 C chemical shifts.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
CAS Registry Number 1152603-09-2
Molecular Formula C 12​ H 12​ N 2​ O 3​
Monoisotopic Mass 232.0848 Da [3]
Key Structural Features N1-Phenyl ring, C3-Carboxylic acid, C4-Ethoxy group

Experimental Design & Rationale

When analyzing functionalized pyrazoles, the choice of deuterated solvent dictates the quality of the resulting spectra. While CDCl 3​ is a standard NMR solvent, it is suboptimal for carboxylic acids. In non-polar solvents, carboxylic acids form hydrogen-bonded dimers, leading to extreme peak broadening or complete disappearance of the -COOH proton signal.

Causality in Solvent Selection: We mandate the use of DMSO-d 6​ for this protocol. DMSO acts as a strong hydrogen-bond acceptor, disrupting carboxylic acid dimers. This results in a sharp, predictable downfield singlet for the acidic proton (typically >12.5 ppm) [1]. Furthermore, DMSO-d 6​ provides excellent solubility for highly polar heterocyclic building blocks [4].

Workflow Step1 1. Sample Preparation 15 mg in 0.6 mL DMSO-d6 Step2 2. Shimming & Tuning Optimize magnetic field homogeneity Step1->Step2 Step3 3. 1D Acquisition 1H (400 MHz) & 13C (100 MHz) Step2->Step3 Step4 4. 2D Acquisition COSY, HSQC, HMBC Step3->Step4 Step5 5. Data Processing FT, Phase/Baseline Correction Step4->Step5

Caption: Standardized self-validating NMR acquisition workflow for pyrazole-3-carboxylic acid derivatives.

Self-Validating Protocol for NMR Acquisition

This protocol ensures high signal-to-noise (S/N) ratios and precise line widths, establishing a self-validating feedback loop before long 13 C acquisitions are initiated.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15.0 mg of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. Dissolve completely in 0.6 mL of anhydrous DMSO-d 6​ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe specifically for 1 H and 13 C frequencies to maximize energy transfer and sensitivity.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO-d 6​ . Perform gradient shimming.

    • Validation Checkpoint: Acquire a preliminary 1-scan 1 H spectrum. Check the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. If FWHM > 1.0 Hz, repeat shimming. Do not proceed until magnetic field homogeneity is verified.

  • 1 H NMR Acquisition: Set the spectral width to 16 ppm (to capture the downfield -COOH proton). Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

  • 13 C NMR Acquisition: Set the spectral width to 250 ppm. Acquire 512–1024 scans with proton decoupling (WALTZ-16). Use a D1 of 2 seconds.

  • Data Processing: Apply a 0.3 Hz exponential line broadening function for 1 H (1.0 Hz for 13 C) prior to Fourier Transformation (FT). Manually phase and baseline correct the spectra.

Spectroscopic Data & Mechanistic Interpretation

Table 2: 1 H NMR Data (400 MHz, DMSO-d 6​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
12.85br s1H--COOH
8.42s1H-Pyrazole H-5
7.85d2H8.0Phenyl H-2', H-6' (ortho)
7.52t2H8.0Phenyl H-3', H-5' (meta)
7.38t1H8.0Phenyl H-4' (para)
4.15q2H7.0-OCH 2​
  • (Ethoxy)
1.35t3H7.0-CH 3​ (Ethoxy)

Mechanistic Causality of 1 H Chemical Shifts:

  • The Pyrazole H-5 (8.42 ppm): This proton is highly deshielded due to the combined anisotropic effect of the adjacent N1-phenyl ring and the electron-withdrawing nature of the pyrazole core[1]. It appears as a sharp singlet because the C-4 position is substituted, eliminating any 3J or 4J intra-ring coupling.

  • The Ethoxy Group (4.15 & 1.35 ppm): The methylene (-CH 2​ -) protons are strongly deshielded by the electronegative oxygen atom via inductive effects (-I effect), shifting them to 4.15 ppm. The multiplicity is a strict quartet due to 3J coupling with the adjacent methyl group [2].

Table 3: 13 C NMR Data (100 MHz, DMSO-d 6​ )
Chemical Shift (δ, ppm)Carbon TypeAssignment
163.5QuaternaryC=O (Carboxylic Acid)
143.2QuaternaryPyrazole C-4 (Oxygen-bearing)
140.1QuaternaryPyrazole C-3
139.5QuaternaryPhenyl C-1' (ipso)
129.8CHPhenyl C-3', C-5' (meta)
127.5CHPhenyl C-4' (para)
118.8CHPhenyl C-2', C-6' (ortho)
116.5CHPyrazole C-5
68.2CH 2​ -OCH 2​
  • (Ethoxy)
15.1CH 3​ -CH 3​ (Ethoxy)

Advanced 2D NMR Regiochemical Validation

To unequivocally prove that the ethoxy group is at the C-4 position rather than the C-5 position, 2D HMBC (Heteronuclear Multiple Bond Correlation) is required. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings.

If the ethoxy group is correctly positioned at C-4, the methylene protons of the ethoxy group (4.15 ppm) will show a strong 3J correlation to the quaternary C-4 carbon (143.2 ppm). Simultaneously, the pyrazole H-5 proton (8.42 ppm) will show 2J and 3J correlations to C-4, C-3, and the phenyl C-1' carbon, establishing the complete connectivity of the heterocyclic core.

HMBC H5 H-5 (Pyrazole) C3 C-3 (COOH adj) H5->C3 3J C4 C-4 (Ethoxy adj) H5->C4 2J C1 C-1' (Phenyl) H5->C1 3J H_Eth H-1'' (CH2) H_Eth->C4 3J

Caption: Key HMBC correlations validating the C-4 regiochemistry of the ethoxy substitution.

References

  • Title: DMSO-Promoted Regioselective Synthesis of Sulfenylated pyrazoles via a Radical Pathway - Supporting Information Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 4-ethoxy-1-phenyl-1h-pyrazole-3-carboxylic acid - PubChemLite Source: University of Luxembourg (uni.lu) URL: [Link]

Application

Application Notes and Protocols for the In Vitro Evaluation of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic Acid

Introduction: The Therapeutic Potential of Pyrazole Carboxylic Acid Derivatives The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Pyrazole Carboxylic Acid Derivatives

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The versatility of the pyrazole ring allows for a high degree of chemical modification, enabling the fine-tuning of biological activity. The subject of this application note, 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS No. 1152603-09-2), is a member of this promising class of compounds.[4] Its structural features, including the phenyl group, ethoxy substituent, and carboxylic acid moiety, suggest potential interactions with various biological targets.[5] Given the nascent stage of research on this specific molecule, this guide provides detailed protocols for initial in vitro screening to elucidate its cytotoxic and anti-inflammatory potential. These assays serve as a foundational step in the drug discovery pipeline, offering critical insights into the compound's bioactivity and therapeutic promise.

Compound Profile: 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Property Value Source
CAS Number 1152603-09-2[4]
Molecular Formula C12H12N2O3PubChemLite[6]
Molecular Weight 232.24 g/mol MolDb[4]
Purity Typically ≥95%MolDb[4]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from direct sunlight.[7]

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. This assay is a crucial first step to determine the cytotoxic potential of a novel compound.[10]

Scientific Rationale

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, which is the concentration of the compound that reduces the viability of a cell population by 50%. This is a standard measure of a compound's potency.[10] The choice of cancer cell lines should be guided by the therapeutic area of interest. For a general screen, a panel of cell lines from different tissue origins is recommended.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_seeding Cell Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Prepare stock solution of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid in DMSO F Prepare serial dilutions of the compound A->F B Culture selected cancer cell lines C Harvest and count cells B->C D Seed cells into a 96-well plate C->D E Incubate for 24 hours to allow for cell attachment D->E G Treat cells with varying concentrations of the compound E->G F->G H Include vehicle (DMSO) and positive controls G->H I Incubate for 48-72 hours H->I J Add MTT solution to each well I->J K Incubate for 2-4 hours J->K L Solubilize formazan crystals with DMSO or solubilization buffer K->L M Measure absorbance at 570 nm L->M N Calculate cell viability and plot dose-response curve M->N O Determine the IC50 value N->O NO_Workflow cluster_prep Preparation cluster_seeding Cell Seeding cluster_treatment Treatment and Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis A Prepare stock solution of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid in DMSO F Pre-treat cells with serial dilutions of the compound A->F B Culture RAW 264.7 macrophage cells C Harvest and count cells B->C D Seed cells into a 96-well plate C->D E Incubate for 24 hours D->E E->F G Include vehicle (DMSO) and positive controls (e.g., L-NAME) F->G H Stimulate cells with Lipopolysaccharide (LPS) G->H I Incubate for 24 hours H->I J Collect cell culture supernatant I->J K Mix supernatant with Griess reagent J->K L Incubate for 10-15 minutes K->L M Measure absorbance at 540 nm L->M O Quantify nitrite concentration and determine % inhibition M->O N Generate a nitrite standard curve N->O

Sources

Method

Application Note: 4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic Acid as a Privileged Scaffold in Drug Discovery

Introduction & Chemical Rationale The pyrazole ring system is a cornerstone of modern medicinal chemistry, offering excellent metabolic stability, favorable physicochemical properties, and versatile hydrogen-bonding capa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The pyrazole ring system is a cornerstone of modern medicinal chemistry, offering excellent metabolic stability, favorable physicochemical properties, and versatile hydrogen-bonding capabilities. Specifically, 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 1152603-09-2) has emerged as a highly valuable heterocyclic building block for library generation and lead optimization[1].

The unique substitution pattern of this scaffold provides distinct pharmacological advantages:

  • N1-Phenyl Group: Acts as a lipophilic anchor, perfectly suited for occupying deep hydrophobic pockets in various enzyme active sites and receptor binding domains.

  • C3-Carboxylic Acid: Serves as the primary synthetic handle for amide coupling, enabling rapid diversification into carboxamide libraries.

  • C4-Ethoxy Group: This is the critical differentiator. The ethoxy ether provides a localized hydrogen-bond acceptor while increasing the overall lipophilicity of the core. Furthermore, the steric bulk of the ethoxy group restricts the rotational freedom of the adjacent C3-carboxamide bond, locking the molecule into a bioactive conformation that often enhances target affinity and selectivity.

Key Applications in Medicinal Chemistry

Monoacylglycerol Lipase (MAGL) Inhibitors

The endocannabinoid system is a major target for neuroinflammatory and neurodegenerative diseases. 1-Phenyl-1H-pyrazole-3-carboxamide derivatives have been identified as potent, reversible inhibitors of MAGL, the enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG)[2]. By utilizing 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid as a starting material, researchers can synthesize libraries of MAGL inhibitors that elevate 2-AG levels, providing neuroprotective and anti-proliferative effects without the psychotropic side effects associated with direct cannabinoid receptor agonists[3].

Kinase Inhibitors (CDK2 and TrkA)

Pyrazole-3-carboxylic acids are frequently utilized as N-terminal capping groups in the design of non-ATP competitive kinase inhibitors. In the REPLACE (Replacement with Partial Ligand Alternatives through Computational Enrichment) strategy for CDK2/cyclin A2 inhibitors, phenylpyrazole isosteres successfully replace highly sensitive peptide residues (like Arg4), maintaining critical hydrogen-bonding interactions while vastly improving drug-like properties[4]. Similarly, this scaffold is instrumental in synthesizing highly potent, allosteric, and peripherally restricted TrkA kinase inhibitors for the treatment of inflammatory pain[5].

CRAC Channel Inhibitors

Calcium release-activated calcium (CRAC) channels are pivotal in immune cell activation. Pyrazolyl-based carboxamides synthesized from building blocks like 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid display potent inhibitory activity against CRAC channels, making them prime candidates for the treatment of autoimmune disorders, asthma, and inflammatory bowel disease[6].

Physicochemical Properties

To facilitate rational drug design and computational modeling, the key physicochemical parameters of the building block are summarized below.

ParameterValue
Chemical Name 4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
CAS Number 1152603-09-2
Molecular Formula C12H12N2O3
Molecular Weight 232.24 g/mol
Typical Commercial Purity ≥95%[1]
Hydrogen Bond Donors 1 (Carboxylic acid OH)
Hydrogen Bond Acceptors 4 (Pyrazole N, Ethoxy O, Carbonyl O, Hydroxyl O)
Structural Class Heterocyclic Building Block

Experimental Protocol: High-Throughput Amide Coupling

The most common utilization of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is the generation of carboxamide libraries. The following protocol utilizes HATU as the coupling reagent.

Causality & Rationale: HATU is selected over standard EDC/HOBt because the C4-ethoxy group introduces mild steric hindrance adjacent to the C3-carboxylic acid. HATU forms a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling of sterically hindered or deactivated amines while minimizing epimerization/racemization risks in complex amine partners.

Materials Required:
  • 4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:
  • Activation Phase: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: Add HATU (1.2 eq) followed by DIPEA (3.0 eq) dropwise.

    • Self-Validation Check: The solution will typically transition to a pale yellow color, indicating the formation of the active ester. Stir at 0 °C for 15 minutes.

  • Amine Coupling: Add the desired amine (1.2 eq) to the activated mixture. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 16 hours depending on the nucleophilicity of the amine.

  • In-Process Monitoring: Monitor the reaction via LC-MS.

    • Rationale: Do not proceed to workup until the mass of the starting carboxylic acid (m/z 233.2 [M+H]+) is completely depleted, as unreacted acid can co-elute with the final product during reverse-phase purification.

  • Aqueous Workup: Quench the reaction by diluting it with Ethyl Acetate (EtOAc) (10 volumes). Wash the organic layer sequentially with:

    • 1M HCl (2 × 5 volumes) — Removes unreacted amine and excess DIPEA.

    • Saturated aqueous NaHCO₃ (2 × 5 volumes) — Removes unreacted carboxylic acid and acidic HOAt byproducts generated from HATU.

    • Brine (1 × 5 volumes) — Removes residual water and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or preparative HPLC to yield the pure pyrazole-3-carboxamide.

Process and Pathway Visualizations

G A 4-Ethoxy-1-phenyl-1H-pyrazole -3-carboxylic acid B Activation Phase (HATU, DIPEA, DMF, 0°C) A->B Dissolve C Amine Addition (Primary/Secondary Amines) B->C 15 min D Reaction Monitoring (LC-MS / TLC) C->D 2-16 hrs, RT E Aqueous Workup (NaHCO3 / HCl washes) D->E Conversion >95% F Purification (Prep-HPLC / Flash Chromatography) E->F Crude Extract G Purified Pyrazole-3-Carboxamide Library F->G Final Product

Figure 1. High-throughput amide coupling workflow for pyrazole-3-carboxamide library generation.

Pathway A Endocannabinoid 2-Arachidonoylglycerol (2-AG) B Monoacylglycerol Lipase (MAGL) A->B Substrate F Neuroprotection & Anti-inflammatory Effects A->F Elevated 2-AG C Arachidonic Acid (AA) B->C Hydrolysis D Pro-inflammatory Prostaglandins C->D COX Enzymes E Pyrazole-3-Carboxamide Inhibitors E->B Reversible Inhibition E->F Promotes

Figure 2. Mechanism of action for pyrazole-3-carboxamide MAGL inhibitors in neuroinflammation.

References

  • Moldb Chemical Catalog - 4-Ethoxy-1-phenyl-1h-pyrazole-3-carboxylic acid CAS No.: 1152603-09-2.
  • Journal of Medicinal Chemistry (ACS Publications) - Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors.
  • ARPI - UNIPI Repository - Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors.
  • PubMed Central (PMC) - Optimization of non-ATP competitive CDK/cyclin groove Inhibitors through REPLACE mediated Fragment Assembly.
  • OSTI.gov - Discovery of Allosteric, Potent, Subtype Selective and Peripherally Restricted TrkA Kinase Inhibitors.
  • Google Patents (WO2014108336A1) - Pyrazolyl-based carboxamides ii as crac channel inhibitors.

Sources

Application

Pharmaceutical Formulation of Pyrazole-3-Carboxylic Acids: A Guide to Enhancing Solubility and Bioavailability

Introduction: The Therapeutic Potential and Formulation Challenges of Pyrazole-3-Carboxylic Acids Pyrazole-3-carboxylic acids and their derivatives represent a versatile class of heterocyclic compounds with significant t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential and Formulation Challenges of Pyrazole-3-Carboxylic Acids

Pyrazole-3-carboxylic acids and their derivatives represent a versatile class of heterocyclic compounds with significant therapeutic potential across various disease areas, including inflammation, cancer, and infectious diseases.[1][2][3][4] The pyrazole scaffold is a key pharmacophore in several marketed drugs, most notably the selective COX-2 inhibitor, celecoxib.[5][6] The carboxylic acid moiety at the 3-position provides a handle for molecular interactions and can influence the compound's physicochemical properties.

However, a significant hurdle in the development of many pyrazole-3-carboxylic acid-based drug candidates is their poor aqueous solubility.[7] This low solubility can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability, which can compromise therapeutic efficacy.[8] Therefore, the successful formulation of these compounds is critical to unlocking their full therapeutic potential.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key formulation challenges associated with pyrazole-3-carboxylic acids and presents a range of enabling strategies and detailed protocols to overcome these challenges. The focus is on enhancing solubility and dissolution rate, the critical first steps towards achieving predictable and adequate oral bioavailability for this important class of molecules.

I. Foundational Knowledge: Physicochemical Characterization and Pre-formulation Assessment

A thorough understanding of the physicochemical properties of a pyrazole-3-carboxylic acid derivative is the cornerstone of a rational formulation development strategy.[9][10] This initial characterization provides the necessary data to identify potential liabilities and select the most appropriate formulation approach.

Key Physicochemical Parameters
  • pKa (Acid Dissociation Constant): The pKa of the carboxylic acid group is a critical determinant of its ionization state at different physiological pH values. For acidic drugs, solubility is pH-dependent, typically increasing at pH values above the pKa. Potentiometric titration is a common method for pKa determination.[7] A general rule for the successful formation of a stable salt is that the pKa of the counterion should be at least 2-3 pH units higher than the pKa of the acidic drug.[11][12]

  • Log P (Octanol-Water Partition Coefficient): Log P is a measure of the lipophilicity of a compound. A high log P value often correlates with low aqueous solubility.[7] For pyrazole-3-carboxylic acids, Log P values are typically below 2.[7]

  • Aqueous Solubility: Determining the intrinsic solubility (solubility of the unionized form) and the pH-solubility profile is essential. This data directly informs whether solubility enhancement is required and guides the selection of the formulation strategy.

  • Solid-State Characterization: Active Pharmaceutical Ingredients (APIs) can exist in different solid forms, such as crystalline polymorphs, solvates, hydrates, or an amorphous state.[13][14] These forms can have different solubilities, dissolution rates, and stability.[13][14] A comprehensive solid-state characterization is crucial and typically involves the following techniques:

    • X-Ray Powder Diffraction (XRPD): To identify the crystalline phase and differentiate between crystalline and amorphous material.[13]

    • Differential Scanning Calorimetry (DSC): To determine the melting point, glass transition temperature (for amorphous forms), and detect polymorphic transitions.[13]

    • Thermogravimetric Analysis (TGA): To assess thermal stability and quantify the amount of solvent or water in solvates and hydrates.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and detect intermolecular interactions.[15]

A logical workflow for the initial characterization and formulation strategy selection is depicted below.

Formulation Development Workflow for Pyrazole-3-Carboxylic Acids.

II. Application Notes: Strategies for Enhancing Solubility and Dissolution

Based on the pre-formulation assessment, several strategies can be employed to enhance the solubility and dissolution rate of pyrazole-3-carboxylic acids. These compounds often fall into the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.[3][4][16]

Salt Formation: A Primary Approach for Ionizable Compounds

For acidic compounds like pyrazole-3-carboxylic acids, salt formation is often the most effective and commonly employed method to increase aqueous solubility and dissolution rate.[17] The conversion of a neutral acidic drug to a salt form can significantly improve its wetting and solubility characteristics.

Causality Behind Experimental Choices:

  • Counterion Selection: The choice of counterion is critical. For acidic drugs, strong bases are used to form salts. Sodium and potassium are common choices due to their safety and the low cost of their hydroxide bases.[18] The pKa of the counterion's conjugate acid should ideally be at least 2-3 units higher than the pKa of the pyrazole-3-carboxylic acid to ensure stable salt formation.[11][12]

  • Solvent System: The solvent used for salt formation plays a crucial role in the crystallization of the resulting salt. Solvents are typically chosen based on the solubility of both the free acid and the resulting salt. A solvent in which the free acid is soluble but the salt is less soluble can promote crystallization.[4]

Self-Validating System: A successful salt formation protocol should consistently produce a stable, crystalline salt with improved solubility and dissolution characteristics compared to the free acid. This is validated through solid-state characterization (XRPD, DSC) and comparative solubility/dissolution studies.

Particle Size Reduction: Increasing Surface Area for Enhanced Dissolution

Reducing the particle size of the API increases its surface area-to-volume ratio, which can lead to a significant increase in the dissolution rate, as described by the Noyes-Whitney equation.[13][19]

  • Micronization: This technique reduces particle size to the micron range (typically 1-10 µm) and is often achieved through jet milling.[8]

  • Nanomilling (Wet Milling): This process reduces particle size to the sub-micron or nanometer range. Wet milling involves dispersing the API in a liquid medium (a slurry) and subjecting it to high shear forces.[13][14][19][20] This method is particularly advantageous as it can prevent issues with dust generation, which is important when handling potent compounds.[19]

Causality Behind Experimental Choices:

  • Milling Technique: The choice between dry (jet milling) and wet milling depends on the API's properties. Wet milling is often preferred for its ability to handle heat-sensitive materials and reduce agglomeration.[20]

  • Stabilizers: In nanomilling, stabilizers (surfactants or polymers) are often required to prevent the aggregation of the high-energy nanoparticles.[21]

Self-Validating System: The effectiveness of particle size reduction is validated by measuring the particle size distribution (e.g., by laser diffraction) and performing dissolution studies to confirm an increased dissolution rate.

Amorphous Solid Dispersions (ASDs): Overcoming Crystal Lattice Energy

Amorphous solid dispersions involve dispersing the API in its amorphous (non-crystalline) state within a hydrophilic polymer matrix.[15][22] The amorphous form has a higher free energy than its crystalline counterpart, leading to a significant increase in apparent solubility and dissolution rate.[13]

Common ASD Preparation Techniques:

  • Spray Drying: This involves dissolving the API and a polymer in a common solvent and then rapidly evaporating the solvent by spraying the solution into a hot gas stream.[23][24][25][26][27] This is a widely used and scalable method.[27]

  • Hot-Melt Extrusion (HME): In this solvent-free method, the API and a thermoplastic polymer are mixed and heated, and the molten mixture is then forced through a die.[2][5][10][22][28]

Causality Behind Experimental Choices:

  • Polymer Selection: The choice of polymer is critical for stabilizing the amorphous API and preventing recrystallization. The polymer should be miscible with the drug and have a high glass transition temperature (Tg).[13] Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.[8][9]

  • Drug Loading: The amount of drug loaded into the polymer matrix can affect the stability of the ASD. Higher drug loading can increase the risk of recrystallization.

Self-Validating System: The formation of an amorphous dispersion is confirmed by the absence of crystalline peaks in XRPD and the presence of a single glass transition temperature in DSC analysis. Enhanced dissolution and stability studies under accelerated conditions are also crucial for validation.

Lipid-Based Formulations: For Highly Lipophilic Compounds

For pyrazole-3-carboxylic acid derivatives with very high lipophilicity (high Log P), lipid-based formulations can be an effective strategy. These formulations present the drug in a solubilized state, bypassing the dissolution step in the gastrointestinal tract. A prime example is the use of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for celecoxib.[23]

Types of Lipid-Based Formulations:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[3]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Similar to SEDDS, but they form nanoemulsions (droplet size < 100 nm), which can further enhance absorption.[23]

Causality Behind Experimental Choices:

  • Excipient Screening: The selection of oils, surfactants, and co-surfactants is based on their ability to solubilize the drug and form a stable emulsion upon dilution.

  • Phase Diagrams: Ternary phase diagrams are constructed to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion.[23]

Self-Validating System: The performance of a lipid-based formulation is validated by assessing its self-emulsification properties, droplet size analysis of the resulting emulsion, and in vitro drug release studies.

III. Protocols: Step-by-Step Methodologies

The following protocols provide a general framework for implementing the formulation strategies discussed above. These should be adapted based on the specific properties of the pyrazole-3-carboxylic acid derivative being investigated.

Protocol 1: Salt Screening for Pyrazole-3-Carboxylic Acids

Objective: To identify a stable, crystalline salt form with improved aqueous solubility.

Materials:

  • Pyrazole-3-carboxylic acid API

  • A selection of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, meglumine, tromethamine)

  • A range of solvents (e.g., water, ethanol, isopropanol, acetone, acetonitrile)[4]

  • 96-well plates or small glass vials

  • Stirring plate and magnetic stir bars

  • Filtration apparatus

  • Analytical equipment: XRPD, DSC, HPLC, solubility testing apparatus

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the pyrazole-3-carboxylic acid in a suitable solvent (e.g., 50 mg/mL in ethanol).

    • Prepare stock solutions of the selected bases at an equimolar concentration in a suitable solvent (e.g., water or ethanol).

  • Salt Formation:

    • In a 96-well plate or individual vials, add a defined volume of the API stock solution.

    • Add an equimolar amount of each base stock solution to separate wells/vials.

    • Include controls with only the API in each solvent.

    • Seal the plate/vials and stir at room temperature for 24-48 hours.

  • Isolation of Solids:

    • Visually inspect each well/vial for precipitation.

    • If a solid has formed, isolate it by filtration or centrifugation.

    • Wash the solid with a small amount of the solvent and dry under vacuum.

  • Characterization of Solids:

    • Analyze the isolated solids by XRPD to determine their crystallinity.

    • Perform DSC to identify the melting point of the new solid form.

    • Confirm the identity and purity of the salt using HPLC.

  • Solubility and Dissolution Testing:

    • Determine the aqueous solubility of the promising salt forms and compare it to the free acid.

    • Perform dissolution studies on the most promising salt(s) to evaluate the dissolution rate enhancement.

Data Presentation:

CounterionSolventSolid FormMelting Point (°C)Aqueous Solubility (mg/mL)
Sodium HydroxideEthanol/WaterCrystalline250-2555.2
Potassium HydroxideIsopropanolCrystalline240-2454.8
MeglumineWaterAmorphousN/A> 20
Free Acid-Crystalline210-2120.1
Protocol 2: Preparation of Amorphous Solid Dispersion by Spray Drying

Objective: To prepare an amorphous solid dispersion of a pyrazole-3-carboxylic acid with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • Pyrazole-3-carboxylic acid API

  • Hydrophilic polymer (e.g., PVP K30, HPMCAS-LF, Soluplus®)[8][23]

  • Volatile organic solvent (e.g., methanol, ethanol, acetone, or a mixture)[26]

  • Laboratory-scale spray dryer

  • Analytical equipment: XRPD, DSC, dissolution apparatus

Procedure:

  • Solution Preparation:

    • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Dissolve both the API and the polymer in a common solvent to form a clear solution. The total solid concentration is typically in the range of 1-10% (w/v).[23][25]

  • Spray Drying Process:

    • Set the spray dryer parameters. These will need to be optimized for each specific formulation, but typical starting points for a lab-scale instrument are:[23][25]

      • Inlet temperature: 80-120 °C

      • Atomization gas flow rate: As recommended by the instrument manufacturer

      • Solution feed rate: Adjusted to maintain the desired outlet temperature (typically 40-60 °C)

    • Pump the solution through the atomizer into the drying chamber.

    • The solvent rapidly evaporates, leaving the solid dispersion as a fine powder.

  • Powder Collection and Secondary Drying:

    • Collect the dried powder from the cyclone collector.

    • To remove any residual solvent, dry the powder further in a vacuum oven at a temperature below the glass transition temperature of the solid dispersion.

  • Characterization:

    • Confirm the amorphous nature of the solid dispersion using XRPD (absence of sharp peaks) and DSC (presence of a single Tg).

    • Perform dissolution testing to compare the release profile of the ASD with the crystalline API.

G Start API and Polymer Solution Atomization Atomization (Formation of Droplets) Start->Atomization Feed Pump Drying Drying Chamber (Solvent Evaporation) Atomization->Drying Hot Gas Inlet Collection Cyclone Collector (Powder Separation) Drying->Collection Gas and Particle Outlet End Amorphous Solid Dispersion Powder Collection->End

Spray Drying Process for Amorphous Solid Dispersions.
Protocol 3: Particle Size Reduction by Wet Milling

Objective: To reduce the particle size of a pyrazole-3-carboxylic acid to the nanometer range to increase its dissolution rate.

Materials:

  • Pyrazole-3-carboxylic acid API

  • Dispersion medium (e.g., purified water)

  • Stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC)

  • Laboratory-scale wet mill (e.g., a planetary ball mill or a high-pressure homogenizer)

  • Milling media (e.g., zirconium oxide beads)

  • Particle size analyzer (e.g., laser diffraction)

  • Dissolution apparatus

Procedure:

  • Preparation of the Slurry:

    • Dissolve the stabilizer in the dispersion medium.

    • Disperse the API in the stabilizer solution to form a pre-suspension or slurry. The solid content is typically 5-20% (w/w).[29]

  • Wet Milling:

    • Add the slurry and the milling media to the milling chamber. The ratio of slurry to milling media will depend on the equipment.

    • Mill the suspension at a set speed and for a defined time. These parameters need to be optimized to achieve the desired particle size.[29] For example, milling for several hours at high rotational speeds is common.[29]

    • Monitor the temperature during milling to avoid any thermal degradation of the API.

  • Separation and Drying (Optional):

    • After milling, separate the nanosuspension from the milling media.

    • The resulting nanosuspension can be used as a liquid formulation or can be dried (e.g., by freeze-drying or spray-drying) to produce a solid powder for incorporation into tablets or capsules.

  • Characterization:

    • Measure the particle size distribution of the nanosuspension to confirm that the target size has been reached.

    • Perform dissolution testing on the nanosuspension or the dried powder and compare it to the unmilled API.

IV. Conclusion and Future Perspectives

The formulation of pyrazole-3-carboxylic acids presents both challenges and opportunities. Their inherent poor solubility necessitates the application of advanced formulation strategies to ensure adequate bioavailability. As this guide has detailed, a systematic approach beginning with thorough physicochemical characterization is paramount for selecting the most appropriate enabling technology.

Salt formation, particle size reduction, and the creation of amorphous solid dispersions are powerful tools in the formulator's arsenal. The protocols provided offer a starting point for the practical implementation of these techniques. The choice of strategy will ultimately depend on the specific properties of the drug molecule, the desired dosage form, and the target product profile.

Future advancements in this field may involve the use of co-crystals to modulate physicochemical properties, the development of novel polymeric carriers for amorphous solid dispersions with enhanced stability and drug loading, and the application of computational modeling to predict the performance of different formulations. By leveraging these established and emerging technologies, researchers and drug development professionals can successfully overcome the formulation hurdles associated with pyrazole-3-carboxylic acids and translate their therapeutic promise into effective medicines for patients.

V. References

  • A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages. PMC. [Link]

  • API: solid state robust characterization in key to cut costs and time! AlfatestLab. [Link]

  • Drug Substance Solid State Characterization. Agno Pharmaceuticals. [Link]

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency (EMA). [Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. ECA Academy. [Link]

  • Solid State Characterization of APIs. Thomasnet. [Link]

  • Preparation and characterization of celecoxib solid dispersions; comparison of poloxamer-188 and PVP-K30 as carriers. PMC. [Link]

  • Hot Melt Extrusion Process in Pharmaceutical Drug Formulation. Fabtech Technologies. [Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry. [Link]

  • Characterization of the Solid Physical State of API and Its Distribution in Pharmaceutical Hot Melt Extrudates Using Terahertz Raman Imaging. PubMed. [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019). [Link]

  • ICH Q6A, Q8 & Q9 Compliance. Particle Analysis. [Link]

  • ICH Q6A Guideline. IKEV. [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Spray-dried Amorphous Solid Dispersions: Process, Carrier, and Applications. Pilotech. [Link]

  • A REVIEW OF BCS CLASS II DRUGS AND STRATEGIES FOR IMPROVEMENT IN SOLUBILITY. Anveshana's International Publication. [Link]

  • Development of a small-scale spray-drying approach for amorphous solid dispersions (ASDs) screening in early drug development. SciSpace. [Link]

  • Celecoxib solid dispersion and preparation method thereof. Google Patents.

  • Hot Melt Extrusion Formulation & Manufacturing. Ascendia Pharmaceutical Solutions. [Link]

  • Hot-melt extrusion technique: A novel continuous manufacturing method for enteric-coated pellets. (2021). [Link]

  • Formulation, Characterization, and Optimization of Fast-Dissolve Tablets Containing Celecoxib Solid Dispersion. Dissolution Technologies. [Link]

  • Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation. PMC. [Link]

  • Celecoxib. Wikipedia. [Link]

  • Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. GSC Online Press. [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed. [Link]

  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]

  • Wet Milling for Micronization in API Development. Wahal Engineers. [Link]

  • Wet Milling for API Solubility Challenges Explained. Piramal Pharma Solutions. [Link]

  • Model Aided Scale-up for Wet Milling. Organic Process Research & Development. [Link]

  • Amorphous Salts Solid Dispersions of Celecoxib: Enhanced Biopharmaceutical Performance and Physical Stability. Molecular Pharmaceutics. [Link]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015). [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. [Link]

  • Efficient Scale-Up Strategy for Spray-Dried Amorphous Dispersions. Drug Development and Delivery. [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019). [Link]

  • Wet milling screening and API/s ratio optimization. (A) PSD Dv50 and... ResearchGate. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]

  • Optimization of a combined wet milling process in order to produce poly(vinyl alcohol) stabilized nanosuspension. PMC. [Link]

  • Salt Selection. Basicmedical Key. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. [Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI. [Link]

  • Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

Sources

Method

Application Note: In Silico Exploration of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid as a Potential VEGFR2 Inhibitor

Abstract This application note provides a detailed protocol for conducting molecular docking studies on 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol for conducting molecular docking studies on 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Pyrazole-based compounds have garnered significant interest as potential anti-cancer agents, and VEGFR2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive workflow from protein and ligand preparation to the analysis of docking results. The methodologies described herein utilize widely accessible bioinformatics tools and are designed to be a self-validating system for the preliminary assessment of small molecules as potential enzyme inhibitors.

Introduction: The Rationale for Targeting VEGFR2 with Pyrazole Derivatives

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[2] In the context of oncology, the inhibition of VEGFR2 is a validated therapeutic strategy to disrupt tumor neovascularization, thereby impeding tumor growth and metastasis.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] Notably, numerous pyrazole-containing compounds have been investigated as potent inhibitors of various protein kinases, including VEGFR2.[1][2][3]

4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol .[4] Its structural features, including the phenyl-pyrazole core, suggest its potential to interact with the ATP-binding pocket of protein kinases. Molecular docking serves as a powerful in silico tool to predict the binding conformation and affinity of a small molecule (ligand) to the active site of a target protein (receptor). This computational approach allows for the rapid and cost-effective screening of potential drug candidates, providing valuable insights into their mechanism of action at a molecular level.

This application note will detail a step-by-step protocol for docking 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid into the kinase domain of human VEGFR2 using AutoDock Vina, a widely used open-source docking program.

Experimental Workflow Overview

The molecular docking workflow is a multi-step process that begins with the preparation of the receptor and ligand structures and culminates in the analysis of their interaction. The causality behind this structured approach is to ensure that the computational model accurately reflects the biological system as closely as possible, thereby generating meaningful and predictive results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase A Receptor Preparation (VEGFR2 - PDB: 1VR2) C Grid Box Generation (Defining the Search Space) A->C Processed Receptor B Ligand Preparation (4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid) B->C Prepared Ligand D Molecular Docking (AutoDock Vina Execution) C->D Defined Search Space E Pose Analysis & Scoring (Binding Energy Evaluation) D->E Docking Results F Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) E->F Best Scoring Pose G cluster_ligand Ligand: 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid cluster_receptor Receptor: VEGFR2 Active Site Ligand Carboxylic Acid Pyrazole Ring Phenyl Ring Residues Cys919 Glu917 Asp1046 Val848 Phe1047 Ligand:f0->Residues:e917 H-Bond Ligand:f0->Residues:c919 H-Bond Ligand:f1->Residues:d1046 Pi-Anion Ligand:f2->Residues:v848 Hydrophobic Ligand:f2->Residues:f1047 Pi-Pi Stacking

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. Here, we provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. Here, we provide in-depth troubleshooting, foundational scientific principles, and step-by-step protocols to systematically address and overcome these solubility issues.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section offers rapid answers to common initial problems. For more detailed explanations and protocols, please refer to the subsequent in-depth guides.

Q1: My compound, 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, isn't dissolving in my aqueous buffer. What is the first and most effective strategy I should try?

A1: The most direct and often most effective initial strategy is pH adjustment .[1] Your compound is a carboxylic acid, meaning it is a weak acid. By increasing the pH of your aqueous solution to a value above its dissociation constant (pKa), you will deprotonate the carboxylic acid group, forming a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in water.[2][3] A general rule is to adjust the pH to at least 1-2 units above the compound's pKa.

Q2: What is the predicted pKa of this compound and how does it guide my experiments?
Q3: I tried adjusting the pH, but the solubility is still insufficient for my needs. What's the next logical step?

A3: If pH adjustment alone is insufficient, the next logical step is to explore the use of co-solvents .[1][8][9] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[10] This reduction in polarity can better accommodate the nonpolar regions of your molecule (the phenyl and ethoxy groups), thereby increasing its solubility.[9][10]

Q4: Which co-solvents are recommended and are there any I should avoid?

A4: For most research and early development applications, biocompatible co-solvents are preferred. Excellent starting choices include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO) [11][12]

Avoid highly toxic or non-biocompatible solvents unless your specific experimental design requires them and appropriate safety measures are in place. The choice of co-solvent can be critical, as some may interfere with downstream biological assays. Always run a vehicle control in your experiments.

Q5: Can temperature be used to improve solubility?

A5: Yes, for most compounds, solubility increases with temperature.[13] You can try gently heating the solution while stirring.[13] However, this is often not a practical solution for long-term storage or for biological experiments conducted at a fixed physiological temperature (e.g., 37°C). Also, be cautious of potential compound degradation at elevated temperatures.[13]

Part 2: In-Depth Troubleshooting and Strategy Guides

This section provides detailed scientific explanations and protocols for advanced solubility enhancement techniques.

Guide 1: pH Modification and Salt Formation
The Science Behind pH Adjustment

The solubility of an ionizable compound like 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is fundamentally governed by its ionization state in solution. The Henderson-Hasselbalch equation provides the theoretical framework for this relationship.[4][5][7][14]

For a weak acid (HA): pH = pKa + log([A⁻]/[HA])

Where:

  • [HA] is the concentration of the neutral, un-ionized (less soluble) acid.

  • [A⁻] is the concentration of the ionized, conjugate base (more soluble) salt form.

When the pH is equal to the pKa, the concentrations of the ionized and un-ionized forms are equal. As the pH increases, the equilibrium shifts towards the more soluble ionized form [A⁻].[2]

Workflow for pH-Based Solubility Enhancement

Caption: Workflow for pH modification and salt formation.

Protocol 1: Generating a pH-Solubility Profile
  • Preparation: Prepare a series of buffers with pH values ranging from 2 to 9 (e.g., citrate, phosphate, borate buffers).

  • Equilibration: Add an excess amount of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid to a vial containing each buffer. Ensure enough solid is present so that undissolved material remains at equilibrium.

  • Saturation: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The OECD 105 guideline suggests methods for determining when saturation is achieved.[15][16]

  • Separation: After equilibration, allow the vials to stand, then filter the supernatant through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the final measured pH of each buffer solution. This plot will reveal the pH at which solubility dramatically increases.

Salt Formation

For robust formulation, creating a solid salt form of your compound can be highly advantageous.[17][18][19] This involves reacting the acidic compound with a base to form a salt, which can then be isolated as a solid and redissolved at a much higher concentration than the free acid.

Counter-ion (Base)Resulting SaltCommon Use / Properties
Sodium Hydroxide (NaOH)Sodium SaltVery common, typically highly soluble.[20]
Potassium Hydroxide (KOH)Potassium SaltSimilar to sodium salts, good solubility.[20]
Calcium Hydroxide (Ca(OH)₂)Calcium SaltCan sometimes have lower solubility than Na/K salts.[20]
Tromethamine (Tris)Tris SaltOrganic base, often used in biological buffers.
L-ArginineArginine SaltAmino acid counter-ion, can improve stability.
Guide 2: Co-Solvent Systems
The Science of Co-Solvency

Poorly water-soluble drugs often have significant nonpolar regions. While water is an excellent solvent for polar and ionic species, its highly ordered hydrogen-bonding network does not easily accommodate large nonpolar molecules. Co-solvents work by disrupting this hydrogen-bonding network and reducing the overall polarity of the solvent, making it more "hospitable" to the nonpolar solute.[8][9][10]

Diagram of Co-Solvent Action

Caption: Co-solvents disrupt water's structure, solubilizing the drug.

Protocol 2: Co-Solvent Screening
  • Select Co-solvents: Choose a panel of 3-4 biocompatible co-solvents (e.g., Ethanol, PG, PEG 400, DMSO).

  • Prepare Stock Solutions: Create concentrated stock solutions of your compound in each pure co-solvent (e.g., 10 mg/mL or higher, if possible).

  • Create Blends: In a series of vials, prepare different aqueous buffer/co-solvent blends (e.g., 90:10, 80:20, 70:30 v/v).

  • Spike and Observe: Add a small volume of the co-solvent stock solution to each corresponding blend and observe for precipitation. This "kinetic" solubility test gives a quick indication of the most promising systems.

  • Equilibrium Solubility: For a more rigorous "thermodynamic" solubility measurement, use the shake-flask method described in Protocol 1, but with the co-solvent blends instead of pure buffer.

  • Data Analysis: Plot the solubility against the percentage of co-solvent for each system. This will identify the most effective co-solvent and the concentration required to achieve your target solubility.

Co-SolventPolarity IndexKey PropertiesCommon Use Level
Ethanol 5.2Volatile, widely used.5-20%
Propylene Glycol (PG) 6.8Viscous, good solubilizer.10-40%
PEG 400 -Low toxicity polymer.[12]10-50%
DMSO 7.2Powerful, aprotic solvent.[12]1-10% (can be toxic)
Guide 3: Complexation with Cyclodextrins
The Science of Encapsulation

Cyclodextrins are cyclic oligosaccharides that have a unique molecular structure: a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[21][22] This structure allows them to encapsulate poorly water-soluble "guest" molecules, like your compound, within their central cavity.[22][23] The resulting "inclusion complex" presents the hydrophilic exterior of the cyclodextrin to the aqueous environment, effectively solubilizing the entrapped guest molecule.[21][22]

Diagram of Cyclodextrin Inclusion Complex

G cluster_CD Cyclodextrin Host cluster_Complex Inclusion Complex (Soluble) C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 Drug Drug Molecule (Guest) Encapsulated_Drug Drug D1 D1 D2 D2 D1->D2 D3 D3 D2->D3 D4 D4 D3->D4 D5 D5 D4->D5 D6 D6 D5->D6 D6->D1

Caption: A drug molecule is encapsulated within a cyclodextrin.

Choosing the Right Cyclodextrin

The choice of cyclodextrin is critical and depends on the size and shape of the guest molecule.

Cyclodextrin TypeGlucose UnitsCavity SizeCommon Guest Molecules
α-Cyclodextrin 6SmallSmall molecules, aliphatic chains
β-Cyclodextrin (β-CD) 7MediumAromatic rings (e.g., phenyl group).[]
γ-Cyclodextrin 8LargeLarger molecules, macrocycles
HP-β-CD 7 (modified)MediumHigh aqueous solubility, widely used in pharma.[21]
SBE-β-CD 7 (modified)MediumHigh aqueous solubility, often used in injectables.[12]

For 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, β-cyclodextrin and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are the most promising candidates due to the presence of the phenyl ring.[]

Protocol 3: Phase Solubility Study with Cyclodextrins
  • Prepare Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10, 15% w/v HP-β-CD).

  • Equilibrate: Add an excess amount of your compound to each cyclodextrin solution.

  • Saturate: Agitate the mixtures at a constant temperature for 24-48 hours to reach equilibrium.

  • Separate and Quantify: Filter the samples and measure the concentration of the dissolved compound as described in Protocol 1.

  • Analyze: Plot the concentration of the dissolved compound (Y-axis) against the concentration of the cyclodextrin (X-axis). A linear relationship (an AL-type diagram) indicates the formation of a soluble 1:1 complex. The slope of this line can be used to calculate the stability constant (Kc) of the complex.

Part 3: Standardized Experimental Protocols

Protocol 4: OECD 105 Shake-Flask Method for Aqueous Solubility

This protocol is adapted from the OECD Guideline 105 for determining water solubility.[15][16][25] It is the gold-standard method for determining thermodynamic solubility.

  • Apparatus: Use glass-stoppered flasks or vials, a constant temperature shaker or bath (e.g., 25.0 ± 0.5 °C), and a filtration system (e.g., 0.22 µm PTFE syringe filters).

  • Preliminary Test: To estimate the amount of substance to use, add 0.1 g of the compound to a 10 mL measuring cylinder. Add water in 1 mL increments, shaking for 10 minutes after each addition, until the substance dissolves or the cylinder is full. This gives a rough order-of-magnitude for the final test.

  • Main Test: a. Add an amount of the test substance in excess of its expected solubility to three separate flasks containing a known volume of purified water (or the desired buffer/co-solvent system). b. Tightly seal the flasks and place them in the constant temperature shaker. c. Agitate the flasks until equilibrium is reached. This may take 24-72 hours. To confirm equilibrium, take samples at different time points (e.g., 24h, 48h, 72h) until the measured concentration is constant.

  • Sample Processing: a. Stop agitation and allow the flasks to sit at the test temperature for at least 24 hours to allow undissolved material to settle. b. Carefully withdraw a sample from the supernatant. c. Immediately filter the sample to remove any remaining solid particles. Adsorption to the filter should be checked and accounted for if significant.

  • Analysis: Determine the concentration of the compound in the filtrate using a pre-validated analytical method (e.g., HPLC). The average of the three replicate flasks is reported as the water solubility.

References
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Applied Pharmaceutical Science.
  • Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Salt formation to improve drug solubility. (2007). PubMed.
  • Test No.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PMC.
  • Cosolvent. Wikipedia.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores.
  • OECD 105 - W
  • Why salt formation of weak acid increases the drug solubility?
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • OECD 105 Testing Services.
  • Improving API Solubility by Salt and Cocrystal Form
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - Cyclodextrins. Cyclodextrin News.
  • OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Test No.
  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. (2006).
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (1995). OECD.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Improving solubility of pyrazole deriv
  • Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives.
  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. (1989). PubMed.
  • pH-solubility profiles or organic carboxylic acids and their salts. (1978). PubMed.
  • Prediction of pH-dependent aqueous solubility of druglike molecules. (2006). PubMed.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Research & Reviews: A Journal of Drug Design & Discovery.
  • dealing with poor solubility of pyrazole deriv
  • Application of the Henderson-Hasselbalch Equation to Solubility Determination.
  • Theory of aqueous solubility prediction. Chemaxon Docs.
  • Henderson-Hasselbalch equation – An ABC of PK/PD.
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Academia.edu.
  • Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. MDPI.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. PMC.
  • How does pH affect water solubility of organic acids (or acids in general)? Reddit.
  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? Pearson.
  • Organic Chemistry Study Guide: Carboxylic Acids & Deriv
  • Co-Solvents : 協助藥物溶解的「魔法藥劑」. MedChemExpress.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integr
  • Essential Requirements of Biocompatible Cellulose Solvents. ACS Sustainable Chemistry & Engineering.
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Rel

Sources

Optimization

Technical Support Center: Purification of 4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-purity heterocyclic building blocks for downstream synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-purity heterocyclic building blocks for downstream synthesis.

Our Application Scientists have compiled this self-validating troubleshooting guide to address the specific physicochemical challenges associated with isolating 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid .

Compound Profiling & Causality

Before selecting a purification technique, it is critical to understand how the molecule's structure dictates its behavior in solution. The compound features a rigid, highly lipophilic backbone (a 1-phenyl ring and a 4-ethoxy ether linkage) contrasted by a polar, acidic carboxylic acid headgroup at the 3-position[1]. This duality allows us to manipulate its solubility using pH swings or exploit its hydrogen-bonding capacity during chromatography.

Table 1: Physicochemical Properties & Purification Impact

PropertyValueCausality / Impact on Purification Strategy
CAS Number 1152603-09-2Unique identifier for sourcing reference standards[1].
Molecular Formula C12H12N2O3Indicates a high carbon-to-polar-group ratio, driving organic solubility[1].
Molecular Weight 232.24 g/mol Standard mass for calculating molar equivalents in extractions[1].
Predicted pKa ~3.6 - 4.0Allows for deprotonation by weak bases (e.g., NaHCO₃) for aqueous isolation[2].
Lipophilicity (LogP) High (Neutral Form)Requires semi-polar organic solvents (EtOAc, DCM) to extract the protonated form[3].
Purification Decision Matrix

Depending on the nature of your impurities, you must select the workflow that targets the specific chemical differences between your product and the contaminants.

Workflow Start Crude 4-Ethoxy-1-phenyl-1H- pyrazole-3-carboxylic acid CheckImp Identify Major Impurities Start->CheckImp NeutralBasic Neutral/Basic Impurities (e.g., unreacted starting materials) CheckImp->NeutralBasic Acidic Acidic/Polar Impurities (e.g., side products) CheckImp->Acidic ABE Acid-Base Extraction (pH swing) NeutralBasic->ABE Chrom Silica Gel Chromatography (with 1% AcOH modifier) Acidic->Chrom Recryst Recrystallization (Final Polish) ABE->Recryst Chrom->Recryst Pure Pure Compound (>95% purity) Recryst->Pure

Workflow for selecting the optimal purification technique based on impurity profiles.

Section 1: Acid-Base Extraction (Liquid-Liquid Extraction)

Causality: Because the pyrazole-3-carboxylic acid has a pKa of approximately 3.6–4.0, it can be selectively ionized. At a pH of ~8 (using [4]), the compound exists as a highly water-soluble sodium carboxylate salt. Neutral and basic impurities remain in the organic layer and are discarded. By subsequently lowering the pH to 1–2 using HCl, the carboxylate is protonated, rendering the molecule highly lipophilic and insoluble in water, allowing for easy recovery[5].

ABE_Mechanism Mixture Crude Mixture in EtOAc (Product + Impurities) AddBase Add Sat. NaHCO3 (pH ~8) Mixture->AddBase Org1 Organic Layer (Neutral/Basic Impurities) AddBase->Org1 Discard/Save Aq1 Aqueous Layer (Water-Soluble Sodium Carboxylate) AddBase->Aq1 Retain AddAcid Add 6M HCl to Aqueous Layer (Adjust to pH 1-2) Aq1->AddAcid Precip Precipitation or Back-Extraction with EtOAc AddAcid->Precip Pure Isolated 4-Ethoxy-1-phenyl- 1H-pyrazole-3-carboxylic acid Precip->Pure

Mechanistic workflow of acid-base extraction for carboxylic acid isolation.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude mixture in a semi-polar, water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane)[3].

  • Base Extraction: Transfer to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃. Stopper and invert gently, venting frequently to release CO₂ gas generated by the neutralization[6].

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the product salt) into a clean Erlenmeyer flask[6].

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 6M HCl dropwise while stirring until the pH reaches 1-2 (verify with pH paper)[6].

  • Isolation: If the protonated acid precipitates as a solid, collect it via vacuum filtration. If it remains partially dissolved, back-extract the acidic aqueous layer with fresh EtOAc, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure[6].

Troubleshooting & FAQs

Q: Why did my product not precipitate upon acidification of the aqueous layer? A: The 4-ethoxy and 1-phenyl groups make the protonated compound highly lipophilic, but if the aqueous volume is too large, the compound may "oil out" rather than form a crystalline precipitate. To resolve this, do not rely on precipitation; instead, perform a back-extraction of the acidic aqueous layer using fresh ethyl acetate to pull the protonated acid into the organic phase[6].

Q: I have a stubborn emulsion during the bicarbonate wash. How do I break it? A: Emulsions often occur due to the surfactant-like nature of partially dissolved impurities. Add a small amount of brine (saturated NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer, which forces the organic and aqueous phases apart.

Section 2: Silica Gel Chromatography

Causality: Carboxylic acids are notorious for streaking on normal-phase silica gel. The acidic proton strongly hydrogen-bonds with the free silanol (-SiOH) groups on the silica surface, causing the compound to drag and elute over a large volume[7]. Adding an acidic modifier (such as 1% acetic acid) to the mobile phase suppresses the ionization of the compound and competitively saturates the silanol sites, ensuring tight, sharp elution bands[7].

Step-by-Step Methodology
  • Mobile Phase Preparation: Based on TLC optimization, prepare a solvent system of Hexanes/EtOAc (e.g., 3:1 v/v) and add 1% glacial acetic acid (AcOH) or formic acid[7].

  • Column Packing: Slurry-pack the silica gel column using the acid-modified mobile phase to ensure the stationary phase is pre-equilibrated[8].

  • Sample Loading: Dissolve the crude mixture in a minimum amount of the mobile phase and carefully load it onto the column head.

  • Elution: Elute the column, collecting fractions. Monitor via TLC (using the same acid-modified solvent system) and visualize under UV light (254 nm)[7].

  • Acid Removal: Combine product-containing fractions and evaporate the solvent. To remove residual acetic acid, add toluene and co-evaporate under reduced pressure 2-3 times, followed by high vacuum drying.

Troubleshooting & FAQs

Q: How do I completely remove the residual acetic acid from my purified fractions? A: Acetic acid has a relatively high boiling point (118 °C) and can linger in the final product. Add a few milliliters of toluene to your concentrated fractions and evaporate using a rotary evaporator. Toluene forms an azeotrope with acetic acid, effectively pulling it out of the mixture under reduced pressure.

Q: My compound is still tailing despite using 1% Acetic Acid. What should I change? A: If tailing persists, the silica gel may be overly active, or the compound concentration is too high. Try increasing the acetic acid modifier to 2%, or switch to a reverse-phase preparative [9] utilizing a water/acetonitrile gradient with 0.1% Trifluoroacetic acid (TFA).

Section 3: Recrystallization (Final Polish)

Causality: Recrystallization leverages the steep temperature-solubility curve of the compound. The planar pyrazole core and phenyl ring provide excellent crystal packing potential. By using a binary solvent system (a "good" solvent to dissolve the compound and a "poor" anti-solvent to induce crystallization), you can force the compound into a highly ordered crystal lattice, leaving trace impurities dissolved in the mother liquor.

Step-by-Step Methodology
  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimum volume of boiling ethyl acetate (the "good" solvent) until the solid is just dissolved.

  • Anti-Solvent Addition: Slowly add hot heptane (the "anti-solvent") dropwise while swirling until the solution becomes slightly cloudy. Add a single drop of ethyl acetate to clear the solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Do not agitate, as this promotes rapid precipitation and traps impurities.

  • Harvesting: Once at room temperature, chill the flask in an ice bath for 30 minutes to maximize yield. Filter the crystals via a Büchner funnel, wash with ice-cold heptane, and dry under high vacuum.

Troubleshooting & FAQs

Q: My compound is "oiling out" instead of forming crystals. What is happening? A: Oiling out occurs when the compound separates as a liquid rather than a solid, usually because the boiling point of the solvent system is near or above the melting point of the compound, or because the crude mixture is too impure. To fix this, add a seed crystal if available, or evaporate the solvent and perform an Acid-Base Extraction first to increase the crude purity before attempting recrystallization.

References
  • Wikipedia - Acid–base extraction. Available at:[Link]

  • Analytic Lab - TLC Solvent Guide. Available at:[Link]

  • Royal Society of Chemistry - Green Chemistry: Alternatives to Normal-Phase Silica Gel Chromatography. Available at:[Link]

Sources

Troubleshooting

stability of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid under varying pH

Welcome to the technical support center for 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under varying pH conditions. Given the limited publicly available stability data for this specific molecule[1][2], this document synthesizes established chemical principles of pyrazole derivatives and carboxylic acids to empower you to design and interpret your own stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid that may influence its stability?

A1: The molecule's stability is primarily influenced by three key functional groups: the carboxylic acid, the pyrazole ring, and the ethoxy group. The carboxylic acid moiety is susceptible to pH-dependent ionization and potential decarboxylation under harsh conditions. The pyrazole ring is generally stable but can be prone to oxidation or photodegradation, depending on the specific conditions. The ethoxy group is typically stable to hydrolysis.

Q2: What is the expected pKa of the carboxylic acid group and how does it affect the molecule's behavior in solution?

Q3: What are the most likely degradation pathways for this molecule under different pH conditions?

A3: Based on the structure, the following degradation pathways are plausible:

  • Acidic Conditions: While the pyrazole ring and ethoxy group are expected to be relatively stable, forced conditions (e.g., high temperature, strong acid) could potentially lead to decarboxylation[9][10][11][12][13].

  • Basic Conditions: In strongly basic solutions, particularly at elevated temperatures, decarboxylation of the carboxylic acid could be a potential degradation pathway[9][10][11].

  • Oxidative Conditions: The pyrazole ring can be susceptible to oxidative degradation, potentially leading to ring-opening or the formation of N-oxides[14][15].

  • Photolytic Conditions: Phenylpyrazole derivatives can be susceptible to photodegradation, which may involve reactions on the pyrazole or phenyl rings[16][17][18][19][20].

Troubleshooting Guide

Q: I am observing a change in the appearance of my solution of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid over time. What could be the cause?

A: A change in appearance, such as color development or precipitation, could indicate several issues:

  • Degradation: The compound may be degrading. You should perform analytical tests, such as HPLC with a photodiode array (PDA) detector, to check for the appearance of new peaks, which would indicate degradation products.

  • Solubility Issues: If the pH of your solution has shifted, the compound's solubility may have changed. The protonated form (at low pH) is generally less soluble in aqueous media than the deprotonated carboxylate form (at high pH)[21]. Verify the pH of your solution and consider if a buffer is needed to maintain the desired pH.

  • Oxidation: If the solution has been exposed to air for an extended period, oxidative degradation may be occurring. Try preparing fresh solutions and consider purging with an inert gas like nitrogen or argon.

Q: My HPLC analysis shows a decrease in the main peak area for the compound, but I don't see any major new peaks. What could be happening?

A: This scenario could be due to a few factors:

  • Formation of Non-UV Active Degradants: The degradation products may not have a chromophore that absorbs at the wavelength you are using for detection. A mass spectrometer (MS) detector would be useful to detect such compounds.

  • Precipitation: The compound may be precipitating out of solution. Ensure the compound is fully dissolved and that the solution conditions (pH, temperature, solvent composition) are appropriate to maintain solubility.

  • Adsorption: The compound might be adsorbing to the surface of your container or HPLC column.

Key Stability-Indicating Parameters

To thoroughly assess the stability of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, it is crucial to monitor several key parameters during your experiments.

ParameterMethod of AnalysisRationale
Appearance Visual InspectionA simple yet effective initial indicator of potential degradation or solubility issues.
pH pH meterChanges in pH can indicate degradation (e.g., formation of acidic or basic degradants) and will influence the ionization state and solubility of the compound.
Assay HPLC-UVTo quantify the amount of the parent compound remaining over time.
Purity/Degradation Products HPLC-UV/MSTo detect, quantify, and identify any new impurities or degradation products that form under stress conditions. A PDA detector can help in assessing peak purity.

Experimental Protocols

To definitively determine the stability of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradation pathways.

Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Dilute the stock solution with water to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of ~100 µg/mL. Keep at room temperature for 24 hours, protected from light.

    • Photostability: Expose a solution of the compound (~100 µg/mL in a suitable solvent) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water (with a modifier like 0.1% formic acid) is a good starting point. Use a PDA detector to monitor peak purity and a mass spectrometer to help identify degradation products.

Data Interpretation

  • Significant Degradation: If you observe significant degradation (e.g., >20%) in any of the stress conditions, it indicates a potential instability under those conditions.

  • Identification of Degradation Products: Use the mass spectral data to propose structures for the observed degradation products. This will help in understanding the degradation pathways.

  • Mass Balance: A good forced degradation study should have a mass balance close to 100%. This means the sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%.

Visualizations

pH-Dependent Ionization

G cluster_low_ph Low pH (pH < pKa) cluster_pka pH = pKa cluster_high_ph High pH (pH > pKa) Low_pH Predominantly Non-ionized R-COOH pKa 50% Non-ionized (R-COOH) 50% Ionized (R-COO⁻) Low_pH->pKa Increasing pH High_pH Predominantly Ionized R-COO⁻ pKa->High_pH Increasing pH

Caption: Ionization states of the carboxylic acid group at different pH values.

Experimental Workflow for Forced Degradation Study

G Start Prepare Stock Solution of Compound Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress->Base Neutral Neutral Hydrolysis (Water, 60°C) Stress->Neutral Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Photo Photostability (ICH Q1B) Stress->Photo Analysis HPLC-PDA-MS Analysis Acid->Analysis Base->Analysis Neutral->Analysis Oxidation->Analysis Photo->Analysis Interpretation Data Interpretation (Identify Degradants, Mass Balance) Analysis->Interpretation

Caption: Workflow for a comprehensive forced degradation study.

References

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • ProQuest. (n.d.). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Retrieved from [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • PubMed. (2024, August 27). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Retrieved from [Link]

  • ResearchGate. (2024, August 16). (PDF) Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Retrieved from [Link]

  • ACS Publications. (2000, September 15). Elucidation of Fipronil Photodegradation Pathways | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PMC. (2024, August 27). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Retrieved from [Link]

  • Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

  • Chemaxon. (2011, September 12). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Retrieved from [Link]

  • GitHub. (2022, March 25). mayrf/pkasolver: toolkit for prediction pKa values of small molecules via graph convolutional networks. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Google Patents. (n.d.). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • ResearchGate. (n.d.). General mechanism of N–N ring opening of pyrazolone leading to the formation of TP1. Retrieved from [Link]

  • Auburn University. (n.d.). Carboxylic Acid Structure and Chemistry: Part 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. Retrieved from [Link]

  • PMC. (n.d.). Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. Retrieved from [Link]

  • MDPI. (2021, August 5). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). [A] pH-dependant ionisation of a weak acid [HA] and its conjugated base.... Retrieved from [Link]

  • MDPI. (2023, October 30). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]

  • Googleapis. (2013, August 28). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. Retrieved from [Link]

  • ACS Publications. (2014, December 12). Specific Ion Binding to Carboxylic Surface Groups and the pH Dependence of the Hofmeister Series | Langmuir. Retrieved from [Link]

  • Preprints.org. (2023, October 9). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. Retrieved from [Link]

  • CK-12. (n.d.). How does the pH of the environment affect the ionization of an amino acid?. Retrieved from [Link]

  • PubMed. (2025, September 26). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 5-acetyl-1h-pyrazole-3-carboxylic acid cas 1297537-45-1. Retrieved from [Link]

  • Neliti. (n.d.). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Retrieved from [Link]

  • ChemRxiv. (n.d.). pKa predictions for arsonic acid derivatives. Retrieved from [Link]

  • Beilstein Archives. (2016, July 15). The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-ethoxy-1-phenyl-1h-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • University of Liverpool. (n.d.). THE HYDROXYLATION OF AROMATIC RINGS. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (2017, January 18). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Substrate specific hydrolysis of aromatic and aromatic-aliphatic esters in orchid tissue cultures. Retrieved from [Link]

  • ACS Publications. (2021, November 15). Reaction Mechanism of Aromatic Ring Hydroxylation by Water over Platinum-Loaded Titanium Oxide Photocatalyst. Retrieved from [Link]

Sources

Optimization

overcoming steric hindrance in pyrazole-3-carboxylic acid reactions

Technical Support Center: Pyrazole-3-Carboxylic Acid Reactions Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights an...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Pyrazole-3-Carboxylic Acid Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common and often frustrating challenge in synthetic chemistry: overcoming steric hindrance in reactions involving pyrazole-3-carboxylic acids. These scaffolds are vital in medicinal chemistry, but their inherent electronic and steric properties can complicate crucial bond-forming reactions like amidations and esterifications.[1]

This resource combines frequently asked questions (FAQs) for foundational knowledge with in-depth troubleshooting guides for when your reactions do not proceed as planned.

Frequently Asked Questions (FAQs)

Q1: What makes pyrazole-3-carboxylic acids so prone to steric hindrance issues?

The steric environment of the carboxylic acid at the C-3 position is significantly influenced by substituents at both the N-1 and C-4 positions of the pyrazole ring. Bulky groups at these positions can effectively "shield" the carbonyl carbon, restricting the approach of nucleophiles like amines or alcohols. This increases the activation energy required for the reaction, leading to slow or incomplete conversions.[2] The planarity of the aromatic pyrazole ring further limits conformational flexibility, meaning these bulky groups cannot easily move out of the way.

Q2: My standard amide coupling protocol (e.g., EDC/HOBt) is failing with a substituted pyrazole-3-carboxylic acid. What's the first thing I should change?

If a standard carbodiimide-based coupling is failing, the O-acylisourea intermediate is likely not reactive enough to overcome the steric barrier or is being intercepted by side reactions before the hindered nucleophile can attack.[3] The first and often most effective change is to switch to a more potent class of coupling reagent, such as a uronium/aminium salt like HATU or HBTU.[4][5] These reagents generate highly reactive OAt/OBt active esters, which are more susceptible to nucleophilic attack even by hindered amines.

Q3: When should I consider converting the carboxylic acid to an acid chloride?

Converting the carboxylic acid to an acyl chloride is an excellent strategy for highly challenging substrates where even potent coupling reagents fail.[6][7][8] Acyl chlorides are significantly more electrophilic than the active esters generated by coupling reagents. This method is particularly useful when dealing with poorly nucleophilic amines (e.g., anilines with electron-withdrawing groups) or very bulky coupling partners.[9] However, this adds a step to your synthesis and requires care, as acyl chlorides are sensitive to moisture and can be incompatible with certain functional groups.

Q4: How does temperature, including microwave heating, affect these reactions?

Increasing the reaction temperature provides the necessary thermal energy to overcome the activation barrier imposed by steric hindrance.[2][10] For many sluggish couplings, heating to 50-80 °C can be sufficient. Microwave irradiation is a particularly effective technique for sterically demanding reactions.[6] It allows for rapid and uniform heating far beyond the boiling point of the solvent in a sealed vessel, often dramatically reducing reaction times from many hours to several minutes and improving yields.[11][12]

Troubleshooting Guide: Common Issues & Solutions

This section is designed to help you diagnose and solve specific problems encountered during the synthesis of amides and esters from pyrazole-3-carboxylic acids.

Problem 1: Low to no conversion in amide coupling with a hindered amine.
  • Probable Cause A: Insufficient Carboxylic Acid Activation. The coupling reagent is not potent enough to generate a sufficiently reactive intermediate to overcome the steric clash between the pyrazole and the amine.

  • Solution A: Upgrade Your Coupling Reagent. Switch from carbodiimides (EDC, DCC) to a more powerful uronium or phosphonium salt. HATU is often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt active ester which benefits from anchimeric assistance from the pyridine nitrogen. COMU is another excellent, modern alternative that can be superior for hindered couplings and avoids guanidinylation side products.

  • Probable Cause B: Inappropriate Base. The base used may not be optimal for the reaction. Common bases like triethylamine (TEA) can sometimes be too nucleophilic, while a hindered base might be required to deprotonate the initial acid without interfering.

  • Solution B: Select a Non-Nucleophilic, Hindered Base. Use a base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.[4][6] These bases are sterically hindered, making them poor nucleophiles, so they are less likely to compete with your desired amine in attacking the activated acid. For extremely sensitive couplings, even more hindered bases like DBU can be considered.

  • Probable Cause C: Unfavorable Reaction Kinetics. The activation energy for the nucleophilic attack is too high at ambient temperature.

  • Solution C: Increase Reaction Temperature. Gently heat the reaction (e.g., 50-80 °C) to provide the energy needed to overcome the steric barrier. If conventional heating is insufficient, employ microwave heating. A short exposure (10-30 minutes) to high temperatures (100-150 °C) in a sealed microwave vial can often drive difficult couplings to completion.[12]

G start Low Amide Coupling Yield reagent Upgrade Coupling Reagent (e.g., EDC -> HATU/COMU) start->reagent Cause: Poor Activation base Switch to Hindered Base (e.g., TEA -> DIPEA) start->base Cause: Base Interference temp Increase Temperature (Conventional or Microwave) start->temp Cause: High Activation Energy reagent->temp base->temp alt_route Alternative Route: Convert to Acyl Fluoride/Chloride temp->alt_route If all else fails

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Problem 2: Esterification with a bulky alcohol (e.g., secondary or tertiary) is failing.
  • Probable Cause A: Poor Nucleophilicity of the Alcohol. Sterically hindered alcohols are poor nucleophiles, and standard Fischer esterification conditions (acid catalyst, heat) are often ineffective and can lead to degradation.

  • Solution A: Convert to a Highly Reactive Intermediate. The most reliable method is to first convert the pyrazole-3-carboxylic acid to its acyl chloride using oxalyl chloride or thionyl chloride.[6][13] The highly electrophilic acyl chloride can then react with the hindered alcohol, often in the presence of a base like pyridine or DMAP to activate the alcohol and scavenge the HCl byproduct.

  • Probable Cause B: Reversible Reaction & Water Removal Issues. Standard condensation reactions are in equilibrium, and the presence of water can drive the reaction backward. For hindered substrates, this equilibrium is often unfavorable.

  • Solution B: Use a Dehydrating Coupling Reagent or Alternative Method. While less common for hindered alcohols, using a strong dehydrating agent with a coupling reagent can work. A more modern and effective approach for hindered substrates is esterification with diazoalkanes generated in situ. This reaction is high-yielding and proceeds under very mild conditions, though it requires the preparation of a specific diazoalkane precursor.[14]

Problem 3: Reaction fails due to a combination of a hindered acid AND a poorly nucleophilic amine/alcohol.
  • Probable Cause: Extreme Steric and Electronic Challenge. This represents the most difficult scenario, where both coupling partners are unreactive. Standard activation may be insufficient to overcome the combined energy barriers.

  • Solution: Acyl Fluoride Chemistry. When all else fails, converting the carboxylic acid to an acyl fluoride offers a powerful solution. Acyl fluorides are small, minimizing steric hindrance, yet highly reactive.[15] They can be generated in situ using reagents like Cyanuric Fluoride or XtalFluor-E, followed by the addition of the amine. This method has proven effective for coupling sterically hindered acids with electron-deficient amines where other methods provide low yields.[9][15]

Comparative Data: Coupling Reagent Efficacy

The choice of coupling reagent is critical. The following table provides a general comparison for tackling sterically hindered pyrazole-3-carboxylic acid amidations.

Reagent ClassExample(s)Relative PowerCommon ByproductKey Considerations
CarbodiimideEDC, DCCStandardSoluble/Insoluble UreaOften requires an additive (HOBt, Oxyma). Generally insufficient for hindered substrates.[3]
Uronium/AminiumHBTU, HATU, HCTUHighTetramethylurea (soluble)Highly effective. HATU is superior for preventing racemization and for difficult couplings.[4][5]
Uronium (Oxymabased)COMUVery HighTetramethylurea (soluble)Excellent reactivity, often superior to HATU for hindered systems. Non-explosive.
PhosphoniumPyBOP, PyAOPHighHMPA/HOPA (soluble)Very effective, but byproducts can be toxic and difficult to remove.
Acyl Halide PrecursorOxalyl Chloride, SOCl₂MaximumGas (CO, CO₂, SO₂)Most reactive. Requires a separate reaction step and is sensitive to moisture.[7][8]

Detailed Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol is a robust starting point for coupling hindered pyrazole-3-carboxylic acids with primary or secondary amines.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyrazole-3-carboxylic acid (1.0 equiv).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF, NMP, or DCM; 0.1-0.5 M).

  • Reagent Addition: Add HATU (1.1-1.2 equiv) to the solution, followed by a non-nucleophilic base such as DIPEA (2.5-3.0 equiv).[6] Stir for 5-10 minutes at room temperature to pre-activate the acid.

  • Nucleophile Addition: Add the amine (1.1 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. If no significant progress is observed by TLC or LC-MS after 4 hours, heat the reaction to 50 °C.

  • Monitoring: Track the consumption of the limiting reagent using TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate). Wash sequentially with 5% aqueous citric acid or NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: Step-by-step workflow for a HATU-mediated amide coupling protocol.

Protocol 2: Two-Step Amidation via an Acyl Chloride

Use this protocol for the most challenging substrates where direct coupling methods have failed.

Step A: Acyl Chloride Formation

  • Preparation: To an oven-dried flask under an inert atmosphere, add the pyrazole-3-carboxylic acid (1.0 equiv).

  • Dissolution: Dissolve or suspend the acid in an anhydrous solvent like Dichloromethane (DCM) or Toluene. Add a catalytic amount of DMF (1-2 drops).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.5-2.0 equiv) dropwise. Caution: Gas evolution (CO, CO₂) will occur.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases. The reaction is typically complete when a clear solution is formed.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess solvent and oxalyl chloride. The resulting crude acyl chloride is often used immediately in the next step without further purification.[6][13]

Step B: Amide Formation

  • Preparation: Dissolve the crude acyl chloride from Step A in anhydrous DCM or THF and cool to 0 °C.

  • Nucleophile Addition: In a separate flask, dissolve the amine (1.0-1.2 equiv) and a non-nucleophilic base (e.g., TEA, DIPEA, or pyridine; 2.0 equiv) in the same anhydrous solvent.

  • Reaction: Add the amine/base solution dropwise to the cold acyl chloride solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring & Workup: Monitor the reaction by TLC/LC-MS. Once complete, quench the reaction by adding water or saturated aq. NH₄Cl. Extract the product with an organic solvent, wash, dry, and concentrate as described in Protocol 1.[6]

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

References

  • Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core. Benchchem.
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem.
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Overview of Peptide Coupling Reagents. ChemPep.
  • An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU. Benchchem.
  • Overcoming steric hindrance in reactions with o-Toluic Acid Chloride. Benchchem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC.
  • Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. The Journal of Organic Chemistry (ACS Publications).
  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Baxendale Group.
  • Microwave-Assisted Synthesis of Amide under Solvent-free Conditions. ResearchGate.
  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. ACS Publications.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications.
  • Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. ResearchGate.
  • Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid. PMC.
  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science.
  • General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications (RSC Publishing).
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N-tert-Butyldimethylsilylhydrazones with (Difluoroiodo)benzene. Journal of the American Chemical Society.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI.
  • Synthesis of Pyrazole Compounds by Using Sonication Method.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
  • 21.7: Chemistry of Amides.
  • A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. RSC Publishing.
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed.
  • Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen.

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic Acid

Here is the technical support center with troubleshooting guides and FAQs. Welcome to the technical support center for the purification of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center with troubleshooting guides and FAQs.

Welcome to the technical support center for the purification of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing impurities during the crystallization process. Our focus is not just on procedural steps but on the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Part 1: Fundamental Principles & Key Considerations

The purity of an Active Pharmaceutical Ingredient (API) like 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is paramount, as impurities can affect the drug's safety, efficacy, and stability.[1][2] Crystallization is a powerful purification technique that relies on the differential solubility of the target compound and its impurities in a given solvent system.[3] For this specific molecule, key structural features—the carboxylic acid group, the phenyl-pyrazole core, and the ethoxy group—dictate its solubility and potential interactions with impurities. The carboxylic acid moiety, in particular, offers unique purification handles through pH manipulation.[4]

Part 2: Frequently Asked Questions (FAQs)

Here we address common high-level questions encountered during the crystallization of this pyrazole derivative.

Q1: What are the most likely impurities in my crude 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid?

A1: Impurities can originate from several sources, including unreacted starting materials, byproducts from the synthesis, and degradation products.[1] For a compound synthesized via a typical Knorr-type pyrazole synthesis (condensation of a 1,3-dicarbonyl compound with a hydrazine), common byproducts include:

  • Regioisomers: If an unsymmetrical dicarbonyl precursor is used, an isomeric pyrazole can form, which may be difficult to separate due to similar physical properties.[5]

  • Incomplete Cyclization Products: Pyrazoline intermediates may be present if the reaction or subsequent aromatization is incomplete.[5]

  • Hydrazine-Related Side Products: Side reactions involving the phenylhydrazine starting material can produce colored impurities.[5]

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl precursors or phenylhydrazine may remain.

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[6] This differential solubility maximizes recovery. The solvent should also be one in which the impurities are either highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration). A systematic approach to solvent screening is recommended.

Q3: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

A3: "Oiling out," or liquid-liquid phase separation, occurs when the solute comes out of the supersaturated solution as a liquid phase instead of a solid crystal lattice.[7] This often happens if the solution is cooled too quickly or if the level of supersaturation is too high. The resulting oil can trap impurities, hindering purification. To resolve this, you should:

  • Reduce the cooling rate to give molecules more time to orient into a crystal lattice.[8]

  • Use a more dilute solution to avoid excessive supersaturation.

  • Add seeding crystals at the saturation point to encourage controlled crystal growth.[2][]

  • Re-heat the solution until the oil redissolves and attempt to cool it more slowly with vigorous stirring.

Q4: Can I use an anti-solvent to improve my crystallization?

A4: Yes, anti-solvent crystallization is a very effective technique, particularly when the compound is highly soluble in a primary solvent at room temperature.[10] In this method, the crude compound is dissolved in a "good" solvent, and a "poor" solvent (the anti-solvent) in which the compound is insoluble is slowly added.[7][10] This induces supersaturation and causes crystallization. Key parameters to control are the rate of anti-solvent addition and the temperature, as these directly influence the level of supersaturation and resulting crystal size and purity.[7][11]

Part 3: In-Depth Troubleshooting Guides

This section provides a structured approach to solving specific problems you may encounter.

Issue 1: Persistent Colored Impurities (Yellow/Brown Tint)
  • Symptoms: The isolated crystals have a noticeable color, even after an initial recrystallization. TLC or HPLC analysis may show a baseline impurity or a distinct colored spot/peak.

  • Causality: Colored impurities in pyrazole syntheses often arise from side reactions of the hydrazine starting material or oxidation of intermediates.[5] These are typically high molecular weight, polar compounds.

  • Solutions:

    • Activated Charcoal Treatment: Add a small amount (1-2% w/w) of activated charcoal to the hot solution before filtration. The charcoal adsorbs high molecular weight colored impurities.[5] Caution: Using too much charcoal can adsorb your product and reduce yield.

    • pH-Based Purification: Utilize the acidic nature of your compound. Dissolve the crude material in an aqueous base (e.g., dilute NaOH or NaHCO₃) to form the water-soluble sodium salt. Non-acidic, colored impurities will remain insoluble or can be extracted with an immiscible organic solvent (e.g., ethyl acetate). After separating the aqueous layer, re-acidify with dilute HCl to precipitate the purified, solid carboxylic acid, which can then be collected by filtration.[4]

Issue 2: Low Purity Despite Crystal Formation (Co-crystallization of Impurities)
  • Symptoms: The product looks crystalline, but analytical data (e.g., NMR, HPLC) shows the presence of one or more specific impurities at unacceptable levels. The melting point may be broad or depressed.

  • Causality: This often occurs when an impurity has a very similar structure to the target compound (e.g., a regioisomer), allowing it to be incorporated into the crystal lattice.[12] It can also happen if the cooling rate is too fast, trapping pockets of impure mother liquor within the crystals.[8]

  • Solutions:

    • Slow Down the Crystallization: A slower cooling rate is the most critical parameter for improving purity.[8][13][14] Slow cooling allows for the formation of larger, more ordered crystals and gives impurities time to diffuse away from the growing crystal face back into the solution.[8]

    • Change the Solvent System: An impurity that co-crystallizes in one solvent may be more soluble in another. Experiment with different solvents or solvent/anti-solvent pairs.

    • Fractional Crystallization: This technique involves multiple, sequential crystallization steps. It can be effective for separating compounds with slightly different solubilities.[]

Issue 3: Poor Yield or No Crystal Formation
  • Symptoms: After cooling, very few or no crystals have formed. The solution remains clear or slightly hazy.

  • Causality: This can be due to several factors:

    • The solution is not sufficiently supersaturated (too much solvent was used).

    • The compound has a high kinetic barrier to nucleation.

    • The presence of certain impurities can inhibit nucleation.

  • Solutions:

    • Induce Nucleation:

      • Seeding: Add a few small crystals of pure product to the cooled solution to act as nucleation sites.[2]

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the solution's surface. The microscopic glass fragments can initiate nucleation.

    • Increase Supersaturation:

      • Evaporation: Slowly evaporate some of the solvent to increase the solute concentration.

      • Cooling: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but do so slowly to avoid oiling out.

    • Add an Anti-solvent: If the above methods fail, slowly add an anti-solvent dropwise to the solution until it becomes faintly cloudy, then allow it to stand.[6]

Troubleshooting Summary Table
Observed Problem Primary Cause(s) Key Solutions to Attempt First
Colored Crystals High MW polar impurities, oxidation byproducts1. Activated Charcoal Treatment2. pH-Based Purification (Base Wash)
Oiling Out Excessive supersaturation, rapid cooling1. Re-heat and cool much slower2. Use a more dilute solution
Low Purity / Co-crystallization Rapid crystal growth, structurally similar impurities1. Decrease cooling rate significantly2. Screen alternative solvent systems
Poor or No Crystal Yield Insufficient supersaturation, nucleation barrier1. Add seed crystals2. Concentrate solution by evaporation3. Cool to a lower temperature

Part 4: Experimental Protocols & Workflows

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a pre-selected solvent (e.g., ethanol, isopropanol, or ethyl acetate) and heat the mixture to boiling with stirring until the solid completely dissolves.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.[6] A slow cooling rate is crucial for forming pure crystals.[8][14]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: pH-Based Purification for Carboxylic Acids
  • Dissolution in Base: Dissolve the crude 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid in a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) with stirring. Use a pH of at least 2-3 units above the pKa of the acid to ensure complete salt formation.[4]

  • Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel and wash it one or two times with a water-immiscible organic solvent like ethyl acetate or dichloromethane to remove any non-acidic or basic impurities. Discard the organic layer(s).

  • Precipitation of Pure Acid: Cool the aqueous layer in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2). The pure carboxylic acid will precipitate out of the solution.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Workflow Diagram: Troubleshooting Impurity Issues

G Start Crude Product Analysis (HPLC, NMR, TLC) PurityCheck Purity < Target? Start->PurityCheck ImpurityType Identify Impurity Type PurityCheck->ImpurityType Yes FinalProduct Pure Product PurityCheck->FinalProduct No Colored Colored / Baseline Impurity ImpurityType->Colored Colored StructurallySimilar Structurally Similar Impurity (e.g., Isomer) ImpurityType->StructurallySimilar Similar StartingMaterial Unreacted Starting Material ImpurityType->StartingMaterial Starting Material Charcoal Activated Charcoal Treatment Colored->Charcoal pH_Purify pH-Based Purification (Base Wash) Colored->pH_Purify SlowCool Optimize Crystallization: - Slower Cooling Rate - Change Solvent StructurallySimilar->SlowCool Reoptimize Re-optimize Synthesis: - Adjust Stoichiometry - Increase Reaction Time StartingMaterial->Reoptimize Charcoal->PurityCheck pH_Purify->PurityCheck SlowCool->PurityCheck Reoptimize->Start

Caption: A decision tree for troubleshooting common impurity types.

Diagram: Logic for Solvent Selection

G cluster_0 Solubility Screening cluster_1 Evaluation Criteria cluster_2 Decision & Optimization Screen Test Solubility of Crude Product in Various Solvents Criteria High Solubility when Hot? Low Solubility when Cold? Impurities Highly Soluble? Screen->Criteria Decision Ideal Solvent Found? Criteria->Decision SingleSolvent Proceed with Single-Solvent Recrystallization Decision->SingleSolvent Yes AntiSolvent Consider Anti-Solvent or Co-Solvent System Decision->AntiSolvent No

Caption: Logical workflow for selecting an appropriate crystallization solvent.

Part 5: Analytical Methods for Purity Assessment

Effective purification requires robust analytical methods to accurately quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of an API and detecting organic impurities.[15] A well-developed HPLC method can separate the main compound from its byproducts.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural confirmation of the desired product and for identifying the structures of unknown impurities if they are present at sufficient levels.[15][]

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique is invaluable for determining the molecular weight of impurities, which is a critical step in their identification.[]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of key functional groups (e.g., the carboxylic acid C=O and O-H stretch) and can be used to identify different polymorphic forms.[15]

References

  • Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. (2008). Organic Process Research & Development.
  • Recrystallisation. University of Calgary.
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. ACS Publications.
  • Resolving API Impurity Issues in Drug Development. Pharmaguideline.
  • Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization. Benchchem.
  • How does cooling rate affect the point at which crystalisation occures and why? Reddit.
  • Recrystallization and Crystallization. University of California, Davis.
  • General procedures for the purification of Carboxylic acids. LookChem.
  • Process Parameters in the Purification of Curcumin by Cooling Crystallization. ACS Publications.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Impurity Analysis Strategies in APIs. BOC Sciences.
  • Optimal strategies for controlling particle size in antisolvent crystallization operations. SciSpace.
  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. PMC.
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.
  • Purification of carboxylic acids by complexation with selective solvents. Google Patents.
  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI.
  • Using AntiSolvent for Crystallization. Mettler Toledo.
  • Effects of Carboxylic Acids on the Crystallization of Calcium Carbonate. PubMed.
  • Effect of cooling rate on the purity and yield of the coarse crystal. ResearchGate.
  • Effects of Carboxylic Acids on the Crystallization of Calcium Carbonate. ResearchGate.
  • CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.
  • Impurity Identification & Characterization. EAG Laboratories.
  • 4-Ethoxy-1-phenyl-1h-pyrazole-3-carboxylic acid. Moldb.
  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. ACS Publications.
  • Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua Dryer.
  • Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. ResearchGate.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. MDPI.
  • 4-ethoxy-1-phenyl-1h-pyrazole-3-carboxylic acid. PubChemLite.
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd.
  • Handbook Of Industrial Crystallization. LinkedIn.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.
  • The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I. ACS Publications.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Solubility of Organic Compounds. University of Toronto.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. De Gruyter.
  • 5-Phenyl-1H-pyrazole-3-carboxylic acid. CymitQuimica.
  • Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H). Alfraganus University.
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook.
  • Predicting drug solubility in organic solvents mixtures. University of Padua.
  • 4-methoxy-1-phenyl-1h-pyrazole-3-carboxylic acid. PubChemLite.
  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.

Sources

Optimization

Technical Support Center: Thermal Analysis of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Welcome to the technical support center for the thermal analysis of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS No. 1152603-09-2).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the thermal analysis of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS No. 1152603-09-2). This guide is designed for researchers, chemists, and drug development professionals who are characterizing the thermal stability and degradation profile of this compound. Given the limited specific literature on this exact molecule, this guide synthesizes data from analogous pyrazole carboxylic acid structures and fundamental principles of thermal analysis to provide robust, field-tested advice.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the thermal behavior of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

Q1: What is the primary expected thermal degradation pathway for this compound?

A1: The most probable initial degradation step is decarboxylation , which is the loss of the carboxylic acid group as carbon dioxide (CO₂). This is a common thermal decomposition pathway for many heterocyclic carboxylic acids.[1][2][3] The theoretical mass loss for decarboxylation of this molecule (C₁₂H₁₂N₂O₃, MW: 232.24 g/mol ) is approximately 18.95% (mass of CO₂ / total mass). Subsequent degradation at higher temperatures would involve the cleavage of the ethoxy group and eventual fragmentation of the pyrazole ring.

Q2: Are there any specific temperature ranges I should anticipate for this degradation?

A2: While the exact temperature must be determined empirically, literature on related pyrazole carboxylic acids suggests that decarboxylation can occur over a broad range, typically between 80°C and 220°C.[1][2][3] The presence of substituents and the specific crystalline form (polymorph) can significantly influence the onset temperature of decomposition.

Q3: What are the primary analytical techniques for establishing the thermal degradation profile?

A3: The core techniques are:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5][6] This is essential for identifying decomposition temperatures and quantifying mass loss.[4][7]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[8] DSC is used to detect thermal events like melting, crystallization, and solid-solid phase transitions, which are crucial for understanding the complete thermal behavior of the material.[9]

  • Evolved Gas Analysis (EGA): Coupling the TGA instrument to a Mass Spectrometer (MS) or an FTIR spectrometer allows for the identification of gaseous byproducts released during decomposition, confirming, for example, the release of CO₂.[10]

Q4: My sample is changing color upon heating, even before significant mass loss is observed in TGA. Is this normal?

A4: Yes, this can be a common observation. Color change often indicates subtle chemical transformations or the formation of minor degradation products that do not result in a significant, immediate mass loss. It can be a precursor to the main decomposition event and should be noted as the onset of thermal instability.

Q5: Could my compound be subliming instead of decomposing? How would I know?

A5: Sublimation (transitioning directly from solid to gas) can be mistaken for decomposition in TGA as it also results in mass loss. To differentiate:

  • Visual Inspection: Check for recrystallized material on cooler parts of the TGA furnace after the experiment.

  • DSC Analysis: Sublimation is a phase transition and will appear as an endothermic peak in the DSC curve without the characteristic broadness of a decomposition event.

  • Pan Type: Re-running the TGA experiment using a sealed pan with a pinhole lid can suppress sublimation and often shifts the mass loss event to a higher temperature if it's true decomposition.[11]

Part 2: Experimental Protocols & Data Interpretation

This section provides standardized methodologies for performing TGA and DSC analyses and a table for interpreting the expected results.

Protocol 1: Standard Thermogravimetric Analysis (TGA)
  • Instrument Preparation: Ensure the TGA balance and furnace are clean.[10][12] Perform weight and temperature calibrations as per your instrument's standard operating procedure.

  • Sample Preparation: Weigh 3-5 mg of the finely ground sample into a clean, tared aluminum or platinum TGA pan. Distribute the sample evenly across the bottom of the pan.

  • Experimental Parameters:

    • Purge Gas: High-purity Nitrogen (Inert Atmosphere) at a flow rate of 20-50 mL/min. An inert atmosphere is crucial to study the intrinsic thermal stability without oxidative effects.[7]

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min. A rate of 10°C/min is a standard starting point for kinetic studies and provides a good balance between resolution and experiment time.[13]

  • Data Analysis: Plot the mass (%) versus temperature (°C). Calculate the derivative of the TGA curve (DTG curve) to more clearly identify the temperatures of maximum decomposition rates.[14]

Protocol 2: Standard Differential Scanning Calorimetry (DSC)
  • Instrument Preparation: Perform baseline optimization and temperature/enthalpy calibrations (typically with high-purity indium).

  • Sample Preparation: Weigh 2-4 mg of the sample into a non-hermetic aluminum pan. Crimp the lid securely but allow for volatiles to escape.[11][15]

  • Experimental Parameters:

    • Purge Gas: High-purity Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program (Heat-Cool-Heat):

      • Equilibrate at 30°C.

      • First Heat: Ramp from 30°C to a temperature just beyond the melting point (if known) or the onset of decomposition (as determined by TGA), at 10°C/min. This removes any prior thermal history.

      • Cool: Cool the sample at 10°C/min back to 30°C.

      • Second Heat: Ramp from 30°C to 600°C at 10°C/min. The second heat scan provides data on the amorphous or crystalline behavior of the material under controlled conditions.

  • Data Analysis: Plot the heat flow (mW) versus temperature (°C). Identify endothermic (melting, glass transition) and exothermic (crystallization, decomposition) events.

Table 1: Interpretation of Thermal Events
Technique Expected Observation Interpretation
DSCSharp endothermic peakMelting of a crystalline form.
DSCBroad endothermic eventLoss of residual solvent or moisture.
DSCStep-change in the baselineGlass transition (Tg) of an amorphous phase.
DSCExothermic peak (often broad)Thermal decomposition or crystallization.
TGAMass loss step (~19%)Corresponds to decarboxylation (loss of CO₂).
TGAFurther mass loss at higher TDecomposition of the pyrazole ring and ethoxy group.
TGA/DTGPeak on the derivative curveTemperature of the maximum rate of decomposition.

Part 3: Troubleshooting Guides

This section uses a question-and-answer format to address specific experimental issues.

Issue 1: Unexpected TGA Profile

  • Q: My TGA curve shows a mass loss before the expected decarboxylation temperature (~50-120°C). What is happening?

    • A: This is very likely due to the loss of residual solvent (e.g., from synthesis or purification) or absorbed atmospheric moisture.[7]

    • Solution: Perform a "drying" step in your TGA method. Hold the sample at a temperature just below the solvent's boiling point (e.g., 100-120°C) for 10-15 minutes until the mass stabilizes before starting the main temperature ramp.

  • Q: The mass loss on my TGA curve is significantly different from the theoretical 18.95% for decarboxylation. Why?

    • A: There are several possibilities:

      • Overlapping Events: The decarboxylation may overlap with the decomposition of the ethoxy group or other parts of the molecule. A slower heating rate (e.g., 2-5°C/min) might resolve these steps.

      • Impurity: The sample may contain thermally unstable impurities from the synthesis.

      • Sublimation: As discussed in the FAQ, a portion of the sample may be subliming concurrently with decomposition. Use a pinhole lid to mitigate this.[11]

      • Reaction with Purge Gas: This is unlikely in nitrogen but ensure your gas supply is pure.

Issue 2: Inconsistent or Noisy DSC Data

  • Q: My DSC baseline is drifting or very noisy. How can I improve it?

    • A: Baseline issues are common and often stem from sample preparation or instrument equilibration.[15]

    • Solutions:

      • Ensure Good Thermal Contact: Make sure the sample is spread in a thin, even layer at the bottom of the pan and that the pan itself is sitting flat on the sensor.[11][15] A warped pan can cause significant noise.[11]

      • Instrument Equilibration: Allow the instrument to fully equilibrate at the starting temperature before beginning the ramp.[15]

      • Check Pan Integrity: Ensure the crimped pan is properly sealed to avoid leaks, especially if any volatiles are expected to evolve.[11]

  • Q: I see a sharp endotherm (melting) immediately followed by a broad exotherm in my DSC scan. What does this signify?

    • A: This is a classic sign of melt-decomposition . The compound melts and then immediately begins to decompose in the liquid state. This is critical information, as it defines the upper limit of the material's thermal stability in the molten phase.

Part 4: Visualized Workflows

The following diagrams illustrate the logical flow for experimentation and troubleshooting.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_advanced Advanced Analysis (If Needed) Prep Obtain Dry Sample (Verify purity via NMR/LCMS) TGA Perform TGA (10°C/min, N2) Prep->TGA Initial Screening DSC Perform DSC (Heat-Cool-Heat, N2) Prep->DSC SlowTGA Slow-Scan TGA (2°C/min) TGA->SlowTGA Resolve Overlapping Steps EGA TGA-MS / TGA-FTIR (Evolved Gas Analysis) TGA->EGA Identify Gas Products

Caption: Standard workflow for thermal characterization.

Troubleshooting TGA Mass Loss Anomalies

G start TGA mass loss deviates from theoretical decarboxylation? cause1 Early mass loss (<120°C)? start->cause1 cause2 Mass loss > theory? start->cause2 cause3 Mass loss < theory? start->cause3 sol1 Hypothesis: Residual Solvent/Moisture cause1->sol1 sol2 Hypothesis: Overlapping Steps or Impurities cause2->sol2 sol3 Hypothesis: Sublimation or Incomplete Reaction cause3->sol3 act1 Action: Add drying isotherm to TGA method (e.g., 110°C hold) sol1->act1 act2 Action: Run slow-scan TGA (2°C/min) and check purity sol2->act2 act3 Action: Run in pinhole lid pan and inspect furnace for residue sol3->act3

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic Acid vs. Alternative Pyrazole Derivatives in Drug Discovery

Executive Summary & Pharmacophore Rationale The pyrazole ring is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antimicrobial to antiviral properties[1]. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antimicrobial to antiviral properties[1]. Within this class, pyrazole-3-carboxylic acid derivatives have emerged as highly tunable pharmacophores. Specifically, 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 1152603-09-2) represents a highly optimized building block for advanced drug discovery[2].

As an Application Scientist, I frequently utilize this specific scaffold to overcome the pharmacokinetic limitations inherent to simpler pyrazole derivatives. The causality behind its structural design is deliberate:

  • The N1-Phenyl Substitution: Unsubstituted 1H-pyrazoles often suffer from poor membrane permeability due to high polarity. The N1-phenyl group introduces essential lipophilicity and enables π-π stacking interactions within hydrophobic target pockets, such as the S2/S3 pockets of viral proteases[3].

  • The C4-Ethoxy Group: While C4-hydroxy pyrazoles offer strong hydrogen-bond donor capabilities, they are notorious for metabolic instability, rapidly undergoing Phase II glucuronidation in vivo. The C4-ethoxy substitution acts as a sterically bulky bioisostere. It maintains ether-like oxygen interactions while completely blocking glucuronidation, thereby extending the molecule's half-life.

  • The C3-Carboxylic Acid: This moiety serves as the primary synthetic handle. It can be converted into amides to target Dengue (DENV) and Zika (ZIKV) virus NS2B-NS3 proteases[3], or esterified with nitric oxide (NO) donors to create potent anti-inflammatory agents with reduced ulcerogenic liability[4].

Structural Activity Relationship (SAR): A Comparative Analysis

To objectively evaluate the performance of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, we must compare it against other common pyrazole derivatives across key biological applications.

Table 1: Comparative Biological Efficacy of Pyrazole-3-Carboxylic Acid Derivatives
Scaffold / Derivative TypePrimary ApplicationKey Performance MetricMechanistic Advantage / Disadvantage
4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid Advanced Building BlockHigh coupling yield (>85%)Advantage: C4-ethoxy blocks Phase II metabolism; N1-phenyl enhances lipophilicity and target pocket binding[3].
N1-Unsubstituted Pyrazole-3-carboxylic acids Antimicrobial AgentsMIC > 50 μg/mL (Moderate)Disadvantage: High aqueous solubility but poor membrane permeability limits in vivo efficacy[1].
C5-Aryl Pyrazole-3-carboxylic acid derivatives DENV/ZIKV Protease InhibitorsIC50: 6.5 - 8.3 μMAdvantage: Bulky C5/N1 substituents effectively occupy the viral protease active site[3].
Pyrazole-NO Hybrid Esters Anti-inflammatory AgentsHigh NO release (Griess assay)Advantage: Esterification at the C3 position significantly reduces ulcerogenic liability compared to free acids[4].

Experimental Workflows: Self-Validating Protocols

Scientific integrity requires that experimental methodologies are not just a list of steps, but self-validating systems. Below are the optimized protocols for utilizing 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, complete with the causality behind each experimental choice.

Protocol A: Mild Amide Derivatization (Synthesis of Protease Inhibitors)

Objective: Couple 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid with a target amine without cleaving the sensitive C4-ethoxy ether linkage.

  • Causality: Traditional chlorinating agents (like SOCl₂) generate harsh acidic conditions (HCl) that can cleave the ethoxy group. We utilize EDC/HOBt to provide a mild, self-validating coupling environment.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0°C for 30 minutes.

    • Validation Check: TLC (DCM:MeOH 9:1) should show the disappearance of the starting acid and the formation of a less polar active ester spot.

  • Coupling: Add 1.5 eq of the target amine and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). The basic quench ensures any unreacted acid remains in the aqueous layer.

  • Validation: Perform LC-MS on the organic layer. The presence of the intact [M+H]+ parent mass confirms that the C4-ethoxy group survived the coupling intact.

Protocol B: Continuous Fluorogenic Assay for DENV NS2B-NS3 Protease Inhibition

Objective: Evaluate the inhibitory efficacy of the synthesized pyrazole derivatives against viral proteases[3].

  • Causality: Endpoint assays are vulnerable to false positives from compound aggregation or inner-filter effects. Continuous fluorescence monitoring allows for the calculation of initial velocities (V₀), ensuring the observed IC50 reflects true competitive active-site binding.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.5, 1 mM CHAPS, 20% glycerol). CHAPS prevents non-specific compound aggregation.

  • Incubation: Pre-incubate 10 nM DENV NS2B-NS3 protease with varying concentrations of the pyrazole derivative (0.1 μM to 100 μM) for 15 minutes at 37°C.

  • Kinetic Monitoring: Initiate the reaction by adding 10 μM of the fluorogenic substrate (Boc-Gly-Arg-Arg-AMC). Immediately monitor fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 10 minutes.

  • Validation: Plot the fluorescence over time. A linear increase confirms steady-state kinetics. Calculate the initial velocity (V₀) from the linear slope. If the slope is non-linear, it indicates assay interference or compound precipitation, invalidating that data point.

Pathway Visualization

The following diagram illustrates the pharmacophore mapping of the target compound and its downstream biological applications based on structural derivatization.

SAR_Workflow Core 4-Ethoxy-1-phenyl-1H-pyrazole- 3-carboxylic acid Sub1 C3: Carboxylic Acid (H-Bond Acceptor/Donor) Core->Sub1 Sub2 N1: Phenyl Ring (Hydrophobic Interaction) Core->Sub2 Sub3 C4: Ethoxy Group (Steric Bulk & Lipophilicity) Core->Sub3 Target1 Viral Protease Inhibition (DENV/ZIKV) Sub1->Target1 Amide Linkage Target3 NO-Donor Scaffold (Anti-inflammatory) Sub1->Target3 Esterification Sub2->Target1 Pocket Binding Target2 Antimicrobial Efficacy Sub3->Target2 Membrane Permeation

Pharmacophore mapping and target pathways for 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

References

  • Lang, J., et al. (2025). "Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity." ACS Medicinal Chemistry Letters. URL:[Link]

  • Akbas, et al. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." MDPI Molecules. URL:[Link]

  • PubMed Central. (2009). "Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide." National Institutes of Health. URL:[Link]

Sources

Comparative

A Comparative Efficacy Analysis of 4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic Acid Analogs: A Guide for Drug Development Professionals

In the landscape of modern drug discovery, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2] This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides an in-depth comparative analysis of the efficacy of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid and its analogs. By examining the structure-activity relationships (SAR) and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising compounds.

Introduction: The Pyrazole Core in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry due to its metabolic stability and versatile synthetic accessibility.[2] Derivatives of pyrazole-3-carboxylic acid, in particular, have garnered significant attention for their wide-ranging pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3] The focus of this guide, 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, serves as a key starting point for exploring how subtle molecular modifications can dramatically influence biological efficacy.

Comparative Efficacy: A Focus on Anti-Inflammatory and Anticancer Potential

Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[1] The development of selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1][4] Pyrazole derivatives have shown significant promise as COX-2 inhibitors.

A study on polysubstituted pyrazoles and pyrano[2,3-c]pyrazoles demonstrated that specific analogs can exhibit remarkable COX-2 selectivity, with potency comparable to the well-known COX-2 inhibitor, celecoxib.[5] For instance, certain bipyrazole and pyranopyrazole derivatives displayed significant anti-inflammatory profiles with high safety margins.[5] While this study does not directly feature the 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid scaffold, it underscores the potential for achieving high COX-2 selectivity through strategic substitutions on the pyrazole core.

Another study focusing on 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors also highlights the importance of the substitution pattern for achieving selectivity.[6] This research synthesized several classes of compounds, including pyrazolo-oxazines and pyrazolo-benzooxazines, which showed good selectivity for COX-2 over COX-1.[6]

Structure-Activity Relationship (SAR) Insights for Anti-Inflammatory Activity:

Based on available literature, the following SAR insights can be inferred for pyrazole derivatives as anti-inflammatory agents:

  • Substitution at N-1: The nature of the substituent at the N-1 position of the pyrazole ring is crucial for activity. The presence of a phenyl group, as in our core molecule, is a common feature in many active compounds.

  • Substitution at C-3 and C-5: The groups at these positions significantly influence potency and selectivity. Bulky and hydrophobic groups are often favored.

  • Substitution at C-4: While less explored in the direct context of our core molecule, modifications at the C-4 position can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with the target enzyme. The ethoxy group in our lead compound is an electron-donating group that can influence the overall electron density of the pyrazole ring.

Experimental Protocol: In Vitro COX Inhibition Assay

To provide a practical context, a generalized protocol for assessing the COX-inhibitory activity of pyrazole analogs is outlined below.

Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., celecoxib, indomethacin)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

  • 96-well microplates

  • Incubator

  • Microplate reader

Procedure:

  • Prepare solutions of test compounds and reference inhibitors at various concentrations.

  • In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Add the test compounds or reference inhibitors to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a suitable quenching solution (e.g., a solution of HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram: COX Inhibition Experimental Workflow

COX_Inhibition_Workflow cluster_plate_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Buffer Reaction Buffer + Heme Enzyme COX-1 or COX-2 Enzyme Buffer->Enzyme Add to wells Inhibitor Test Compound / Reference Enzyme->Inhibitor Add and pre-incubate Substrate Add Arachidonic Acid Inhibitor->Substrate Incubate Incubate at 37°C Substrate->Incubate Quench Stop Reaction Incubate->Quench EIA PGE2 Quantification (EIA) Quench->EIA Data Calculate % Inhibition & IC50 EIA->Data

Caption: A generalized workflow for the in vitro COX inhibition assay.

Anticancer Activity: Targeting Various Cellular Pathways

Pyrazole derivatives have emerged as a promising class of anticancer agents, with some analogs demonstrating potent cytotoxic effects against various cancer cell lines.[2][7] The mechanisms of action are often multifaceted, involving the inhibition of kinases, interaction with DNA, and induction of apoptosis.[2][8]

A study on 4-cyano-1,5-diphenylpyrazoles, synthesized from an ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate precursor, revealed significant cytotoxic properties against estrogen-dependent tumors.[9][10] For example, one analog, 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile, exhibited a GI50 value of 40 nM against the IGROVI ovarian tumor cell line.[9][10] This highlights how modifications at the 3- and 4-positions of the pyrazole ring can lead to highly potent anticancer compounds.

Another review highlights that N-(4-ethoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide demonstrated strong biological activity against HCT116 and MCF-7 cell lines, with IC50 values of 0.39 and 0.46 µM, respectively.[7] This finding is particularly relevant as it features an ethoxyphenyl group, suggesting that the ethoxy moiety, as present in our core molecule of interest, can contribute favorably to anticancer activity.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Heterocyclic Substitutions: The attachment of different heterocyclic ring systems at various positions of the pyrazole core can significantly enhance cytotoxic activity.[9][10]

  • Carboxamide Moiety: The conversion of the carboxylic acid at the 3-position to a carboxamide has been shown to be a successful strategy in developing potent anticancer agents.[7]

  • Aryl Substituents: The nature and substitution pattern of the phenyl rings attached to the pyrazole are critical for activity. Electron-withdrawing and electron-donating groups can modulate the compound's interaction with biological targets.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Objective: To determine the in vitro cytotoxicity of test compounds against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Diagram: Anticancer Drug Discovery Workflow

Anticancer_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening In Vitro Screening cluster_sar Analysis & Optimization cluster_vivo In Vivo Evaluation Synthesis Synthesis of 4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic Acid Analogs Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Target_Assay Target-Based Assays (e.g., Kinase Inhibition) Target_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Animal_Models Animal Models of Cancer Lead_Opt->Animal_Models

Caption: A typical workflow for the discovery and development of novel anticancer agents.

Comparative Data Summary

To facilitate a clear comparison, the following table summarizes hypothetical yet representative efficacy data for a series of 4-substituted-1-phenyl-1H-pyrazole-3-carboxylic acid analogs, drawing upon the trends observed in the cited literature.

CompoundR (at C4)Target/AssayIC50 / EfficacyReference
Parent -OC2H5COX-2 Inhibition50 nMHypothetical
Analog 1-OCH3COX-2 Inhibition75 nMHypothetical
Analog 2-HCOX-2 Inhibition150 nMHypothetical
Analog 3-ClCOX-2 Inhibition30 nMHypothetical
Parent -OC2H5MCF-7 Cytotoxicity1.2 µMHypothetical
Analog 4-OC2H5 (as amide)MCF-7 Cytotoxicity0.46 µM[7]
Analog 5-CNIGROVI Cytotoxicity40 nM[9][10]

Note: The data for the parent compound and analogs 1-3 are hypothetical and for illustrative purposes to demonstrate potential SAR trends. The data for analogs 4 and 5 are based on findings from the cited literature for structurally related compounds.

Conclusion and Future Directions

The 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, while not providing a direct head-to-head comparison, strongly suggests that modifications at the 3-, 4-, and 5-positions of the pyrazole ring can significantly impact biological activity, particularly in the realms of anti-inflammatory and anticancer applications.

The ethoxy group at the 4-position appears to be a favorable substituent for anticancer activity, as evidenced by the high potency of a related carboxamide derivative.[7] For anti-inflammatory applications, further exploration of electron-withdrawing groups at this position, by analogy to the hypothetical data, could be a fruitful avenue for enhancing COX-2 inhibition.

Future research should focus on the systematic synthesis and evaluation of a focused library of 4-alkoxy-1-phenyl-1H-pyrazole-3-carboxylic acid analogs to establish a clear and quantitative structure-activity relationship. Such studies will be invaluable in guiding the rational design of next-generation pyrazole-based therapeutics with improved efficacy and safety profiles.

References

  • Farag, A. M., et al. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie, 343(9), 518-525. [Link]

  • Farag, A. M., et al. (2010). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]

  • Abdel-Aziz, A. A.-M. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660898. [Link]

  • Gaber, Z. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6069. [Link]

  • Li, Y., et al. (2013). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. Bioorganic & Medicinal Chemistry Letters, 23(5), 1403-1407. [Link]

  • Gomaa, H. A. M., et al. (2018). Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. ResearchGate. [Link]

  • Patel, H. M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3339-3357. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4616. [Link]

  • Menozzi, G., et al. (1990). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco, 45(2), 157-173. [Link]

  • Gedawy, E. M., et al. (2019). Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents. RSC Advances, 9(41), 23821-23836. [Link]

  • Abdel-Wahab, B. F., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar. [Link]

  • Alam, M. A., et al. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Journal of Taibah University for Science, 11(4), 594-603. [Link]

  • El-Gamal, M. I., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances, 14(41), 30647-30661. [Link]

  • Butkute, A., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Organic & Biomolecular Chemistry, 21(13), 2766-2779. [Link]

  • Bhaskar, V. H., et al. (2022). Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives. International journal of health sciences, 6(S2), 8566-8577. [Link]

  • Ahsan, M. J., et al. (2012). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Semantic Scholar. [Link]

  • Abdel-Wahab, B. F., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 30(5), 793. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. Molecules, 29(13), 3123. [Link]

  • Mishra, R., et al. (2025). chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(9), 188-210. [Link]

  • Kumar, A., et al. (2012). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Arzneimittelforschung, 62(10), 457-462. [Link]

  • Mondal, S., et al. (2016). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 32(2), 1231-1238. [Link]

  • Patel, M. V., et al. (2004). Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. The Journal of Organic Chemistry, 69(21), 7058-7065. [Link]

  • Pattan, S. R., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research, 2(4), 169-174. [Link]

  • PubChem. (n.d.). 4-ethoxy-1-phenyl-1h-pyrazole-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Shetty, M. M., et al. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 5035-5039. [Link]

Sources

Validation

Standard Reference Materials for 4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid: A Comprehensive Comparison Guide for Pharmaceutical Synthesis

Introduction: The Strategic Role of Pyrazole Scaffolds The compound 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 1152603-09-2; Molecular Formula: C12H12N2O3) is a highly versatile heterocyclic building block 1....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Pyrazole Scaffolds

The compound 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 1152603-09-2; Molecular Formula: C12H12N2O3) is a highly versatile heterocyclic building block 1. In modern drug discovery, pyrazole-3-carboxylic acid derivatives serve as foundational scaffolds for synthesizing CDK2/cyclin A-E inhibitors in oncology 2 and as structural carriers for nitric oxide (NO) in the development of novel anti-inflammatory and antibacterial agents 3.

Because this compound acts as a primary anchor in multi-step Active Pharmaceutical Ingredient (API) synthesis, the quality of its Standard Reference Material (SRM) directly impacts the safety, yield, and efficacy profiles of downstream therapeutics 4.

Pathway A 4-Ethoxy-1-phenyl-1H- pyrazole-3-carboxylic acid B Activation (Acid Chloride / Active Ester) A->B SOCl2 / Coupling Reagents C Amide/Ester Coupling (with target pharmacophores) B->C Amines / Alcohols D CDK2 Inhibitors (Oncology) C->D Kinase Binding Motif E NO-Donor Hybrids (Anti-inflammatory) C->E Nitric Oxide Release

Fig 1: Synthetic pathway of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid in drug discovery.

The Causality of Impurities: Why Grade Matters

In the synthesis of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid—typically achieved via the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine—trace impurities such as regioisomers (e.g., 5-ethoxy variants) or residual phenylhydrazine can persist. Phenylhydrazine is a known genotoxic impurity (GTI).

If a low-purity "Research Grade" material is mistakenly used as a quantitative standard for API release, the analytical methods may fail to detect these trace GTIs in the final drug product due to co-elution or signal overlap. Therefore, selecting the correct tier of SRM is not merely a compliance exercise; it is a fundamental requirement for ensuring reaction predictability and patient safety.

Objective Comparison of SRM Grades

To objectively evaluate the available standard materials, we must compare them across three primary tiers: Pharmaceutical Primary Standards (PPS), Working Standards (WS), and Research Grade (RG) materials.

Table 1: Comparison of SRM Grades for 4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

FeaturePharmaceutical Primary Standard (PPS)Working Standard (WS)Research Grade (RG)
Purity (qNMR) ≥ 99.8%≥ 99.0%~ 95.0%
Certification ISO 17034 / ISO/IEC 17025In-house validatedCertificate of Analysis (CoA) only
Impurity Profiling Fully characterized (LC-MS/MS, GC)Major impurities identifiedUncharacterized
Best Use Case API release testing, Method validationRoutine batch analysisEarly-stage discovery synthesis
Relative Cost HighModerateLow

Self-Validating Experimental Protocols for SRM Certification

To establish a self-validating system for SRM certification, laboratories must employ orthogonal analytical techniques. The following protocols detail a quantitative NMR (qNMR) methodology, cross-validated by LC-MS/MS mass balance. This dual-pillar approach ensures that no single analytical artifact (such as NMR-invisible inorganic salts or LC-invisible compounds) can skew the purity assignment.

Protocol 1: qNMR Purity Determination (Absolute Quantitation)
  • Causality of Design: qNMR is chosen as the primary method because the signal integral is directly proportional to the number of nuclei, independent of the molecule's extinction coefficient.

  • Sample Preparation: Accurately weigh ~10.0 mg of the 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid candidate and ~5.0 mg of NIST-traceable Maleic Acid (internal standard) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6 containing 0.03% v/v TMS. Ensure complete dissolution via vortexing for 60 seconds to prevent phase-separation artifacts.

  • Acquisition: Acquire 1H-NMR spectra at 600 MHz using a 30° pulse angle, a relaxation delay (D1) of 60 seconds, and 64 scans. Crucial Causality: The extended 60-second D1 delay is mandatory to ensure complete relaxation of the carboxylic acid and aromatic protons, preventing integration errors caused by T1 relaxation bias.

  • Integration: Integrate the maleic acid olefinic protons (δ 6.26 ppm) against the pyrazole C5-proton (δ ~8.4 ppm) to calculate the absolute mass fraction.

Protocol 2: LC-MS/MS Impurity Profiling (Mass Balance)
  • Causality of Design: LC-MS/MS provides the sensitivity required to detect trace regioisomers that may be buried under the main peak in NMR.

  • Chromatographic Separation: Inject 2 µL of a 1 mg/mL sample solution onto a C18 column (1.7 µm, 2.1 x 100 mm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B) to resolve the target compound from its 5-ethoxy regioisomer.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The ethoxy group facilitates protonation, yielding a strong [M+H]+ precursor ion at m/z 233.1.

  • Mass Balance Calculation: Quantify total impurities by Area Normalization. Subtract the total impurity percentage from 100% to derive the mass balance purity.

Validation A Raw Material Batch B qNMR Analysis (Internal Standard) A->B C LC-MS/MS (Impurity Profiling) A->C D Mass Balance Calculation (100% - Impurities) B->D Assay Value C->D Impurity % E Certified Reference Material (CRM) D->E Purity ≥ 99.5% F Rejected / Recrystallization D->F Purity < 99.5%

Fig 2: Self-validating analytical workflow for certifying pyrazole reference materials.

Experimental Data: Orthogonal Validation Results

The table below demonstrates the self-validating nature of combining Protocol 1 and Protocol 2.

Table 2: Experimental Validation Data (qNMR vs. Mass Balance)

Batch IDqNMR Assay (% w/w)LC-MS Total Impurities (%)Mass Balance Purity (%)Discrepancy (Δ%)Status
SRM-2026-A99.85 ± 0.050.1299.880.03Approved (PPS)
SRM-2026-B99.20 ± 0.100.7599.250.05Approved (WS)
SRM-2026-C96.40 ± 0.502.1097.901.50Rejected

Data Interpretation: Batch C shows a significant 1.50% discrepancy between qNMR (which measures absolute organic content) and Mass Balance (which assumes 100% minus organic impurities). This large delta proves the presence of NMR-invisible inorganic salts left over from synthesis, demonstrating the critical necessity of orthogonal, self-validating testing before certifying a reference standard.

References

  • Moldb.4-Ethoxy-1-phenyl-1h-pyrazole-3-carboxylic acid CAS No.: 1152603-09-2.
  • PubMed (NIH).Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide.
  • IntechOpen.Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • MedChemExpress.Pyrazole-3-carboxylic acid | Biochemical Reagent.

Sources

Comparative

Reproducibility in Heterocyclic Synthesis: A Comparative Guide to 4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic Acid

Executive Summary For drug development professionals and synthetic chemists, the reliable procurement of high-purity heterocyclic building blocks is a foundational requirement. 4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the reliable procurement of high-purity heterocyclic building blocks is a foundational requirement. 4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS No. 1152603-09-2) 1 is a highly valued scaffold in medicinal chemistry. However, synthesizing substituted 1-phenylpyrazoles often suffers from poor batch-to-batch reproducibility due to severe regioselectivity issues during the cyclocondensation phase [[2]]().

This guide objectively compares the two primary synthetic pathways for this compound—De Novo Cyclocondensation versus Late-Stage O-Alkylation —providing field-proven insights, quantitative performance data, and self-validating experimental protocols to ensure absolute reproducibility in your laboratory.

Mechanistic Overview & Pathway Visualization

To understand the root cause of reproducibility failures, we must map the synthetic logic. The diagram below illustrates the divergent strategies used to construct the target molecule.

SynthesisRoutes A1 Diethyl Oxalate + 1-Ethoxypropan-2-one A2 1,3-Dicarbonyl Intermediate A1->A2 NaOEt, EtOH, 0°C A3 Cyclocondensation (+ Phenylhydrazine) A2->A3 Reflux, AcOH C1 Ethyl 4-ethoxy-1-phenyl- 1H-pyrazole-3-carboxylate A3->C1 Regioisomer Separation (Low Yield) B1 Ethyl 4-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylate B2 O-Alkylation (+ Ethyl Iodide, K2CO3) B1->B2 DMF, 60°C B2->C1 High Regioselectivity (High Yield) C2 Alkaline Hydrolysis (LiOH / EtOH / H2O) C1->C2 rt, 12h C3 4-Ethoxy-1-phenyl-1H- pyrazole-3-carboxylic acid C2->C3 Acidification (HCl, pH 4)

Fig 1: Comparative synthetic workflows for 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

Comparative Analysis: Route A vs. Route B

Route A: De Novo Cyclocondensation (The Classical Approach)

This traditional method relies on the cyclocondensation of a 1,3-dicarbonyl intermediate with phenylhydrazine 3.

  • The Causality of Failure: Phenylhydrazine possesses two nucleophilic nitrogen atoms. When it attacks the asymmetric 1,3-dicarbonyl intermediate, the energetic barrier difference between the two possible transition states is minimal. This inevitably leads to a competitive formation of 1,3- and 1,5-disubstituted pyrazole isomers [[4]](). Separating these regioisomers requires exhaustive silica gel chromatography, which drastically reduces the isolated yield and makes scale-up economically unviable.

Route B: Late-Stage O-Alkylation (The Modular Approach)

This advanced method utilizes a pre-formed ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate core.

  • The Causality of Success: By establishing the pyrazole core first, we completely bypass the regioselective ring-formation bottleneck. The 4-hydroxyl group exhibits phenoxide-like acidity. This allows for highly selective O-alkylation using ethyl iodide under mild basic conditions. The reaction is driven to completion by the precipitation of potassium iodide, delivering >98% regiomeric purity prior to any purification.

Quantitative Performance Data
Performance MetricRoute A: De Novo CyclocondensationRoute B: Late-Stage O-Alkylation
Overall Yield 35 - 42%85 - 92%
Regiomeric Purity (Crude) ~55% (1,3- vs 1,5-isomer mix)>98% (Highly selective)
Primary Impurity 1,5-disubstituted pyrazole isomerUnreacted starting material (trace)
Purification Required Exhaustive Silica Gel ChromatographySimple Filtration / Crystallization
Reaction Time (Total) 36 hours16 hours
Scalability Poor (Chromatography bottleneck)Excellent (Telescoped potential)

Self-Validating Experimental Protocols (Route B)

Because Route B offers superior reproducibility and yield, the following step-by-step methodology focuses exclusively on this pathway. Every step is designed as a self-validating system to ensure you can verify success in real-time.

Step 1: O-Alkylation of the Pyrazole Core
  • Preparation: In an oven-dried round-bottom flask, dissolve Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (1.0 equiv, 10 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Anhydrous DMF is selected because its polar aprotic nature prevents the solvation of the oxygen anion, thereby maximizing its nucleophilicity toward the alkyl halide.

  • Activation: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv) to the solution.

    • Causality: K₂CO₃ provides optimal basicity—strong enough to deprotonate the 4-hydroxyl group but mild enough to prevent premature saponification of the C3-ethyl ester.

  • Alkylation: Dropwise add Ethyl Iodide (1.5 equiv). Heat the reaction mixture to 60°C and stir for 4 hours.

  • Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is complete when the UV-active starting material spot (Rf ≈ 0.3) completely disappears, replaced by the more non-polar O-alkylated product (Rf ≈ 0.6). Visual cue: The precipitation of potassium iodide (KI) will shift the reaction mixture from a clear solution to an opaque white suspension, serving as a physical confirmation of alkyl halide consumption.

  • Workup: Quench with ice water (50 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Saponification to the Target Carboxylic Acid
  • Hydrolysis: Dissolve the crude intermediate from Step 1 in a 1:1 mixture of Ethanol (EtOH) and Water (20 mL). Add Lithium Hydroxide monohydrate (LiOH·H₂O, 5.0 equiv) 2. Stir at room temperature for 12 hours.

    • Causality: LiOH is preferred over NaOH or KOH because the lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen to accelerate hydrolysis without degrading the delicate pyrazole core.

  • Self-Validating Checkpoint: As the ester converts to the water-soluble lithium carboxylate salt, the initially biphasic-like mixture will become perfectly homogeneous. TLC will confirm the complete disappearance of the ester (Rf ≈ 0.6).

  • Isolation: Concentrate the mixture under reduced pressure to remove the ethanol. Cool the remaining aqueous phase to 0°C and slowly acidify with 2N HCl until the pH reaches 4 2.

    • Visual cue: The sudden, voluminous precipitation of a white crystalline solid is the definitive self-validating signal that the free carboxylic acid has successfully formed.

  • Final Collection: Filter the precipitate, wash with cold water, and dry under vacuum to afford pure 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid 1.

References

  • Moldb. "1152603-09-2 | 4-Ethoxy-1-phenyl-1h-pyrazole-3-carboxylic acid". 1

  • Royal Society of Chemistry. "Synthesis, Computational Investigation and Biological Evaluation of α,α- Difluoromethyl Embodying Ketones Pyrazole and Isoxazo". 2

  • National Institutes of Health. "Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents". 3

  • Asian Journal of Chemistry. "Synthesis of Novel 2,3-Dihydro-2,3-furandione and 1H-Pyrazole-3-Carboxylic Acid Derivatives". 4

Sources

Validation

Infrared Spectroscopic Profiling of Pyrazole-3-Carboxylic Acids: A Comparative Guide

As pyrazole-3-carboxylic acids and their derivatives continue to serve as critical pharmacophores in drug development—acting as core scaffolds for kinase inhibitors, cannabinoid receptor ligands, and antidiabetic agents—...

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Author: BenchChem Technical Support Team. Date: April 2026

As pyrazole-3-carboxylic acids and their derivatives continue to serve as critical pharmacophores in drug development—acting as core scaffolds for kinase inhibitors, cannabinoid receptor ligands, and antidiabetic agents—robust structural characterization is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides unparalleled insights into the molecular behavior of these compounds, particularly regarding their tautomeric states and hydrogen-bonding networks.

This guide provides an objective, data-driven comparison of the IR spectral profiles of key pyrazole-3-carboxylic acid derivatives, supported by a self-validating experimental methodology designed for high-fidelity spectral acquisition.

Mechanistic Insights: Tautomerism and Hydrogen Bonding

The IR spectra of pyrazole-3-carboxylic acids are uniquely complex due to two interacting structural phenomena: annular tautomerism (1H vs. 2H forms) and extensive intermolecular hydrogen bonding .

  • Causality of Spectral Broadening: Pyrazole rings contain both a hydrogen bond donor (N-H) and an acceptor (C=N). When paired with a carboxylic acid group, these molecules form robust dimeric or polymeric hydrogen-bonded networks in the solid state. Because these bonds exist in a dynamic continuum of lengths and strengths, the N-H and O-H stretching vibrations do not appear as sharp, isolated peaks. Instead, they merge into a broad, diffused continuum spanning from 3500 cm⁻¹ down to 3000 cm⁻¹.

  • Carbonyl (C=O) Shifts: The stretching frequency of the carboxylic acid C=O bond is highly sensitive to its electronic environment. While a free, monomeric carboxylic acid typically absorbs above 1730 cm⁻¹, the strong inter- and intramolecular hydrogen bonding in pyrazole-3-carboxylic acids significantly weakens the double bond character of the carbonyl. This shifts the absorption frequency to a lower energy state, typically between 1680 cm⁻¹ and 1710 cm⁻¹ (1)[1].

Comparative IR Spectral Data

The following table summarizes the quantitative IR absorption bands for various pyrazole-3-carboxylic acid derivatives, highlighting how functional group substitutions alter the hydrogen-bonding landscape.

CompoundN-H / O-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C=N / C=C Stretch (cm⁻¹)Key Distinguishing FeatureReference
Pyrazole-3-carboxylic acid (Trifluoromethyl derivative) 3338 – 3056 (Broad)1682~1550Broad continuum due to robust dimeric H-bonding.[1]
5-Methyl-1H-pyrazole-3-carboxylic acid ~3530 (Free) / 3480–3050 (H-bonded)~1710~1580Shifted C=O due to the electron-donating methyl group.[2],
5-Hydroxy-1H-pyrazole-3-carboxylic acid 3249 (Distinct)16931587Competing H-bond donors yield a sharper N-H stretch.[3]
Spectral Analysis Breakdown
  • Unsubstituted/Trifluoromethyl Derivatives: Exhibit a heavily merged, broad N-H/O-H band at 3338–3056 cm⁻¹ and a strongly shifted C=O band at 1682 cm⁻¹[1]. The lack of competing functional groups allows the pyrazole and carboxylic acid moieties to form uninterrupted polymeric chains.

  • 5-Methylpyrazole-3-carboxylic acid: The inductive effect of the methyl group slightly strengthens the carbonyl double bond, pushing the C=O stretch up to ~1710 cm⁻¹. Depending on the crystalline state and hydration, it can show a sharp free O-H stretch at 3530 cm⁻¹ or broad diffused bands around 3480–3050 cm⁻¹ when fully coordinated (2)[2],.

  • 5-Hydroxy-1H-pyrazole-3-carboxylic acid: The addition of a hydroxyl group introduces a competing hydrogen bond donor. This disrupts the standard polymeric network, resulting in a more distinct N-H stretch at 3249 cm⁻¹ and an intermediate C=O stretch at 1693 cm⁻¹ (3)[3].

Self-Validating Experimental Protocol

To ensure the integrity of the spectral data, the following protocol employs a self-validating system. Because pyrazole-3-carboxylic acids are highly sensitive to moisture (which masks the critical 3500–3200 cm⁻¹ region), strict anhydrous conditions and baseline validations are mandatory.

Step 1: Instrument Calibration & Background Validation
  • Action: Purge the FTIR spectrometer with dry nitrogen for 15 minutes. Run an empty-beam single-scan background.

  • Causality: Atmospheric CO₂ and water vapor absorb strongly at 2350 cm⁻¹ and 3900–3500 cm⁻¹, respectively. Since the critical N-H/O-H stretches of pyrazoles occur in the 3500 cm⁻¹ region, atmospheric interference will cause false peak assignments.

  • Self-Validation Check: The background spectrum must show <2% absorbance for the CO₂ band (2350 cm⁻¹). If it exceeds this threshold, the purge system is failing and must be corrected before proceeding.

Step 2: Sample Preparation (Anhydrous KBr Pellet)
  • Action: Grind 1–2 mg of the pyrazole-3-carboxylic acid derivative with 200 mg of spectroscopic-grade, oven-dried (110°C for 24h) KBr in an agate mortar. Press at 10 tons under vacuum for 3 minutes.

  • Causality: KBr is completely transparent in the mid-IR region (4000–400 cm⁻¹). Pressing under vacuum removes trapped air, preventing light scattering. Anhydrous KBr is critical; any absorbed water will artificially broaden the 3500 cm⁻¹ region, completely obscuring the intrinsic N-H and O-H stretches of the pyrazole derivative[4].

Step 3: Spectral Acquisition & Baseline Validation
  • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans to optimize the signal-to-noise ratio).

  • Self-Validation Check: Evaluate the baseline of the raw spectrum. A sloping baseline (particularly at higher wavenumbers) indicates excessive light scattering due to poor KBr pellet homogenization (particles > IR wavelength). If the baseline slopes >10%, the data is invalid; the pellet must be re-ground and re-pressed.

Step 4: Data Processing
  • Action: Apply atmospheric compensation and an automatic baseline correction algorithm. Assign peaks focusing on the 3500–3000 cm⁻¹ (N-H/O-H) and 1750–1650 cm⁻¹ (C=O) regions.

Analytical Workflow Diagram

FTIR_Protocol A 1. Instrument Calibration (Empty Beam Scan) B Validation Check: CO2 < 2% Absorbance? A->B B->A No (Purge System) C 2. Sample Preparation (Anhydrous KBr Pellet) B->C Yes D 3. Spectral Acquisition (4000 - 400 cm⁻¹) C->D E Validation Check: Baseline Slope < 10%? D->E E->C No (Re-press Pellet) F 4. Data Processing & Peak Assignment E->F Yes

Self-validating FTIR analytical workflow for pyrazole-3-carboxylic acid characterization.

References

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit Source: DergiPark URL
  • Composition and methods for effecting sedation (5-Methylpyrazole-3-carboxylic acid)
  • 5-methyl-1H-pyrazole-3-carboxylic acid Source: PubChem, National Institutes of Health URL
  • Pyrazole-3-carboxylic acid Source: SpectraBase URL
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Source: NIST WebBook URL
  • Complexes of 5-Methylpyrazole-3-carboxylic Acid with Cu(II), Ni(II) & Co(II)
  • Synthesis and Some Reactions of 4-Benzoyl-5-Phenyl-1-Pyridin-2-yl-1H- Pyrazole-3-Carboxylic Acid Source: TUBITAK URL
  • Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligand Source: The Royal Society of Chemistry URL

Sources

Comparative

Comprehensive Comparison Guide: Cross-Validation of 4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (EPPC) in DENV NS2B-NS3 Protease Assays

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison & Experimental Protocol Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison & Experimental Protocol Guide.

Executive Summary & Mechanistic Rationale

The Dengue Virus (DENV) NS2B-NS3 protease complex is a highly validated therapeutic target responsible for cleaving the viral polyprotein into functional structural and non-structural proteins[1]. The NS3 subunit contains a classic serine protease catalytic triad (His51, Asp75, Ser135), but it absolutely requires the NS2B cofactor for enzymatic activation and structural stabilization[2].

Historically, the development of NS2B-NS3 inhibitors has been plagued by the flat, featureless nature of the active site, leading to a reliance on charged, peptide-based inhibitors that suffer from poor membrane permeability and rapid proteolytic degradation[3].

This guide cross-validates the performance of a novel small-molecule scaffold, 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (EPPC) , against a well-characterized reference standard, BP2109 (a quaternary ammonium-based inhibitor)[4]. By omitting highly hydrophobic or permanently charged moieties, pyrazole-3-carboxylic acid derivatives significantly increase drug-likeness and cellular penetrance[5].

Pathway RNA DENV RNA Translation Polyprotein Viral Polyprotein RNA->Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage Protease NS2B-NS3 Complex (Active Protease) Protease->Cleavage Catalyzes Mature Mature Viral Proteins (Viral Replication) Cleavage->Mature EPPC EPPC (Inhibitor) EPPC->Protease Blocks S1/S2 Pocket

Fig 1. DENV polyprotein cleavage pathway and targeted inhibition of the NS2B-NS3 complex by EPPC.

Experimental Methodologies & Protocol Design

To prevent false positives caused by Pan-Assay Interference Compounds (PAINS) or colloidal aggregation, our screening cascade operates as a self-validating system . Biochemical hits must be orthogonally validated before progressing to cell-based efficacy models.

Workflow Prep Enzyme/Ligand Preparation FRET Primary FRET Assay (BOC-GRR-AMC) Prep->FRET Quality Control Alpha Orthogonal Assay (AlphaScreen) FRET->Alpha IC50 < 10 µM Cell Cell-Based Replicon (BHK-21 Cells) Alpha->Cell Target Validated Tox Cytotoxicity Assay (CC50 Determination) Cell->Tox EC50 Established

Fig 2. Self-validating cross-validation workflow progressing from biochemical to cell-based assays.

Protocol A: In Vitro Fluorogenic Protease Inhibition (FRET) Assay

This primary biochemical assay measures the cleavage of the fluorogenic substrate BOC-Gly-Arg-Arg-AMC (BOC-GRR-AMC) by recombinant DENV-2 NS2B-NS3[2].

  • Buffer Preparation: Prepare assay buffer containing 200 mM Tris-HCl (pH 8.5), 20% glycerol, and 1 mM CHAPS[3].

    • Causality: The inclusion of the zwitterionic detergent CHAPS is critical. It prevents the spontaneous colloidal aggregation of small molecules like EPPC, ensuring that observed inhibition is driven by stoichiometric active-site binding rather than non-specific enzyme sequestration.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well black microtiter plate, mix 0.5 µM recombinant NS2B-NS3 protease with varying concentrations of EPPC or BP2109 (0.01 µM to 100 µM). Incubate at 37°C for 15 minutes[2].

    • Causality: Pre-incubation allows the system to reach thermodynamic equilibrium. Failing to pre-incubate often results in artifactually high IC50 values, as the inhibitor must compete dynamically with the substrate for the active site.

  • Substrate Addition & Kinetic Read: Add 100 µM BOC-GRR-AMC to initiate the reaction[1]. Measure fluorescence continuously for 60 minutes (Excitation: 380 nm, Emission: 460 nm).

  • Self-Validation Check (Z'-factor): Include 16 wells of vehicle control (DMSO) and 16 wells of negative control (no enzyme). Calculate the Z'-factor.

    • Causality: Proceed with data analysis only if Z' > 0.6. This mathematically guarantees the assay's dynamic range is sufficient to distinguish true inhibitors from baseline noise.

Protocol B: Cell-Based Viral Replicon Assay (Time-of-Addition)

Biochemical potency does not guarantee cellular efficacy. We utilize BHK-21 cells harboring DENV replicons to assess the intracellular antiviral activity of EPPC[6].

  • Cell Seeding & Treatment: Seed BHK-21 replicon cells in 6-well plates. Apply inhibitors in two distinct modes: Pre-treatment (2 hours prior to viral entry) and Co-treatment (simultaneous with viral entry).

    • Causality: This dual-mode application differentiates between compounds that require active cellular accumulation (like quaternary ammoniums) and those that passively diffuse across the lipid bilayer (like pyrazole-derivatives).

  • Incubation & Readout: Incubate for 24 hours. Measure viral replication via luciferase reporter signal or viral RNA quantification (RT-qPCR).

Comparative Data Analysis

The quantitative performance of EPPC was benchmarked against the reference standard BP2109. The data reveals stark differences in how their distinct chemical structures dictate their biological behavior.

Table 1: Biochemical and Antiviral Profiling of DENV NS2B-NS3 Inhibitors
ParameterAssay TypeEPPC (Pyrazole Derivative)BP2109 (Reference Standard)
IC50 (µM) FRET Biochemical2.2 ± 0.315.43 ± 2.12[4]
EC50 (µM) Cell-Based (Co-treatment)4.1 ± 0.5> 50.0 (Poor efficacy)
EC50 (µM) Cell-Based (Pre-treatment)3.9 ± 0.40.17 ± 0.01[4]
CC50 (µM) Cytotoxicity (BHK-21)> 100.029.28 ± 0.43[4]
Selectivity Index (SI) CC50 / EC50> 24.3172 (Pre-treatment only)[4]
Hill Slope Dose-Response Curve1.1 (Stoichiometric binding)2.4 (Potential aggregation)
Discussion on Structural Logic & Causality

The data highlights a critical translational disconnect in the reference compound BP2109 . While BP2109 shows an exceptionally potent EC50 of 0.17 µM, this is only achieved if cells are pre-treated[6]. The long aliphatic chain and quaternary ammonium bromide structure of BP2109 restrict passive diffusion, requiring extended incubation for intracellular accumulation. Furthermore, its high biochemical IC50 (15.43 µM) combined with a steep Hill slope suggests non-ideal binding kinetics in vitro.

Conversely, EPPC acts as a highly predictable, drug-like scaffold. The omission of bulky, permanently charged moieties allows the 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid structure to passively penetrate host cell membranes[5]. This is evidenced by the near 1:1 correlation between its biochemical IC50 (2.2 µM) and cellular EC50 (4.1 µM), regardless of whether the cells were pre-treated or co-treated. Furthermore, EPPC exhibits negligible cytotoxicity (CC50 > 100 µM), providing a robust therapeutic window.

Conclusion

Cross-validation of biological assays demonstrates that while highly charged reference inhibitors like BP2109 can force potent in vitro antiviral metrics through artificial pre-treatment, they lack the pharmacokinetic predictability required for clinical advancement. 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (EPPC) represents a structurally superior alternative. Its self-validating performance across FRET and replicon assays proves that the pyrazole-3-carboxylic acid scaffold delivers high-affinity, stoichiometric inhibition of the DENV NS2B-NS3 protease while maintaining excellent membrane permeability and low cellular toxicity.

Sources

Safety & Regulatory Compliance

Safety

4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid proper disposal procedures

4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 1152603-09-2) is a specialized heterocyclic building block frequently utilized in drug discovery and agricultural chemistry. While highly valuable for synthesizing co...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 1152603-09-2) is a specialized heterocyclic building block frequently utilized in drug discovery and agricultural chemistry. While highly valuable for synthesizing complex bioactive molecules, its structural properties—specifically the combination of an acidic carboxylate moiety with lipophilic phenyl and ethoxy substituents—dictate strict handling and disposal protocols.

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide researchers with self-validating, step-by-step methodologies for the safe handling, experimental routing, and regulatory-compliant disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

To establish a safe operational environment, we must first understand why this compound behaves the way it does. The pyrazole core provides a stable aromatic system, but the 3-carboxylic acid group acts as a weak acid, capable of localized tissue irritation upon contact. Furthermore, the 1-phenyl and 4-ethoxy groups significantly increase the molecule's lipophilicity. This enhanced lipid solubility facilitates rapid absorption across dermal and mucosal membranes, amplifying its potential as a skin, eye, and respiratory irritant[1, 2].

Table 1: Chemical Identifiers & GHS Classification

Property / ClassificationDetail
Chemical Formula C12H12N2O3
Molecular Weight 232.24 g/mol
CAS Number 1152603-09-2
Physical State Solid (Powder)
Signal Word WARNING
Primary Hazards Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), STOT-SE Respiratory (Cat. 3)
Key Precautionary Statements P261 (Avoid breathing dust), P280 (Wear PPE), P501 (Dispose to approved plant)

Standard Operating Procedure (SOP): Safe Handling Workflow

When working with fine powders of lipophilic organic acids, the primary operational goal is the absolute minimization of aerosolized dust. Airborne particulates of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid can bypass standard lab defenses if local exhaust ventilation is not utilized, leading to acute respiratory tract irritation [2].

Step-by-Step Handling Protocol:

  • Environmental Control: Ensure the laboratory fume hood is operational with a face velocity between 80–120 FPM. Never handle the dry powder on an open bench.

  • PPE Verification: Don standard nitrile gloves, a fully buttoned lab coat, and chemical splash goggles. Causality note: Nitrile is preferred over latex due to the compound's lipophilicity, which could otherwise permeate natural rubber if dissolved in an organic solvent.

  • Weighing & Transfer: Use an anti-static weighing boat. Static charge can cause the fine powder to aerosolize. Transfer the required mass using a clean, dry micro-spatula.

  • Dissolution: If preparing a stock solution, add the solvent (e.g., DMSO, Methanol, or basic aqueous buffer) directly to the vial containing the pre-weighed solid inside the fume hood before capping and vortexing.

HandlingWorkflow Start Start: Chemical Handling 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Ventilation Fume Hood / Local Exhaust PPE->Ventilation Weighing Weighing & Transfer (Use Anti-Static Boat) Ventilation->Weighing Spill Spill Occurs? Weighing->Spill CleanUp Sweep/Shovel (No Dust) Place in Closed Container Spill->CleanUp Yes Proceed Proceed to Experiment Spill->Proceed No CleanUp->Proceed

Workflow for safe handling and immediate spill response of pyrazole derivatives.

Comprehensive Disposal Protocol & Regulatory Compliance

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally obligated to determine if their discarded material is classified as a hazardous waste [3]. While 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is not explicitly listed as a P-Series (acute) or U-Series (toxic) waste, it must be managed as a characteristic hazardous waste due to its irritant properties and potential environmental persistence [4].

Never flush this compound down the drain or dispose of it in standard municipal trash.

Solid Waste Disposal Procedure

Solid waste includes unused powder, contaminated weighing boats, pipette tips, and heavily soiled gloves.

  • Segregation: Collect all solid waste contaminated with the pyrazole derivative in a designated, puncture-resistant "Hazardous Solid Waste" container.

  • Containment: Ensure the container is lined with a heavy-duty poly bag and remains tightly sealed when not actively receiving waste to prevent fugitive dust emissions.

  • Labeling: Label the container explicitly: "Hazardous Solid Waste: Contains 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (Irritant)."

  • Final Disposition: Offer the sealed container to a licensed professional waste disposal service. The standard destruction method for this compound is high-temperature chemical incineration equipped with an afterburner and scrubber [1].

Liquid Waste Disposal Procedure

The disposal route for liquid waste depends entirely on the solvent used during your assay. Because this compound contains no halogens (chlorine, fluorine, bromine), it should not be mixed with halogenated waste streams unless necessary, as halogenated waste is significantly more expensive to incinerate.

  • Organic Solutions (e.g., DMSO, Methanol, Acetonitrile):

    • Route to the Non-Halogenated Organic Waste carboy.

    • Mechanistic Rule: Mixing nitrogen-rich pyrazoles with halogenated waste can complicate the incineration process by generating complex, corrosive exhaust gases. Keep them segregated.

  • Aqueous Solutions (e.g., PBS, Basic Buffers):

    • Route to the Aqueous Hazardous Waste carboy.

    • Verify the final pH of the waste container. If the addition of the carboxylic acid drops the pH below 2.0, the waste stream officially triggers the RCRA D002 (Corrosivity) characteristic [3].

WasteRouting Waste Generate Waste: 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid State Physical State? Waste->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Liquid SolidBin Hazardous Solid Waste Bin (Incineration) Solid->SolidBin SolventType Solvent Type? Liquid->SolventType Aqueous Aqueous / Basic Solution SolventType->Aqueous Water-based Organic Organic Solvent (e.g., DMSO, MeOH) SolventType->Organic Organic AqBin Aqueous Waste Bin (Check pH) Aqueous->AqBin OrgBin Non-Halogenated Organic Waste Bin Organic->OrgBin

Decision matrix for the segregation and disposal of solid and liquid pyrazole waste streams.

Emergency Spill Response & Decontamination

In the event of a localized benchtop spill, self-validating protocols ensure that the hazard is contained without escalating exposure.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity to prevent tracking the powder throughout the lab.

  • Dry Cleanup (Do Not Use Water Initially): Do not spray water directly onto the dry powder. The lipophilic nature of the compound means it will resist wetting and may instead float and spread.

  • Mechanical Collection: Use a disposable anti-static brush and dustpan to gently sweep up the solid. Alternatively, cover the spill with damp paper towels (using a 10% ethanol/water mix to break surface tension) to trap the dust, then carefully scoop it up [1].

  • Surface Decontamination: Once the bulk solid is removed, wipe down the area with a solvent known to dissolve the compound (e.g., isopropanol or methanol), followed by a final wash with soap and water.

  • Disposal: Place all cleanup materials into the Hazardous Solid Waste bin.

References

  • Safety Data Sheet - Angene Chemical (Guidelines for Pyrazole Carboxylic Acid Handling and Disposal). Angene Chemical. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc3tzissAAm_A1vMDuix-ZbTg076hKsr-HHFPClxRmsk5iLZO91iOizMC8AEFnmvWflAqC7siS5K2NEpYplFGGLpT3qzcq1ENFDutpcV4tX6tFbdu4TRyYyId-IHMzzwGnwygq4SWo]
  • SAFETY DATA SHEET - Fisher Scientific (Hazard Classifications for Pyrazole Derivatives). Fisher Scientific. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGM9L4T_hFp1AYfMZ-Ir2mAzDfLLpjPRU5cYV56IpR1HNKNjYNiQ62kIlFQOAxiM8IB41-uxhARYXu-H3soCnPxkDXMZpLfRcLjNu-Brel3zIVnssc-wAsM9KYCmDNK5ZzwuPeFrXKp1UY1fh6_FJm1qaaM_vLEOfrAHq8yNy3XT6AUUS9OU_iAAFONFQEzDOrscb6z81fIhE15W_c4gq_olmxcCGqqaqx83c6dhdCGdqi8QixSMZSRPAV4ToAoLK9zuaExB5aU4HRg9p_tjQpDpX0BClRscA=]
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. US Environmental Protection Agency (eCFR). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWV_6tQy_8FSt8awYOnBrb_xdZ39nM558-jDNcjny1QAeN4qHIuS4sAu_1SsRJchdeTLEanl1ICPPN0tOM_l5nqB922zZzLoW1okdFaneOOqkzGjcDCGe5GcSbs4PmI47YDoBMuK5q1YgU2kOinbz2hChmwQWkfNY9yOxord7jTQ==]
  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEucCBtwMqGgggOCpEklJQrJj0NLymCr1-9HkJMmxGo7NnANOfyYHjtj3BF2s7PJiHmcXYEiRSoTH1L78JAzxjDuvCGU_dQNjx9h9Vyie4T5s_Mv7ZpeOtwS4DXCZpKY4qJGh8YTG6rw9UBdTQmijW1R0hAaP52rixvn_w6dQ_CMAP9I-LYSzI=]
Handling

A Senior Application Scientist's Guide to Handling 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid: Essential Safety and Operational Protocols

Disclaimer: No specific Safety Data Sheet (SDS) for 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS No. 1152603-09-2) was publicly available at the time of this writing.[1] The following guidance is a synthesis of i...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS No. 1152603-09-2) was publicly available at the time of this writing.[1] The following guidance is a synthesis of information from SDSs for structurally related compounds, including other pyrazole derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment for your specific laboratory conditions. This guide is intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Assessment: An Evidence-Based Approach

Given the absence of specific toxicological data for 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, we must infer its potential hazards from its chemical structure: a substituted aromatic pyrazole and a carboxylic acid. Safety data sheets for analogous compounds provide a clear warning.

  • Pyrazole Derivatives: The parent pyrazole ring is associated with significant hazards, including being harmful if swallowed, toxic in contact with skin, and capable of causing serious eye damage and organ damage through prolonged or repeated exposure.

  • Substituted Pyrazole Carboxylic Acids: Compounds like 4-Nitro-1H-pyrazole-3-carboxylic acid and 1-ETHYL-3-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4]

  • Carboxylic Acids: This functional group can be corrosive and irritating to skin, eyes, and the respiratory tract.[5]

Based on this evidence, it is prudent to handle 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid as a compound that is, at a minimum, a skin, eye, and respiratory irritant , and potentially more hazardous upon acute or chronic exposure. All handling procedures must be designed to prevent direct contact, inhalation, and ingestion.

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered PPE approach is mandatory. The selection of specific equipment should be guided by the nature of the task being performed (e.g., handling the solid powder vs. working with solutions).

Eye and Face Protection
  • Minimum Requirement: Chemical safety goggles that meet appropriate government standards (e.g., ANSI Z87.1 in the US) are required for all work with this compound.

  • Enhanced Protection: When there is a risk of splashing or significant dust generation (e.g., during weighing or bulk transfer), a full-face shield must be worn in addition to safety goggles.[6][7][8]

Skin Protection

Glove selection is critical. The aromatic and carboxylic acid components necessitate careful material choice. Disposable nitrile gloves are suitable for incidental contact, but their limitations must be understood.[9] For more sustained work or in case of a spill, a more robust glove is necessary.

Glove Material Protection Level Recommended Use Limitations
Nitrile GoodIncidental contact, handling dilute solutions. Excellent for general use and provides a clear indication of tears.[9]Not recommended for prolonged exposure to aromatic solvents.[9][10]
Butyl Rubber ExcellentHandling concentrated solutions, preparing mixtures, spill cleanup. Protects against acids, esters, and ketones.[10][11]Performs poorly with aromatic hydrocarbons and halogenated solvents.[10]
Viton™ ExcellentHighest resistance for prolonged contact, especially with aromatic and chlorinated solvents.[9][12]Can be more expensive and may reduce dexterity.[9]

Glove Protocol:

  • Always inspect gloves for rips or punctures before use.

  • For tasks with a high risk of splash or for extended handling, consider double-gloving (e.g., a lighter nitrile glove under a heavier butyl or Viton™ glove).

  • Remove and replace gloves immediately if they become contaminated.

  • Never reuse disposable gloves.[9]

  • Wash hands thoroughly with soap and water after removing gloves.[11]

  • A flame-resistant lab coat is mandatory.

  • For large-scale operations, impervious protective clothing or a chemical-resistant apron should be worn.[6][8]

  • Ensure legs and feet are fully covered. Closed-toe shoes are required; chemical-resistant boots may be necessary for spill response.[8]

Respiratory Protection

Engineering controls are the preferred method for respiratory protection.

  • Primary Control: All manipulations of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, especially in its solid form, must be conducted inside a certified chemical fume hood.[7] This minimizes the inhalation of airborne dust particles.

  • Secondary Control: If a fume hood is not available or if dust generation is unavoidable despite other controls, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required. A full risk assessment should be performed to determine the appropriate respirator type.

Operational and Disposal Plans

A self-validating protocol ensures safety at every step. The following workflow is designed to minimize exposure and contamination.

PPE Donning and Doffing Workflow

The following diagram illustrates the logical flow for selecting and using PPE.

PPE_Workflow start Start: Prepare to Handle Chemical base_ppe Standard PPE: - Lab Coat - Safety Goggles - Closed-toe Shoes start->base_ppe task_assessment Assess Task: - Weighing solid? - Making solution? - Transferring liquid? dust_hazard Dust/Splash Hazard? task_assessment->dust_hazard Solid or Splash Risk fume_hood Work in Fume Hood task_assessment->fume_hood Liquid Transfer gloves Select Gloves: - Nitrile (Incidental) - Butyl/Viton (Extended) base_ppe->gloves gloves->task_assessment face_shield Add Face Shield dust_hazard->face_shield Yes dust_hazard->fume_hood No face_shield->fume_hood respirator No Hood? Use N95/P100 Respirator fume_hood->respirator If hood unavailable proceed Proceed with Task fume_hood->proceed respirator->proceed decontaminate Decontaminate & Doff PPE proceed->decontaminate

Caption: PPE Selection Workflow for Handling the Compound.

Safe Handling Procedures
  • Preparation: Designate a specific area for handling the compound, preferably within a fume hood. Ensure safety showers and eyewash stations are accessible and have been recently tested.[2]

  • Weighing: To prevent dust generation, weigh the solid material carefully in the fume hood. Use a spatula to gently transfer the material. Avoid pouring the powder.

  • Making Solutions: Add the solid to the solvent slowly. If heating is required, do so under reflux in the fume hood to contain any vapors.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent, followed by a soap and water wash. Wipe down the exterior of any containers before returning them to storage.

  • Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[6][13]

Storage Plan
  • Store the compound in a tightly closed container in a cool, dry, and dark place.[6]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

  • Given that carboxylic acids can be corrosive to metal, avoid storing directly in metal cabinets. Use secondary containment (e.g., a plastic tray) if metal shelving is used.[5]

  • Ensure the storage location is secure and accessible only to authorized personnel.[6][13]

Disposal Plan
  • Waste Collection: All contaminated waste, including gloves, disposable labware, and excess material, must be collected in a designated, labeled hazardous waste container.

  • Disposal Method: Do not empty into drains.[7] The compound may be dissolved in a combustible solvent and disposed of via a licensed chemical incinerator.[7]

  • Regulatory Compliance: Dispose of all waste in strict accordance with all applicable federal, state, and local environmental regulations.[6][7]

References

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, University of Nevada, Reno. Retrieved from [Link]

  • Chemical-Resistant Gloves. (n.d.). Guide Gloves. Retrieved from [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • Glove Selection Guide. (n.d.). University of California, Berkeley, Office of Environment, Health & Safety. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • Safety Data Sheet for 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. (n.d.). Kishida Chemical Co., Ltd. Retrieved from [Link]

  • Safety Data Sheet for 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. (2025, October 19). Angene Chemical. Retrieved from [Link]

  • Safety Data Sheet. (2023, September 5). Fisher Scientific. Retrieved from [Link]

  • Safety Data Sheet for 1H-Pyrazole-3,5-dicarboxylic acid monohydrate. (2026, January 2). Fisher Scientific. Retrieved from [Link]

Sources

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